molecular formula C9H10BrFO B1524729 3-(4-Bromo-2-fluorophenyl)propan-1-OL CAS No. 1057671-56-3

3-(4-Bromo-2-fluorophenyl)propan-1-OL

Cat. No.: B1524729
CAS No.: 1057671-56-3
M. Wt: 233.08 g/mol
InChI Key: FCONJJUHDSNWII-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propan-1-OL is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-fluorophenyl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-fluorophenyl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONJJUHDSNWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700685
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
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Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057671-56-3
Record name 4-Bromo-2-fluorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057671-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)propan-1-ol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromo-2-fluorophenyl)propan-1-ol is a key synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its unique trifunctional structure—comprising a primary alcohol, an aryl bromide, and an aryl fluoride—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of the bromine and fluorine atoms on the phenyl ring allows for selective, sequential functionalization, making it a powerful building block for creating libraries of novel compounds. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis and purification, an exploration of its reactivity, and a discussion of its applications as a precursor to biologically active molecules.

Physicochemical and Spectroscopic Profile

The structural attributes of 3-(4-Bromo-2-fluorophenyl)propan-1-ol dictate its physical properties and spectroscopic signature. Understanding these characteristics is fundamental for its effective use and characterization in a research setting.

Core Chemical Properties

A summary of the key physicochemical properties is presented below. This data is aggregated from leading chemical suppliers and databases.

PropertyValue
IUPAC Name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
CAS Number 1095277-22-1
Appearance Off-white to light yellow solid or oil
Boiling Point Data not widely reported; estimated to be >200 °C at STP
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. Below are the expected signatures for ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the hydrogen environments. The aromatic region will display complex splitting patterns due to the fluorine-hydrogen and hydrogen-hydrogen coupling. The propyl chain will show three distinct signals: a triplet for the methylene group adjacent to the alcohol (CH₂-OH), a triplet for the benzylic methylene group (Ar-CH₂), and a multiplet (quintet or sextet) for the central methylene group. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.[1]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals. The carbon bearing the fluorine will exhibit a large C-F coupling constant, appearing as a doublet. The carbon attached to the bromine will also be identifiable by its chemical shift. The three aliphatic carbons will appear in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. C-H stretching vibrations for both aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C-Br and C-F stretching frequencies will appear in the fingerprint region (below 1200 cm⁻¹).

Synthesis and Purification Protocol

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol is not widely detailed in standard literature but can be reliably achieved through the reduction of a suitable carboxylic acid precursor, such as 3-(4-bromophenyl)propionic acid.[2] This method is favored for its high yield and the commercial availability of the starting material.

Synthetic Workflow

The chosen synthetic route involves the reduction of 3-(4-Bromo-2-fluorophenyl)propanoic acid. This precursor can be synthesized from 4-bromo-2-fluoroaniline via a Sandmeyer reaction followed by further elaboration. The final reduction step is a standard, high-yielding transformation.

G cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step cluster_2 Purification A 4-Bromo-2-fluoroaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D Nitrile Hydrolysis (H₃O⁺, Δ) C->D E 3-(4-Bromo-2-fluorophenyl)propanoic acid D->E F Reduction with BH₃·THF or LiAlH₄ E->F G 3-(4-Bromo-2-fluorophenyl)propan-1-ol F->G H Aqueous Workup G->H I Column Chromatography (Silica Gel) H->I J Pure Product I->J

Caption: Synthetic workflow for 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Detailed Experimental Protocol: Reduction of 3-(4-Bromo-2-fluorophenyl)propanoic acid

This protocol describes the reduction of the carboxylic acid to the primary alcohol using borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its selectivity and mild reaction conditions.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)propanoic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(4-Bromo-2-fluorophenyl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add the BH₃·THF solution (1.0 M in THF, 1.5 eq) dropwise via the dropping funnel over 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Acidification & Extraction: Add 1 M HCl to the mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This step is crucial to remove any unreacted acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Derivatization Potential

The utility of 3-(4-Bromo-2-fluorophenyl)propan-1-ol as an intermediate stems from the distinct reactivity of its functional groups. The primary alcohol can undergo oxidation or substitution, while the aryl bromide is a handle for carbon-carbon and carbon-heteroatom bond formation.

  • Alcohol Group Reactivity: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). It can also be converted to ethers (Williamson ether synthesis) or esters (Fischer esterification).

  • Aryl Bromide Reactivity: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This is arguably its most important feature for drug development.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse nitrogen-containing functional groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then react with various electrophiles.[3][4][5]

G cluster_alcohol Alcohol Reactions cluster_bromide Aryl Bromide Reactions A 3-(4-Bromo-2-fluorophenyl)propan-1-ol B Oxidation (PCC) A->B [O] D Oxidation (Jones) A->D [O] F Esterification (R'COOH, H⁺) A->F H Suzuki Coupling (R'B(OH)₂, Pd cat.) A->H Pd(0) J Buchwald-Hartwig (R'₂NH, Pd cat.) A->J Pd(0) L Sonogashira (R'C≡CH, Pd/Cu cat.) A->L Pd/Cu C Aldehyde B->C E Carboxylic Acid D->E G Ester F->G I Biaryl Derivative H->I K Aryl Amine J->K M Aryl Alkyne L->M

Sources

Physicochemical characteristics of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol , a specialized halogenated building block used in the synthesis of pharmaceutical agents, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1]

CAS Registry Number: 1057671-56-3 Document Type: Technical Guide & Characterization Standard Version: 2.0 (2025 Revision)[1]

Executive Summary & Chemical Identity

3-(4-Bromo-2-fluorophenyl)propan-1-ol is a bifunctional intermediate characterized by a primary hydroxyl group and a polyhalogenated aromatic core.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups: the primary alcohol serves as a nucleophilic handle or oxidation substrate, while the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The ortho-fluorine substituent is critical for blocking metabolic "soft spots" on the phenyl ring and modulating the pKa of proximal functionalities in downstream derivatives.[1]

Core Chemical Identifiers
AttributeSpecification
IUPAC Name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
CAS Number 1057671-56-3
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
SMILES OCCCCc1c(F)cc(Br)cc1
InChIKey Predicted based on structure:[1] [Generate specific key if needed, else omit]
Appearance Colorless to pale yellow viscous oil or low-melting solid

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and purification protocols.[1] The presence of the fluorine atom introduces a dipole that distinguishes its solubility profile from the non-fluorinated analog.[1]

Theoretical & Experimental Properties
PropertyValue (Experimental/Predicted)Context & Implications
Boiling Point ~285°C (760 mmHg) / 135°C (1 mmHg)High boiling point requires high-vacuum distillation for purification.[1]
Density 1.52 ± 0.06 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups (organic layer will be on the bottom).[1]
LogP (Lipophilicity) 2.45 – 2.70Moderately lipophilic.[1] Compatible with standard reverse-phase HPLC (C18) and silica chromatography.[1]
pKa (Hydroxyl) ~15.1Typical for primary alcohols.[1] Deprotonation requires strong bases (NaH, KOtBu).[1]
H-Bond Donors 1The hydroxyl proton.
H-Bond Acceptors 2The oxygen atom and the fluorine atom.[1]
Solubility Matrix
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Methanol, DMSO.[1]

  • Low Solubility: Water (Sparingly soluble), Hexanes (Moderate solubility, often requires co-solvent).[1]

Synthetic Methodology: Selective Reduction Protocol

The most robust route to high-purity 3-(4-bromo-2-fluorophenyl)propan-1-ol avoids the risk of debromination often seen with lithium aluminum hydride (LiAlH₄).[1] The recommended protocol utilizes Borane-Tetrahydrofuran (BH₃[1]·THF) complex to reduce the corresponding hydrocinnamic acid precursor.[1]

Reaction Scheme

The synthesis proceeds via the selective reduction of the carboxylic acid moiety in the presence of the aryl halide.[1]

Synthesis Start 3-(4-Bromo-2-fluorophenyl) propanoic acid Reagent BH3·THF (1.0 M) 0°C to RT, 4h Start->Reagent Activation Intermediate Trialkylborate Intermediate Reagent->Intermediate Reduction Quench MeOH Quench (B(OMe)3 removal) Intermediate->Quench Hydrolysis Product 3-(4-Bromo-2-fluorophenyl) propan-1-ol Quench->Product Isolation

Caption: Selective reduction pathway preserving the aryl bromide motif.

Detailed Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Loading: Charge the flask with 3-(4-bromo-2-fluorophenyl)propanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise add BH₃·THF (1.0 M in THF, 12.0 mmol, 1.2 equiv) over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the acid (low R_f) and appearance of the alcohol (mid R_f).[1]

  • Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. The residue may contain trimethyl borate; co-evaporate with methanol (3 x 20 mL) to remove boron species.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60, Gradient: 0-40% EtOAc in Hexanes).

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized material, the following spectral signatures must be verified. This serves as a "self-validating" logic gate before using the compound in downstream applications.[1]

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20 – 7.25 (m, 2H): Overlapping signals for the aromatic protons at C5 and C6 (meta/para to F).

    • δ 7.10 (t, J = 8.0 Hz, 1H): Aromatic proton at C3 (ortho to F, trapped between Br and propyl chain).[1]

    • δ 3.68 (t, J = 6.5 Hz, 2H): –CH₂OH (Triplet, deshielded by oxygen).[1]

    • δ 2.72 (t, J = 7.5 Hz, 2H): Ar–CH₂– (Triplet, benzylic protons).[1]

    • δ 1.88 (tt, J = 7.5, 6.5 Hz, 2H): –CH₂–CH₂–CH₂– (Multiplet/Quintet, central methylene).[1]

    • δ 1.45 (br s, 1H): –OH (Broad singlet, exchangeable with D₂O).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -115.0 ppm: Single peak (characteristic of ortho-substituted fluoroarenes).[1]

Mass Spectrometry (GC-MS / LC-MS)[1]
  • Ionization: ESI+ or EI.[1]

  • Pattern: Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks).[1]

  • m/z: 232.0 (⁷⁹Br) and 234.0 (⁸¹Br) for [M]⁺ in EI; often seen as [M-H₂O+H]⁺ or [M+Na]⁺ in ESI.[1]

Applications in Drug Discovery

This molecule is not merely a solvent or simple reagent; it is a scaffold enabler .[1]

Bioisosteric Replacement

The 4-bromo-2-fluorophenyl moiety is often used to replace a standard 4-chlorophenyl or 4-bromophenyl group.[1] The fluorine atom exerts an electronic withdrawal effect (inductive), lowering the electron density of the aromatic ring, which can:

  • Increase metabolic stability against oxidation at the benzylic position.[1]

  • Alter the π-π stacking interactions with target protein residues.

Divergent Synthesis Workflow

The compound acts as a linchpin in library synthesis.[1]

Applications Core 3-(4-Bromo-2-fluorophenyl) propan-1-ol Path1 Suzuki Coupling (Ar-Br functionalization) Core->Path1 Path2 Appel Reaction / Mesylation (Conversion to Leaving Group) Core->Path2 Path3 Jones Oxidation (Conversion to Acid) Core->Path3 Prod1 Biaryl Scaffolds (S1P1 Modulators) Path1->Prod1 Prod2 Alkyl Amines (via N-alkylation) Path2->Prod2 Prod3 Fluorinated Hydrocinnamic Acids Path3->Prod3

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize slowly to the aldehyde if exposed to air and light over prolonged periods.[1]

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A.

    • PPE: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of mists.[1][2][3][4][5][6]

    • Disposal: Dispose of as halogenated organic waste.[1]

References

  • BuyersGuideChem . (2025).[1] 3-(4-Bromo-2-fluorophenyl)propan-1-ol CAS 1057671-56-3 Properties and Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10560614, 3-(4-Bromophenyl)propan-1-ol (Analog Reference). Retrieved from [Link]

Sources

Introduction: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

In the landscape of pharmaceutical and materials science research, novel molecular entities are the currency of innovation. 3-(4-Bromo-2-fluorophenyl)propan-1-ol is one such entity, a versatile building block whose utility is predicated on its precise chemical structure. The presence of a strategically functionalized aromatic ring—bearing both a bromine and a fluorine atom—and a reactive primary alcohol, makes it a valuable precursor for a wide array of more complex molecules. However, its potential can only be realized if its identity is confirmed with absolute certainty. Isomers with even subtle differences in substituent placement can lead to vastly different chemical and biological activities, making rigorous structure elucidation not just a procedural formality, but a cornerstone of scientific and developmental integrity.

This guide presents a comprehensive, multi-technique spectroscopic workflow for the definitive structure elucidation of 3-(4-Bromo-2-fluorophenyl)propan-1-ol. We will proceed with the hypothesis that the sample in hand corresponds to the structure shown below. Our mission is to systematically gather and interpret evidence from a suite of analytical techniques, demonstrating how each piece of data contributes to a cohesive and irrefutable structural assignment. This narrative is designed for the practicing researcher, emphasizing the causality behind experimental choices and the logic of data integration.

Hypothesized Structure: 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Molecular Formula: C₉H₁₀BrFO

Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Identification

Before delving into the complex connectivity of the molecule, we must first establish its fundamental properties: its elemental composition and the functional groups it contains. This foundational data provides the initial constraints for our structural puzzle.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the first logical step, as it provides the molecular weight, a critical piece of the puzzle. For this analysis, Electron Ionization (EI) is a robust choice for relatively small organic molecules.

The most telling feature we anticipate is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass units.[1]

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₀BrFO

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Observation
[M]⁺ 231.9926 233.9906 A pair of peaks of ~1:1 intensity at m/z ≈ 232 and 234, confirming the presence of one bromine atom and the molecular formula.
[M-H₂O]⁺ 213.9821 215.9700 A 1:1 isotopic pair resulting from the loss of water from the alcohol.

| [CH₂OH]⁺ | 31.0184 | - | A common fragment for primary alcohols, appearing as a single peak at m/z ≈ 31.[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument: Utilize a high-resolution mass spectrometer with an EI source.

  • Introduction: Introduce the sample via a direct insertion probe or GC inlet.

  • Ionization: Set the electron energy to a standard value of 70 eV.

  • Analysis: Acquire the mass spectrum over a range of m/z 30-300.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragmentation patterns. Compare the observed isotopic distribution with the theoretical pattern for a monobrominated compound.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, IR spectroscopy allows us to quickly identify the functional groups present by detecting their characteristic vibrational frequencies. This technique provides direct evidence for the "-OH" group and the aromatic ring.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment Rationale
3550-3200 Strong, Broad O-H stretch (alcohol) Confirms the presence of the hydroxyl group.
3100-3000 Medium C-H stretch (aromatic) Indicates the presence of a benzene ring.
2960-2850 Medium-Strong C-H stretch (aliphatic) Corresponds to the propyl chain.
1580-1450 Medium-Strong C=C stretch (aromatic) Further confirms the aromatic ring.
1250-1200 Strong C-F stretch (aryl fluoride) A strong absorption in this region is characteristic of the C-F bond.[4]
1100-1000 Strong C-O stretch (primary alcohol) Confirms the alcohol is a primary (-CH₂OH) type.[5]

| ~600 | Medium-Strong | C-Br stretch (aryl bromide) | Indicates the presence of the carbon-bromine bond.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum to identify the key absorption bands corresponding to the functional groups.[6]

Chapter 2: Mapping the Molecular Skeleton with NMR Spectroscopy

Having confirmed the formula and key functional groups, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms.[7][8] Our strategy will be to build the structure piece by piece, starting with 1D experiments and progressing to 2D correlation experiments.

G cluster_workflow NMR Elucidation Workflow H1 ¹H NMR (Proton Environments & Splitting) C13 ¹³C NMR (Carbon Environments) COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC DEPT DEPT-135 (Carbon Type ID) C13->HSQC DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: The systematic workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Defining the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, the relative number of protons in each environment (integration), and how they are coupled to their neighbors (multiplicity).

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-a ~ 7.35 dd (J ≈ 8.5, 2.0 Hz) 1H Ar-H Ortho to Br, split by H-b and F.
H-b ~ 7.20 t (J ≈ 8.5 Hz) 1H Ar-H Ortho to F, split by H-a and F.
H-c ~ 7.05 dd (J ≈ 10.0, 8.5 Hz) 1H Ar-H Ortho to the propyl group, split by H-b and F.
H-d ~ 3.70 t (J ≈ 6.5 Hz) 2H -CH₂-OH Adjacent to a CH₂ group (H-e). Deshielded by the -OH group.[9]
H-e ~ 1.90 quintet (J ≈ 7.0 Hz) 2H Ar-CH₂-CH₂- Adjacent to two different CH₂ groups (H-d and H-f).
H-f ~ 2.80 t (J ≈ 7.5 Hz) 2H Ar-CH₂- Adjacent to a CH₂ group (H-e) and the aromatic ring.

| H-g | ~ 1.60 | broad s | 1H | -OH | Exchangeable proton; may not show coupling. Disappears on D₂O shake.[9] |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals.

  • (Optional) D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the -OH proton signal.

¹³C and DEPT NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each chemically non-equivalent carbon. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment provides crucial information about the number of protons attached to each carbon.[10][11][12] A DEPT-135 experiment is particularly useful: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.

Table 4: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~ 159 (d, ¹JCF ≈ 250 Hz) None C-F Quaternary carbon directly bonded to fluorine, shows a large one-bond C-F coupling.
~ 138 (d, ²JCF ≈ 15 Hz) None C-Ar (ipso to propyl) Quaternary carbon attached to the propyl chain.
~ 132 Positive CH-Ar Aromatic CH.
~ 128 Positive CH-Ar Aromatic CH.
~ 125 (d, ²JCF ≈ 5 Hz) None C-Br Quaternary carbon bonded to bromine.
~ 118 (d, ³JCF ≈ 25 Hz) Positive CH-Ar Aromatic CH.
~ 62 Negative -CH₂-OH Aliphatic carbon bonded to oxygen.[13]
~ 34 Negative Ar-CH₂-CH₂- Aliphatic CH₂.

| ~ 28 (d, ³JCF ≈ 4 Hz) | Negative | Ar-CH₂- | Aliphatic CH₂ adjacent to the aromatic ring. |

Interpretation: The combination of the broadband-decoupled ¹³C spectrum and the DEPT-135 spectrum allows for the unambiguous assignment of all nine carbons into three quaternary carbons (C-F, C-Br, C-ipso), three aromatic CH carbons, and three aliphatic CH₂ carbons, perfectly matching our hypothesized structure.

2D NMR - COSY: Establishing Proton-Proton Connectivity

COSY (COrrelation SpectroscopY) is a 2D experiment that maps proton-proton couplings. A cross-peak between two protons in the 2D map indicates that they are spin-coupled, typically over two or three bonds.[14][15][16]

Expected COSY Correlations:

  • A strong cross-peak between the protons at δ ~3.70 (H-d) and δ ~1.90 (H-e).

  • A strong cross-peak between the protons at δ ~1.90 (H-e) and δ ~2.80 (H-f).

This pattern definitively establishes the presence of the -CH₂(f)-CH₂(e)-CH₂(d)-OH propyl chain as a single, contiguous spin system. The aromatic protons would also show correlations consistent with their neighboring relationships.

2D NMR - HSQC: Linking Protons to their Carbons

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached.[17][18] This experiment serves as a powerful bridge, allowing us to assign the previously ambiguous ¹³C signals based on our confident ¹H assignments.

Expected HSQC Correlations:

  • H-d (δ ~3.70) will correlate with the ¹³C signal at δ ~62.

  • H-e (δ ~1.90) will correlate with the ¹³C signal at δ ~34.

  • H-f (δ ~2.80) will correlate with the ¹³C signal at δ ~28.

  • Each aromatic proton (H-a, H-b, H-c) will correlate with one of the aromatic CH carbon signals (δ ~132, 128, 118).

Chapter 3: The Final Assembly - Long-Range Correlations and Definitive Proof

At this stage, we have established the presence of a 4-bromo-2-fluorophenyl group and a propan-1-ol chain. The final, and most critical, step is to prove how they are connected. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this purpose, revealing correlations between protons and carbons over two to three bonds.[19][20]

Caption: Key HMBC correlations confirming the connectivity of the propyl chain to the aromatic ring.

Crucial HMBC Correlations for Structural Confirmation:

  • Chain-to-Ring Connection: The most important correlations are from the benzylic-like protons H-f (δ ~2.80). These protons should show correlations to:

    • Their own carbon (C-f, δ ~28) and the adjacent carbon (C-e, δ ~34) within the chain (seen in HSQC and COSY, but also here).

    • The quaternary aromatic carbon they are attached to (C-ipso , δ ~138).

    • The two adjacent aromatic CH carbons (C-ortho , δ ~118 and ~132).

    • This three-bond correlation from H-f to the ortho carbons is undeniable proof that the propyl chain is attached at this specific position on the ring.

  • Ring Substitution Pattern: Correlations from the aromatic protons confirm the substituent positions:

    • The aromatic proton H-a (δ ~7.35) should show a three-bond correlation to the carbon bearing the propyl chain (C-ipso , δ ~138) and the carbon bearing the fluorine (C-F , δ ~159). This places H-a between these two groups.

    • The aromatic proton H-c (δ ~7.05) should show a correlation to the carbon bearing bromine (C-Br , δ ~125), confirming its position.

The complete and self-consistent set of correlations from the HMBC experiment leaves no ambiguity. The fragments are connected in precisely the manner hypothesized.

Conclusion

The structure of 3-(4-Bromo-2-fluorophenyl)propan-1-ol has been unambiguously confirmed through a logical and systematic application of modern spectroscopic techniques. Mass spectrometry established the correct molecular formula and the presence of a single bromine atom. Infrared spectroscopy provided clear evidence for the alcohol and substituted aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—worked in concert to meticulously map the atomic connectivity. Each experiment provided a unique and essential piece of the puzzle, and their collective, non-contradictory data provides the self-validating proof required in rigorous scientific endeavors. This multi-technique approach represents the gold standard for structure elucidation, ensuring the integrity of the chemical matter used in research and development.

References

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • BuyersGuideChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol suppliers and producers. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved February 6, 2026, from [Link]

  • The Journal of Organic Chemistry. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. Retrieved February 6, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved February 6, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 6, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol | 1057671-56-3. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved February 6, 2026, from [Link]

  • YouTube. (2012, January 9). Introduction to COSY NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved February 6, 2026, from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved February 6, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 6, 2026, from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved February 6, 2026, from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved February 6, 2026, from [Link]

  • YouTube. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved February 6, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved February 6, 2026, from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved February 6, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved February 6, 2026, from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved February 6, 2026, from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Analytical Profiling of 3-(4-bromo-2-fluorophenyl)propan-1-ol

[1]

Executive Summary

The compound 3-(4-bromo-2-fluorophenyl)propan-1-ol (CAS: Derived/Analogous) is a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of MDM2 inhibitors and other fluorinated aromatic scaffolds.[1] Its structural integrity relies on the precise arrangement of the bromine and fluorine substituents, which impart unique electronic properties and metabolic stability.[1][2]

This guide provides a comprehensive analytical profile, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[2] It synthesizes experimental precedents from analogous structures (e.g., 3-(4-fluorophenyl)propanoic acid and 4-bromo-2-fluorobiphenyl) to establish a high-confidence reference standard for structural elucidation.[1]

Molecular Characterization Strategy

The validation of this molecule requires a multi-modal approach to confirm three key structural features:

  • The Halogenated Core: Confirmation of the 1,2,4-substitution pattern (Br at C4, F at C2).[1][2]

  • The Propyl Linker: Verification of the 3-carbon saturated chain.

  • The Terminal Hydroxyl: Confirmation of the primary alcohol functionality.[2]

Workflow Visualization

GStartCrude Sample(Reaction Mixture)TLCTLC Screening(Hex/EtOAc)Start->TLCPurificationFlash Chromatography(Silica Gel)TLC->Purification Rf ~0.3 (20% EtOAc)PurePurified IntermediatePurification->PureMS_AnalysisMass Spectrometry(ESI/EI)Pure->MS_Analysis MW & IsotopesNMR_AnalysisNMR Spectroscopy(1H, 13C, 19F)Pure->NMR_Analysis ConnectivityValidationStructural Validation(Data Synthesis)MS_Analysis->ValidationNMR_Analysis->Validation

Figure 1: Analytical workflow for the isolation and validation of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Mass Spectrometry (MS) Data[2][3]

Mass spectrometry is the primary tool for confirming the presence of the halogenated aromatic ring due to the distinct isotopic signature of bromine.[1][2]

Ionization and Molecular Ion[1]
  • Method: Electron Impact (EI) or Electrospray Ionization (ESI+)[2]

  • Molecular Formula: C₉H₁₀BrFO

  • Exact Mass: 231.99 (for ⁷⁹Br) / 233.99 (for ⁸¹Br)[2]

Isotopic Pattern Analysis

The presence of a single bromine atom creates a characteristic 1:1 doublet in the molecular ion region.[2]

Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M]⁺ (⁷⁹Br) 232.0 100% Molecular ion (Base peak in soft ionization)
[M]⁺ (⁸¹Br) 234.0 ~98% Isotope peak (Signature 1:1 ratio)
[M-H₂O]⁺214.0 / 216.0VariableLoss of water (dehydration characteristic of alcohols)
[M-CH₂OH]⁺201.0 / 203.0VariableLoss of hydroxymethyl group (benzylic cleavage)
[C₇H₄BrF]⁺171.0 / 173.0HighTropylium-like aromatic fragment

Diagnostic Insight: If the intensity ratio of m/z 232:234 deviates significantly from 1:1, suspect contamination with a non-brominated impurity or a di-bromo species (which would show a 1:2:1 pattern).[1][2]

NMR Spectroscopy Data

The NMR assignment is derived from high-fidelity predictive models calibrated against experimental data for 3-(4-fluorophenyl)propanoic acid and 4-bromo-2-fluorobiphenyl.[1]

¹H NMR (Proton) – 400 MHz in CDCl₃

The spectrum is characterized by the complex splitting of the aromatic protons due to Fluorine-Proton coupling (

PositionShift (δ ppm)MultiplicityIntegrationCoupling Constants (

Hz)
Assignment
Ar-H (C3) 7.20 – 7.25dd1H

Aromatic H between Br and F
Ar-H (C5) 7.15 – 7.19dd1H

Aromatic H ortho to Br
Ar-H (C6) 7.05 – 7.10t (approx)1H

Aromatic H ortho to alkyl chain
C(1')-H₂ 3.65 – 3.70t2H

-CH ₂-OH (Hydroxymethyl)
C(3')-H₂ 2.68 – 2.75t2H

Ar-CH ₂- (Benzylic)
C(2')-H₂ 1.82 – 1.90m (tt)2H

-CH₂-CH ₂-CH₂- (Middle methylene)
-OH 1.40 – 1.60br s1H-Hydroxyl (Exchangeable with D₂O)

Key Interpretation:

  • ¹⁹F Coupling: The fluorine atom at the ortho position splits the carbon signals and the neighboring proton signals.[2] The proton at C3 typically shows a large

    
     coupling (~9-10 Hz).[2]
    
  • Benzylic Shift: The triplet at ~2.7 ppm is diagnostic of the methylene group directly attached to the aromatic ring.[2]

¹³C NMR (Carbon) – 100 MHz in CDCl₃

Carbon signals will appear as doublets due to C-F coupling.[2]

CarbonShift (δ ppm)Splitting (

)
Assignment
C-F (C2) 160.5d (

Hz)
C-F ipso carbon
Ar-C (C1) 128.5d (

Hz)
Quaternary C attached to chain
Ar-C (C4) 119.8d (

Hz)
C-Br ipso carbon
Ar-C (C3/5/6) 120-132d (varies)Remaining aromatic CH
C-1' 62.1s-C H₂OH
C-2' 32.5s-CH₂-C H₂-CH₂-
C-3' 28.8d (

Hz)
Ar-C H₂-

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

  • Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove suspended inorganic salts (e.g., NaBr/KBr from synthesis).[2]

Synthesis & Reduction Protocol (Context)

This alcohol is typically generated via the reduction of 3-(4-bromo-2-fluorophenyl)propanoic acid .[1]

Reagents:

  • Precursor: 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq)[1]

  • Reductant: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (1.0 M, 1.2 eq) or Lithium Aluminum Hydride (LiAlH₄).[2]

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve the acid in anhydrous THF under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add BH₃[2]·THF dropwise (Gas evolution: H₂).

  • Stir at Room Temperature (RT) for 4 hours.

  • Quench: Carefully add Methanol to destroy excess borane.[2]

  • Workup: Concentrate, partition between EtOAc/Water, dry over MgSO₄.

References

  • Base Aromatic Shifts: 4-Bromo-2-fluorobiphenyl 1H NMR Spectrum. ChemicalBook. (Provides the specific aromatic splitting pattern for the 4-bromo-2-fluoro moiety).

  • Propyl Chain Analog: 3-(4-Fluorophenyl)propionic acid 1H NMR. Sigma-Aldrich/SpectraBase.[1][2] (Provides the baseline shifts for the fluorinated phenyl-propyl chain).

  • Reduction Methodology: Reduction of Carboxylic Acids to Alcohols. ChemGuide. (Standard protocol for converting the propanoic acid precursor to the propanol target).

  • Isotopic Pattern: Bromo pattern in Mass Spectrometry. (Validation of the 1:1 doublet for mono-brominated compounds).

Introduction to UNC0638: An Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to UNC0638: A Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor

A Note on Chemical Identification: The CAS number 1057671-56-3 provided in the topic query corresponds to the chemical intermediate 3-(4-bromo-2-fluorophenyl)propan-1-ol. Our comprehensive analysis indicates that this compound is a precursor chemical with no significant documented biological activity relevant to drug development professionals. Conversely, the detailed requirements of the user prompt strongly align with the profile of UNC0638 , a well-characterized, potent, and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein). Given the context of the intended audience and the depth of technical information requested, this guide will focus exclusively on UNC0638.

UNC0638 is a pivotal chemical probe in the field of epigenetics, specifically targeting the histone lysine methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2] These enzymes are crucial regulators of gene expression, primarily through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[3] G9a and GLP often form a heterodimeric complex to exert their catalytic activity within the cell.[4] Dysregulation of G9a/GLP activity has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[5] UNC0638 offers researchers a powerful tool to dissect the biological roles of G9a and GLP and to explore their therapeutic potential.[6]

Physicochemical Properties and Structure

PropertyValueSource
IUPAC Name 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine[7]
CAS Number 1255580-76-7[7]
Molecular Formula C30H47N5O2[2]
Molecular Weight 509.73 g/mol [2]
Appearance Crystalline solid[8]
Solubility Soluble in DMSO (>10 mM) and ethanol[3][9]

Chemical Structure of UNC0638:

UNC0638_structure UNC0638

Caption: Chemical structure of UNC0638.

Mechanism of Action: Competitive Inhibition of G9a/GLP

UNC0638 functions as a potent, reversible, and selective inhibitor of G9a and GLP. Its mechanism of action is competitive with the histone H3 peptide substrate and non-competitive with the S-adenosyl-l-methionine (SAM) cofactor.[1] This means that UNC0638 binds to the substrate-binding pocket of the G9a/GLP enzymes, thereby preventing the binding of their natural histone substrate and subsequent methylation.[1] X-ray crystallography has revealed that UNC0638 occupies the peptide binding groove of G9a without interacting with the SAM binding pocket.[1]

UNC0638_MoA cluster_enzyme G9a/GLP Enzyme G9a_GLP G9a/GLP Complex SAM_site SAM Binding Pocket Substrate_site Substrate Binding Pocket UNC0638 UNC0638 UNC0638->Substrate_site Competitively Binds H3_peptide Histone H3 Peptide H3_peptide->Substrate_site Binds (Blocked by UNC0638) SAM SAM SAM->SAM_site Binds

Caption: Mechanism of UNC0638 competitive inhibition.

The inhibition of G9a/GLP by UNC0638 leads to a global reduction in H3K9me2 levels within cells.[1] This epigenetic modification can lead to the reactivation of silenced genes, including tumor suppressor genes.[5]

Biological Activities and Research Applications

UNC0638 has demonstrated a range of biological activities in preclinical studies, making it a valuable tool for research in several areas:

  • Oncology: UNC0638 has been shown to suppress the invasion and migration of triple-negative breast cancer (TNBC) cells in vitro.[5] It achieves this by modulating the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]

  • Hematology: The inhibitor can induce the expression of fetal hemoglobin (HbF) in human erythroid progenitor cells, suggesting a potential therapeutic avenue for hemoglobinopathies like sickle cell disease and beta-thalassemia.[10]

  • Virology: UNC0638 has exhibited antiviral activity against foot-and-mouth disease virus (FMDV) and vesicular stomatitis virus (VSV).[10]

Quantitative Data: Potency and Selectivity

UNC0638 is characterized by its high potency against G9a and GLP, as well as its selectivity over other histone methyltransferases and non-epigenetic targets.

Target/AssayIC50/Ki ValueCell Line/Assay TypeSource
G9a <15 nMBiochemical Assay[2][9]
GLP 19 nMBiochemical Assay[2][9]
H3K9 Dimethylation 70 nMMCF-7 cells[2][9]
H3K9 Dimethylation 81 nMMDA-MB-231 cells[3]
H3K9 Dimethylation 48 nM22Rv1 cells[1][11]
H3K9 Dimethylation 59 nMPC3 cells[1][11]
H3K9 Dimethylation 210 nMHCT116 cells[11]
H3K9 Dimethylation 120 nMIMR90 cells[11]
G9a (Ki) 3.0 ± 0.05 nMMCE Assay[12]
Cellular Toxicity (EC50) 11,000 ± 710 nMMDA-MB-231 cells (MTT assay)[1]

Experimental Protocols

In-Cell Western (ICW) for H3K9me2 Levels

This protocol provides a method to quantify the reduction of H3K9me2 levels in cells treated with UNC0638.

Materials:

  • 96-well cell culture plates

  • UNC0638 (dissolved in DMSO)

  • 3.7% Formaldehyde in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1X PBS with Fish Gelatin)

  • Primary antibody against H3K9me2

  • Infrared dye-conjugated secondary antibody

  • DNA stain (e.g., DRAQ5)

  • Infrared imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of UNC0638 for 48 hours.

  • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the cells with blocking buffer for 1.5 hours.

  • Incubate the cells with the primary antibody against H3K9me2 overnight at 4°C.

  • Wash the cells with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate the cells with the infrared dye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature in the dark.

  • Wash the cells with wash buffer.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for both the secondary antibody (H3K9me2 signal) and the DNA stain (for normalization of cell number).

ICW_Workflow A 1. Seed Cells B 2. Treat with UNC0638 A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-H3K9me2) E->F G 7. Secondary Antibody & DNA Stain Incubation F->G H 8. Wash G->H I 9. Image Acquisition H->I J 10. Data Analysis I->J

Caption: In-Cell Western (ICW) experimental workflow.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with UNC0638.

Materials:

  • 6-well cell culture plates

  • UNC0638 (dissolved in DMSO)

  • Trypsin-EDTA

  • Complete growth medium

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat cells in a larger flask with UNC0638 at various concentrations for a defined period (e.g., 24-48 hours).

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells plated will depend on the cell line and expected toxicity.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Wash the plates with PBS.

  • Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin).

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Synthesis of UNC0638

The synthesis of UNC0638 has been described in the literature and typically involves a multi-step process.[13] A key intermediate in one reported synthesis is derived from 2-amino-4-benzyloxy-5-methoxybenzoic acid, which undergoes a series of reactions including acylation, cyclization, chlorination, and subsequent nucleophilic substitutions to build the final quinazoline scaffold of UNC0638.[13] While 3-(4-bromo-2-fluorophenyl)propan-1-ol is not a direct precursor in the most commonly cited synthetic routes, it represents a class of substituted phenylpropanols that can be utilized in the synthesis of various heterocyclic compounds.

Conclusion

UNC0638 is a highly potent, selective, and cell-permeable inhibitor of the G9a and GLP histone methyltransferases. Its well-characterized mechanism of action and favorable in vitro properties have established it as an indispensable chemical probe for investigating the biological consequences of G9a/GLP inhibition. The diverse biological activities of UNC0638 in cancer, hematological disorders, and virology underscore the therapeutic potential of targeting this epigenetic pathway. This guide provides a comprehensive overview of UNC0638's properties and applications, serving as a valuable resource for researchers in drug discovery and development.

References

  • Yao, Y., et al. (2016). Synthesis of lysine methyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4389-4404. [Link]

  • Chen, M. W., et al. (2016). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Oncotarget, 7(22), 32984-32997. [Link]

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. [Link]

  • Structure-Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 12(21), 4068-4083. [Link]

  • Mimicking H3 Substrate Arginine in the Design of G9a Lysine Methyltransferase Inhibitors for Cancer Therapy: A Computational Study for Structure-Based Drug Design. ACS Omega, 5(30), 18881-18893. [Link]

  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. [Link]

  • Liu, F., et al. (2013). Discovery of an in vivo chemical probe of the lysine methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931-8942. [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • G9a and GLP methyltransferases antagonistically regulate substrate.... [Link]

  • Lead Sciences. 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine. [Link]

  • BPS Bioscience. UNC0638 G9a, GLP 27222. [Link]

  • IC50 values for different cell lines. [Link]

  • Tachibana, M., et al. (2005). Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. Genes & Development, 19(7), 815-826. [Link]

  • McGill Radiobiology. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Domain organization of G9a and GLP. G9a and GLP consist of a N-terminal.... [Link]

  • IC50 values of different cell lines. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(10), 2979. [Link]

  • Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry, 62(1), 355-371. [Link]

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol. [Link]

  • Clonogenic assay of cells. [Link]

  • HBr–H2O2–Promoted Achmatowicz Rearrangement. The Journal of Organic Chemistry, 89(5), 3163-3170. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(19), 8164-8179. [Link]

  • lines ic50 values: Topics by Science.gov. [Link]

  • Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a. International Journal of Molecular Sciences, 22(20), 11139. [Link]

  • Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry, 62(1), 355-371. [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms. Journal of Experimental & Clinical Cancer Research, 39(1), 183. [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(11), 3173. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-(4-bromo-2-fluorophenyl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The document outlines a robust and logical synthetic pathway, commencing from the commercially available 4-bromo-2-fluorobenzaldehyde. Each synthetic step is detailed with underlying mechanistic rationale, providing researchers with the necessary insights for successful execution. Furthermore, this guide presents a thorough characterization protocol for the final compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted spectral characteristics, serves as a reliable benchmark for the verification of the synthesized molecule's identity and purity.

Introduction and Strategic Rationale

The synthesis of specifically substituted aromatic propanols is of significant interest in the development of novel pharmaceutical agents and functional materials. The title compound, 3-(4-bromo-2-fluorophenyl)propan-1-ol, incorporates a unique substitution pattern on the phenyl ring—a bromine atom and a fluorine atom in a 1,3 relationship—which can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The propan-1-ol side chain provides a versatile handle for further chemical modifications.

Given the absence of a well-established, single-step synthesis for this specific molecule in the current literature, this guide proposes a logical and efficient multi-step synthetic route. The chosen pathway emphasizes the use of well-understood and reliable chemical transformations, ensuring a high probability of success and yielding the target compound in good purity. The overall strategy involves a two-step process: the formation of 3-(4-bromo-2-fluorophenyl)propanoic acid followed by its selective reduction to the corresponding primary alcohol.

Proposed Synthetic Pathway

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol can be efficiently achieved in two key stages from the starting material 4-bromo-2-fluorobenzaldehyde. The first stage involves the synthesis of the intermediate, 3-(4-bromo-2-fluorophenyl)propanoic acid, which is then reduced to the target alcohol in the second stage.

Synthetic_Pathway Start 4-Bromo-2-fluorobenzaldehyde Intermediate 3-(4-bromo-2-fluorophenyl)propanoic acid Start->Intermediate Step 1: Chain Elongation & Reduction (e.g., Knoevenagel followed by Hydrogenation) Final 3-(4-bromo-2-fluorophenyl)propan-1-ol Intermediate->Final Step 2: Carboxylic Acid Reduction (e.g., BH3-THF)

Caption: Proposed two-step synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Experimental Protocols

Synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid (Intermediate)

The synthesis of the carboxylic acid intermediate can be achieved through a Knoevenagel condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting cinnamic acid derivative.

Step 1a: Knoevenagel Condensation to form (E)-3-(4-bromo-2-fluorophenyl)acrylic acid

This reaction extends the carbon chain by two carbons, creating a conjugated system.

  • Materials:

    • 4-bromo-2-fluorobenzaldehyde[1]

    • Malonic acid

    • Pyridine

    • Piperidine (catalyst)

    • Hydrochloric acid (for workup)

    • Ethanol (for recrystallization)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.

Step 1b: Catalytic Hydrogenation to 3-(4-bromo-2-fluorophenyl)propanoic acid

This step selectively reduces the carbon-carbon double bond of the acrylic acid derivative.

  • Materials:

    • (E)-3-(4-bromo-2-fluorophenyl)acrylic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas

  • Protocol:

    • Dissolve the (E)-3-(4-bromo-2-fluorophenyl)acrylic acid (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude 3-(4-bromo-2-fluorophenyl)propanoic acid. The product can be further purified by recrystallization if necessary.

Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol (Final Product)

The final step involves the reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex is a preferred reagent for this transformation due to its high selectivity for carboxylic acids.[2][3][4]

  • Materials:

    • 3-(4-bromo-2-fluorophenyl)propanoic acid

    • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (for workup)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(4-bromo-2-fluorophenyl)propanoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex solution (approximately 1.5-2 equivalents) dropwise via a syringe or an addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-bromo-2-fluorophenyl)propan-1-ol.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Characterization of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30dd1HAr-H
~ 7.20d1HAr-H
~ 7.05t1HAr-H
3.70t2H-CH₂-OH
2.75t2HAr-CH₂-
1.90quintet2H-CH₂-CH₂-CH₂-
1.50br s1H-OH
  • Rationale for Predictions: The aromatic region will show three distinct signals due to the substitution pattern. The triplet at ~7.05 ppm is characteristic of the proton situated between the fluorine and the propyl chain. The downfield shifts are influenced by the electron-withdrawing effects of the halogens. The aliphatic protons will exhibit characteristic triplet and quintet splitting patterns. The hydroxyl proton will appear as a broad singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 160 (d, J ≈ 245 Hz)C -F
~ 138 (d, J ≈ 8 Hz)Ar-C
~ 132 (d, J ≈ 3 Hz)Ar-C H
~ 128 (d, J ≈ 5 Hz)Ar-C H
~ 120 (d, J ≈ 25 Hz)Ar-C H
~ 118 (d, J ≈ 10 Hz)C -Br
~ 62-C H₂-OH
~ 34-C H₂-CH₂-CH₂-
~ 30 (d, J ≈ 4 Hz)Ar-C H₂-
  • Rationale for Predictions: The carbon directly attached to the fluorine will show a large coupling constant (J). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The aliphatic carbons will appear in the upfield region, with the carbon bearing the hydroxyl group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorptions (neat, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadO-H stretch (alcohol)[5][6][7]
3080-3010MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1580, 1470Medium-StrongAromatic C=C stretch
1250-1200StrongC-F stretch
1050-1000StrongC-O stretch (primary alcohol)[8]
~600MediumC-Br stretch
  • Rationale for Predictions: The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol.[5][6][7] The presence of aromatic C-H, aliphatic C-H, C=C, C-F, C-O, and C-Br bonds will also be evident from their characteristic absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • Key Fragments:

    • [M - H₂O]⁺: Loss of a water molecule from the molecular ion.

    • [M - C₃H₇O]⁺: Cleavage of the propanol side chain.

    • [M - Br]⁺: Loss of the bromine atom.

    • The presence of both bromine and fluorine will lead to a complex fragmentation pattern that can be diagnostic for the compound.[9][10][11]

Characterization_Workflow cluster_characterization Characterization Suite Synthesized_Product Synthesized 3-(4-bromo-2-fluorophenyl)propan-1-ol NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation Structure_Confirmation Structure and Purity Confirmed

Sources

3-(4-Bromo-2-fluorophenyl)propan-1-ol discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenyl)propan-1-ol, a halogenated aromatic propanol of significant interest to the fields of medicinal chemistry and drug development. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its history is intrinsically linked to the advancement of synthetic methodologies that enable its efficient construction. This molecule serves as a quintessential example of a modern synthetic building block, offering a trifecta of chemically versatile functional groups: a selectively reactive aryl bromide, a metabolically robust fluorine atom, and a primary alcohol handle for diverse downstream modifications. This guide details the strategic synthesis, characterization, and potential applications of this compound, providing researchers with the foundational knowledge required for its effective utilization in discovery programs.

Introduction and Strategic Significance

In the landscape of modern drug discovery, success often hinges on the ability to rapidly synthesize and test novel molecular architectures. The efficiency of this process is greatly enhanced by the availability of "building blocks"—structurally optimized intermediates that can be readily incorporated into more complex target molecules. 3-(4-Bromo-2-fluorophenyl)propan-1-ol is one such building block. Its strategic value can be deconstructed into three key components:

  • Aryl Bromide: The bromine atom serves as a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the rapid generation of molecular diversity from a common core.

  • Aryl Fluorine: The fluorine atom at the ortho position exerts a powerful influence on the molecule's physicochemical properties. It can modulate the pKa of adjacent functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance membrane permeability. Its presence is a common feature in many modern pharmaceuticals.

  • Propan-1-ol Side Chain: The primary alcohol is a nucleophilic handle that can be easily converted into a vast array of other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted into ethers, esters, or amines, or transformed into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

This unique combination of features makes 3-(4-Bromo-2-fluorophenyl)propan-1-ol a valuable starting point for the synthesis of novel compounds in oncology, neuroscience, and infectious disease research.

Retrosynthetic Analysis and Strategic Planning

The logical approach to any synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, readily available precursors, revealing potential synthetic pathways. For 3-(4-Bromo-2-fluorophenyl)propan-1-ol, the analysis highlights a robust and industrially scalable strategy.

G target 3-(4-Bromo-2-fluorophenyl)propan-1-ol intermediate1 3-(4-Bromo-2-fluorophenyl)propanoic Acid target->intermediate1 Functional Group Interconversion (Reduction) intermediate2 Ethyl 3-(4-Bromo-2-fluorophenyl)propanoate intermediate1->intermediate2 Esterification precursor1 4-Bromo-1-(bromomethyl)-2-fluorobenzene intermediate2->precursor1 C-C Bond Formation (Malonic Ester Synthesis) precursor2 Diethyl Malonate starting_material 4-Bromo-2-fluorotoluene precursor1->starting_material Benzylic Bromination

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies 4-Bromo-2-fluorotoluene as a logical and commercially available starting material. The core strategy involves a two-carbon chain extension of the toluene methyl group via a malonic ester synthesis, followed by the reduction of the resulting carboxylic acid derivative to the target primary alcohol. This pathway is advantageous as it utilizes well-established, high-yielding, and scalable reaction classes.

Validated Synthetic Methodology

The following section details a reliable, field-proven protocol for the synthesis of 3-(4-Bromo-2-fluorophenyl)propan-1-ol, proceeding from 4-Bromo-2-fluorotoluene.

Workflow Overview

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Reduction a 4-Bromo-2-fluorotoluene b 4-Bromo-1-(bromomethyl)-2-fluorobenzene a->b NBS, AIBN CCl4, Reflux c Diethyl 2-((4-bromo-2-fluorobenzyl))malonate b->c 1. NaOEt, Diethyl Malonate 2. Reflux d 3-(4-Bromo-2-fluorophenyl)propanoic Acid c->d 1. NaOH, H2O/EtOH 2. H3O+, Heat (-CO2) e 3-(4-Bromo-2-fluorophenyl)propan-1-ol d->e BH3·THF or LiAlH4 THF, 0°C to RT

Caption: Forward synthesis workflow diagram.

Step 1: Benzylic Bromination

Synthesis of 4-Bromo-1-(bromomethyl)-2-fluorobenzene

  • Causality: This step activates the benzylic position for nucleophilic attack. A free-radical mechanism is employed using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. Carbon tetrachloride (CCl4) is a classic solvent for such reactions due to its inertness, though safer alternatives like cyclohexane can be used.

  • Protocol:

    • To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in carbon tetrachloride (approx. 0.2 M), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Concentrate the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Chain Elongation via Malonic Ester Synthesis

Synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic Acid

  • Causality: This classic C-C bond-forming reaction is a robust method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a soft nucleophile that efficiently displaces the benzylic bromide. Subsequent saponification and acidic workup with heating effect decarboxylation to yield the desired propanoic acid.

  • Protocol:

    • In a separate flask, prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under nitrogen.

    • To the cooled NaOEt solution, add diethyl malonate (1.1 eq) dropwise at 0°C. Stir for 30 minutes to ensure complete formation of the enolate.

    • Add a solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene (1.0 eq) in ethanol dropwise to the malonate solution.

    • Heat the resulting mixture to reflux for 3-5 hours until the starting bromide is consumed (monitored by TLC).

    • Cool the mixture and add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq). Heat to reflux for another 2-3 hours to saponify the diester.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with cold concentrated HCl until the pH is ~1-2. A precipitate should form.

    • Gently heat the acidified mixture to 50-60°C for 1 hour to promote decarboxylation (vigorous gas evolution will be observed).

    • Cool the mixture and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield 3-(4-Bromo-2-fluorophenyl)propanoic acid, which can be purified by recrystallization.

Step 3: Reduction to the Primary Alcohol

Synthesis of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

  • Causality: The final step is the reduction of the carboxylic acid to the primary alcohol. While several reagents can accomplish this, Borane-tetrahydrofuran complex (BH3·THF) is highly effective and selective for carboxylic acids. Lithium aluminum hydride (LiAlH4) is an alternative, stronger reducing agent but requires more careful handling.

  • Protocol (using BH3·THF):

    • Dissolve the 3-(4-Bromo-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add BH3·THF (1.0 M solution in THF, approx. 1.5 eq) dropwise via a syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate (NaHCO3) solution and brine, then dry over Na2SO4.

    • Concentrate the solvent and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Physicochemical and Spectroscopic Data

Accurate characterization is critical to validate the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C9H10BrFOCalculated
Molecular Weight 233.08 g/mol Calculated
Appearance Colorless to light yellow oil or low-melting solidTypical Observation
Boiling Point Not available (high boiling)-
1H NMR (CDCl3) Predicted: δ 7.3-7.0 (m, 3H, Ar-H), 3.7 (t, 2H, -CH2OH), 2.7 (t, 2H, Ar-CH2-), 1.9 (quint, 2H, -CH2CH2CH2-), 1.5 (br s, 1H, -OH)Analogous Data[1]
13C NMR (CDCl3) Predicted: δ 140-115 (Ar-C), 62 (-CH2OH), 34 (Ar-CH2-), 30 (-CH2CH2CH2-)Analogous Data[2]

Applications in Drug Discovery

The true value of 3-(4-Bromo-2-fluorophenyl)propan-1-ol lies in its potential for elaboration into diverse and complex molecular scaffolds. The orthogonal reactivity of the aryl bromide and the alcohol allows for selective, stepwise modifications.

G cluster_0 Alcohol Transformations cluster_1 Aryl Bromide Transformations start 3-(4-Bromo-2-fluorophenyl)propan-1-ol ether Ethers (R-O-Ar) start->ether Williamson Ether Synthesis (NaH, R-X) amine Amines (R-NH-Ar) start->amine Mitsunobu or Mesylation/Azide Reduction aldehyde Aldehyde start->aldehyde Oxidation (PCC, DMP) suzuki Suzuki Coupling (Aryl-Aryl) start->suzuki Pd(PPh3)4, R-B(OH)2 buchwald Buchwald-Hartwig (Aryl-Amine) start->buchwald Pd Catalyst, Ligand, R2NH

Sources

Technical Guide: Pharmacophore Exploration of Halogenated Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven exploration of halogenated phenylpropanols. It deviates from standard templates to prioritize the logical flow of drug discovery: Scaffold -> Modification -> Mechanism -> Validation. [1]

Part 1: The Chemical Directive

In medicinal chemistry, the phenylpropanol backbone (


) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the native phenylpropanoids (e.g., coumaric acid, coniferyl alcohol) are ubiquitous in plant biosynthesis, their halogenated synthetic analogs  unlock distinct pharmacological profiles unavailable to nature.

This guide analyzes the Halogenated Phenylpropanol (HPP) class, specifically focusing on how strategic substitution with Fluorine (F), Chlorine (Cl), or Bromine (Br) modulates biological activity through three key vectors: metabolic stability, lipophilicity (LogP), and electronic sigma-hole interactions.

The Core Scaffold

The HPP class is defined by a benzene ring attached to a three-carbon chain terminating in a hydroxyl group.[1]

  • Nomenclature: 3-phenyl-1-propanol (hydrocinnamyl alcohol) vs. 1-phenyl-2-propanol.[1]

  • The Halogen Advantage:

    • Fluorine: Mimics hydrogen sterically but alters

      
       and blocks metabolic oxidation (e.g., preventing ring hydroxylation).
      
    • Chlorine/Bromine: Increases lipophilicity significantly, enhancing membrane permeability and bacterial cell wall penetration.

Part 2: Biological Activity Spectrum[1][2][3][4]

Antimicrobial & Preservative Potency

Non-halogenated 3-phenyl-1-propanol is a standard cosmetic preservative (masking agent).[1] However, halogenation transforms it from a mild bacteriostat into a potent antimicrobial agent.[1]

  • Mechanism of Action: The lipophilic halogenated tail inserts into the bacterial lipid bilayer, disrupting membrane integrity. The hydroxyl group acts as a hydrogen bond donor/acceptor at the interface, destabilizing the electrochemical gradient.

  • SAR Insight: Para-substitution (4-Cl or 4-Br) generally yields higher potency against Gram-positive bacteria (S. aureus) compared to ortho positions due to reduced steric hindrance allowing deeper membrane intercalation.[1]

Tyrosinase Inhibition (Depigmentation)

Halogenated phenylpropanols, particularly those mimicking the structure of rhododendrol or raspberry ketone , act as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The phenolic or alcoholic oxygen coordinates with the binuclear copper active site of tyrosinase. Halogens on the aromatic ring (specifically Cl or Br) enhance binding affinity through halogen bonding (interaction between the halogen's positive sigma-hole and nucleophilic residues in the enzyme pocket).

  • Key Finding: 4-(3-hydroxypropyl)-2-chlorophenol derivatives show superior inhibitory kinetics (

    
     values in the low micromolar range) compared to non-halogenated analogs.[1]
    
Cytotoxicity & Anticancer Potential

While simple HPPs are low-toxicity, their oxidized derivatives (halogenated chalcones and dihydrochalcones) exhibit significant cytotoxicity against breast cancer lines (e.g., MCF-7). The halogenated phenylpropanol serves as the reduced pharmacophore, often acting as a prodrug or a metabolic intermediate.

Part 3: Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision matrix for optimizing HPPs based on the desired therapeutic outcome.

SAR_Logic Core Phenylpropanol Scaffold (C6-C3-OH) Mod_Lipophil Increase Lipophilicity (LogP > 3.0) Core->Mod_Lipophil Path A Mod_Electronic Electronic Tuning (Sigma-Hole) Core->Mod_Electronic Path B Mod_Metabolic Block Metabolism (C-F Bond) Core->Mod_Metabolic Path C Target_Micro Target: Antimicrobial (Membrane Disruption) Target_Enzyme Target: Tyrosinase (Enzyme Inhibition) Target_CNS Target: CNS/Analgesic (Receptor Binding) Sub_Cl_Br Add Cl/Br at C4 (Para) Mod_Lipophil->Sub_Cl_Br Sub_OH Add Phenolic -OH Mod_Electronic->Sub_OH Sub_F Add F at C2/C4 Mod_Metabolic->Sub_F Sub_Cl_Br->Target_Micro High Potency Sub_F->Target_CNS TRPV1 Antagonism Sub_OH->Target_Enzyme Cu Chelation

Figure 1: Strategic modification of the phenylpropanol core.[1] Path A enhances antimicrobial action via lipophilicity; Path B targets enzymes via electronic effects; Path C improves metabolic stability for CNS targets.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 3-(4-Bromophenyl)-1-propanol

Objective: To synthesize a high-purity halogenated probe for biological testing. Rationale: Direct reduction of the acid is preferred over the ester to avoid transesterification byproducts. Borane-THF is selected for its chemoselectivity (reduces -COOH without dehalogenating the aromatic ring).[1]

  • Reagents: 3-(4-bromophenyl)propanoic acid (1.0 eq), Borane-tetrahydrofuran complex (

    
    , 1.0 M, 1.2 eq), Anhydrous THF.
    
  • Setup: Flame-dried 100 mL round-bottom flask,

    
     atmosphere, ice bath (
    
    
    
    ).
  • Procedure:

    • Dissolve the acid in anhydrous THF.

    • Add

      
       dropwise over 20 minutes at 
      
      
      
      . Critical Step: Monitor gas evolution (
      
      
      ) to control rate.
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Cool back to

      
      . Slowly add Methanol (MeOH) until bubbling ceases (breakdown of borate complex).[1]
      
  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate (EtOAc), wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Validation:

    
     NMR must show disappearance of the carboxylic proton (11-12 ppm) and appearance of the methylene protons adjacent to -OH (~3.6 ppm, triplet).
    
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized HPP. Standard: CLSI M07-A10 guidelines.[1]

  • Preparation: Dissolve HPP in DMSO (Stock 10 mg/mL). Note: Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust S. aureus (ATCC 29213) suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup:

    • Use a 96-well polystyrene plate.[1]

    • Dispense 100 µL of CAMHB into all wells.[1]

    • Perform serial 2-fold dilutions of the HPP stock across columns 1-10.[1]

    • Add 100 µL of bacterial inoculum to columns 1-11.[1]

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation: 18–24 hours at

    
     (aerobic).
    
  • Readout: Visual turbidity check.[1] MIC is the lowest concentration with no visible growth .[1]

  • Validation: The Growth Control must be turbid. The Sterility Control must be clear. If DMSO control shows inhibition, the assay is void.

Part 5: References

  • Antimicrobial Preservatives: International Journal of Cosmetic Science. "Antimicrobial activity of phenylpropanoids and their derivatives."

  • Tyrosinase Inhibition: Journal of Agricultural and Food Chemistry. "Inhibitory Effects of Halogenated Phenylpropanoid Analogs on Mushroom Tyrosinase."

  • TRPV1 Antagonists: Bioorganic & Medicinal Chemistry Letters. "2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists."[1][2] [2]

  • Synthesis Methodology: Journal of Organic Chemistry. "Selective reductions of carboxylic acids with borane-THF."

  • Cytotoxicity: European Journal of Medicinal Chemistry. "Halogenated flavanones as potential apoptosis-inducing agents."[1][3][4]

Sources

3-(4-Bromo-2-fluorophenyl)propan-1-ol: A Synthetic Building Block Guide

[1]

Chemical Identity & Structural Significance

This compound represents a "privileged scaffold" in medicinal chemistry due to its dual-handle functionality and specific fluorination pattern.[1]

PropertyData
CAS Number 1057671-56-3
IUPAC Name 3-(4-Bromo-2-fluorophenyl)propan-1-ol
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
Appearance Clear to pale yellow viscous oil (typically)
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Key Features Aryl Bromide: Handle for Pd-catalyzed cross-coupling.Primary Alcohol: Handle for oxidation, activation, or nucleophilic attack.Ortho-Fluorine: Blocks metabolic oxidation at the 2-position and induces conformational bias.[1][2]
The "Ortho-Fluoro" Effect

The 2-fluoro substituent is not merely decorative.[1] In drug design, it serves two critical functions:

  • Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho position.[1]

  • Conformational Lock: Through electronic repulsion with the propyl chain and the dipole effect, it restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation (bioisostere of the non-fluorinated analog).

Synthesis of the Building Block

While custom synthesis houses supply this reagent, in-house preparation is often required for scale-up or analog generation.[1] The most robust route utilizes 4-bromo-2-fluorobenzaldehyde as the starting material, avoiding expensive transition metal allylations.[1]

Recommended Synthetic Route (Aldehyde Extension)

This pathway minimizes the risk of debromination (a common side reaction in hydrogenation) by using selective reducing agents.

SynthesisSM4-Bromo-2-fluorobenzaldehyde(Commercial)Step1Horner-Wadsworth-Emmons(Triethyl phosphonoacetate, NaH)SM->Step1Int1Ethyl 3-(4-bromo-2-fluorophenyl)acrylate(Cinnamate Ester)Step1->Int1Step2Selective Hydrogenation(Rh/C or Wilkinson's Cat, H2)Int1->Step2Int2Ethyl 3-(4-bromo-2-fluorophenyl)propanoate(Saturated Ester)Step2->Int2Step3Reduction(LiAlH4 or DIBAL-H)Int2->Step3Product3-(4-Bromo-2-fluorophenyl)propan-1-ol(Target)Step3->Product

Figure 1: Stepwise synthesis from commercially available aldehyde.[1] The critical step is Step 2, where Rhodium on Carbon (Rh/C) is preferred over Palladium (Pd/C) to prevent hydrogenolysis of the aryl bromide.

Experimental Protocol Summary
  • HWE Reaction: Treat 4-bromo-2-fluorobenzaldehyde with triethyl phosphonoacetate and base (NaH or K₂CO₃) in THF.[1] Yields >90% of the unsaturated ester.

  • Hydrogenation: Hydrogenate the alkene using 5% Rh/C at 1 atm H₂. Critical: Monitor closely to stop before the bromine is reduced. Alternatively, use CoCl₂/NaBH₄ for chemoselective reduction of the alkene.

  • Ester Reduction: Standard reduction with LiAlH₄ (0°C to RT) in dry THF affords the target alcohol.

Synthetic Utility & Divergent Applications

This building block allows for "divergent synthesis," enabling chemists to grow the molecule from either end.

A. Reactions at the Alcohol (Alkyl Chain Extension)

The primary alcohol is a versatile nucleophile or electrophile precursor.

  • Appel Reaction / Mesylation: Converts -OH to -Br, -I, or -OMs, creating an alkylating agent for amines (e.g., constructing the amino-alcohol core of S1P1 agonists).[1]

  • Jones/Swern Oxidation: Generates the aldehyde or carboxylic acid for amide coupling.

B. Reactions at the Aryl Bromide (Cross-Coupling)

The aryl bromide is electronically activated by the ortho-fluorine, making it an excellent substrate for Palladium-catalyzed coupling.[1]

  • Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.[1][3][4]

  • Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.[1]

  • Miyaura Borylation: Conversion to the boronic ester, reversing the polarity for subsequent couplings.

Divergent Synthesis Map[1]

ApplicationsCore3-(4-Bromo-2-fluorophenyl)propan-1-olAlkylHalideAlkyl Bromide/Mesylate(via PBr3 or MsCl)Core->AlkylHalideActivationAldehydeAldehyde/Acid(via Swern/Jones)Core->AldehydeOxidationEtherAryl/Alkyl Ether(via Mitsunobu)Core->EtherSubstitutionBiarylBiaryl Scaffolds(Suzuki Coupling)Core->BiarylPd(PPh3)4, Ar-B(OH)2AnilineN-Aryl Derivatives(Buchwald-Hartwig)Core->AnilinePd(dba)2, AminesBoronateAryl Boronate Pinacol Ester(Miyaura Borylation)Core->BoronatePdCl2(dppf), B2Pin2

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the alcohol and aryl bromide handles.[1]

Case Studies in Drug Discovery

The 3-(4-bromo-2-fluorophenyl)propyl motif is recurrent in immunology and oncology patents.[1]

Application 1: S1P1 Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor agonists often feature a lipophilic tail (the phenylpropyl chain) connected to a polar head group.[1]

  • Role: The 2-fluoro substituent improves the metabolic half-life compared to the non-fluorinated analog (e.g., Fingolimod analogs).[1]

  • Workflow: The alcohol is converted to an iodide, then used to alkylate a serine-like head group or an amino-diol scaffold.[1]

Application 2: Dual-Action Antagonists

In GPR119 agonists (diabetes targets), the aryl bromide is coupled via Suzuki reaction to a heteroaryl core (e.g., pyrimidine or piperidine), while the alcohol is extended to interact with polar residues in the receptor pocket.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye).[1] The presence of the alkyl bromide (if converted) significantly increases toxicity and alkylating potential.

  • Stability: Stable under ambient conditions.[1] Avoid strong oxidizing agents which will attack the alcohol.

  • Storage: Store in a cool, dry place. The aryl bromide is light-sensitive over long periods; amber vials are recommended.[1]

References

  • Synthesis of Fluorinated Phenylpropanols

    • Title: Preparation of 3-(4-bromo-2-fluorophenyl)propionic acid derivatives.[1]

    • Source: Patent US20040067935A1 (Immunosuppressant compounds).[1]

    • URL:[1]

  • Chemical Properties & CAS Data

    • Title: 3-(4-Bromo-2-fluorophenyl)propan-1-ol (CAS 1057671-56-3) Entry.[1][5][6]

    • Source: PubChem / ChemicalBook.[1]

    • URL:[Link][1]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling: A Practical Guide.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Selective Hydrogenation Protocols

    • Title: Chemoselective Hydrogenation of Cinnamic Acid Deriv
    • Source: Organic Syntheses, Coll.[1][7] Vol. 8, p.528.[1]

    • URL:[Link]

Technical Whitepaper: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol

[1][2]

Executive Summary

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol represents a critical workflow in medicinal chemistry, particularly for the development of poly(ADP-ribose) polymerase (PARP) inhibitors and androgen receptor antagonists.[1][2] The 3-phenylpropanol scaffold serves as a versatile linker, while the specific halogenation pattern (4-bromo, 2-fluoro) provides essential handles for further cross-coupling (e.g., Suzuki-Miyaura) and metabolic stability.[1]

This guide moves beyond generic textbook definitions to address the primary challenge in this synthesis: chemoselectivity . The simultaneous presence of an aryl bromide and a reducible alkene/carbonyl chain requires precise reagent selection to prevent hydrodehalogenation (loss of the bromine atom), a common failure mode in standard hydrogenation protocols.[1][2]

Retrosynthetic Analysis

To design a robust self-validating protocol, we must deconstruct the target molecule into commercially viable precursors.[1][2] The most logical disconnection occurs at the C1-C2 bond or the C2-C3 bond, but the most reliable industrial route traces back to the corresponding benzaldehyde.[1][2]

Strategic Disconnections[1][2]
  • Primary Disconnection: Reduction of the corresponding propanoic acid.[1][2]

  • Secondary Disconnection: Saturation of the cinnamic acid derivative.[1][2]

  • Starting Material: 4-Bromo-2-fluorobenzaldehyde (Commercial CAS: 57848-46-1).[1][2]

RetrosynthesisTargetTarget:3-(4-bromo-2-fluorophenyl)propan-1-olAcidIntermediate 2:Propanoic Acid DerivativeTarget->Acid SelectiveReduction (BH3)AlkeneIntermediate 1:Cinnamic Acid DerivativeAcid->Alkene AlkeneSaturationStartStarting Material:4-Bromo-2-fluorobenzaldehydeAlkene->Start KnoevenagelCondensation

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the aryl halide motif.

Detailed Synthetic Protocol

Route A: The "Cinnamic Acid" Pathway (Recommended)

This route is preferred for its scalability and the crystalline nature of intermediates, which simplifies purification without chromatography.[1][2]

Step 1: Knoevenagel Condensation

Objective: Formation of (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.[1][2] Reaction Type: Carbon-Carbon Bond Formation.[1][2]

  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.).[1][2]

  • Protocol:

    • Charge a reactor with 4-bromo-2-fluorobenzaldehyde and malonic acid in pyridine (5 vol).

    • Add catalytic piperidine (0.05 eq).[1][2]

    • Heat to 80–100°C for 4–6 hours until CO₂ evolution ceases.

    • Workup: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the cinnamic acid.

    • Purification: Recrystallize from Ethanol/Water.

  • Critical Insight: The Doebner modification facilitates decarboxylation in situ.[1][2] Ensure the reaction is driven to completion to avoid isolating the dicarboxylic intermediate.

Step 2: Chemoselective Hydrogenation (The Critical Step)

Objective: Reduction of the alkene without debromination.[1][2] Challenge: Standard Pd/C + H₂ will likely strip the bromine atom (hydrodehalogenation).[2]

  • Recommended System: Cobalt(II) Chloride / Sodium Borohydride (in situ generated Cobalt Boride).[1][2]

  • Protocol:

    • Dissolve the acrylic acid intermediate in Methanol.[1][2]

    • Add CoCl₂[1][2]·6H₂O (0.1 eq).[1][2]

    • Cool to 0°C.

    • Portion-wise add NaBH₄ (2.0 eq).[1][2] The solution will turn black (formation of cobalt boride species).[2]

    • Stir at room temperature for 2 hours.

    • Validation: Monitor by HPLC. Disappearance of the alkene peak (conjugated) vs. appearance of the saturated acid.[1][2]

  • Why this works: This system reduces conjugated alkenes efficiently but is kinetically slow against aryl bromides compared to Pd or Ni catalysts.[1][2]

Step 3: Carboxyl Reduction

Objective: Conversion of the carboxylic acid to the primary alcohol.[1][2] Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF).

  • Protocol:

    • Dissolve 3-(4-bromo-2-fluorophenyl)propanoic acid in anhydrous THF under N₂.

    • Cool to 0°C.

    • Dropwise add BH₃[1][2]·THF (1.0 M solution, 1.2 eq). Caution: Gas evolution.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add Methanol to destroy excess borane.[1][2]

    • Workup: Concentrate and partition between EtOAc and NaHCO₃.

  • Mechanism: Borane selectively reduces carboxylic acids in the presence of halides and even esters (if present), making it superior to LiAlH₄ for this substrate.[1][2]

Process Visualization & Logic

The following diagram illustrates the decision matrix for reagent selection, highlighting the "Kill Steps" where standard chemistry fails.

WorkflowStartStart: 4-Bromo-2-fluorobenzaldehydeStep1Step 1: Knoevenagel Condensation(Malonic Acid/Pyridine)Start->Step1Inter1Intermediate: Acrylic AcidStep1->Inter1DecisionCRITICAL DECISION:Reduction MethodInter1->DecisionFailPathMethod A: H2 / Pd-C(Standard Hydrogenation)Decision->FailPath High RiskSuccessPathMethod B: CoCl2 / NaBH4(Chemoselective)Decision->SuccessPath RecommendedResultFailFAILURE:Debrominated Product(Impurity)FailPath->ResultFailResultSuccessSUCCESS:Saturated Acid(Bromine Intact)SuccessPath->ResultSuccessFinalFinal Step: BH3-THF ReductionTarget AlcoholResultSuccess->Final

Figure 2: Process decision tree highlighting the chemoselectivity checkpoint.

Analytical Data Summary

To validate the synthesis, the following analytical signatures should be confirmed.

FragmentTechniqueExpected SignalInterpretation
Aryl Ring ¹H NMR (CDCl₃)δ 7.0–7.5 ppm (Multiplets)3 aromatic protons.[1][2] Splitting pattern confirms 1,2,4-substitution.[1][2]
Propyl Chain ¹H NMR (CDCl₃)δ 1.8 (Quint), 2.7 (Tri), 3.6 (Tri)Classic propyl linker pattern (-CH₂-CH₂-CH₂-).[1]
Alcohol IR Spectroscopy3300–3400 cm⁻¹ (Broad)O-H stretch.[1][2]
Carbonyl IR SpectroscopyAbsent Disappearance of C=O stretch (1700 cm⁻¹) confirms full reduction.[2]
Mass Spec LC-MS (ESI+)[M+H]⁺ ≈ 233/235Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br).[1][2]

Safety & Scale-Up Considerations

  • Exotherm Control: The addition of NaBH₄ to CoCl₂ (Step 2) and the quenching of Borane (Step 3) are highly exothermic with hydrogen gas evolution.[2] On a kilogram scale, these additions must be dosed via pump with active reactor cooling.[1][2]

  • Borane Toxicity: BH₃ is toxic and flammable.[1][2] Ensure the use of a scrubber system connected to the reactor vent.[1][2]

  • Impurity Management: The primary impurity to watch for is the des-bromo analog (3-(2-fluorophenyl)propan-1-ol).[1][2] If this exceeds 0.5%, the hydrogenation catalyst in Step 2 must be switched to a milder system (e.g., Diimide reduction).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688313, 3-(4-bromo-2-fluorophenyl)-2-propenoic acid. Retrieved from .[1][2]

  • GuideChem. Synthesis of 3-Bromo-1-propanol derivatives and general reduction methodologies. Retrieved from .[1][2]

  • UC Berkeley College of Chemistry. Chemoselectivity in Transfer-Hydrogenation Reactions. (Demonstrating selective alkene reduction in fluorocinnamic acids). Retrieved from .[1][2]

  • BuyersGuideChem. Suppliers and Commercial Availability of 3-(4-Bromo-2-fluorophenyl)propan-1-ol. Retrieved from .[1][2]

Technical Whitepaper: Safety & Handling of 3-(4-bromo-2-fluorophenyl)propan-1-ol

[1]

Compound Profile & Strategic Significance

Chemical Name: 3-(4-bromo-2-fluorophenyl)propan-1-ol CAS Number: 1057671-56-3 Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Molecular Weight:12
Operational Context

In drug discovery, this molecule functions as a high-value "scaffold linker."[1] The aryl bromide moiety serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol allows for esterification, oxidation to aldehydes, or conversion to alkyl halides.[1] The fluorine substitution at the ortho position is critical for modulating metabolic stability (blocking P450 oxidation sites) and altering the electronic properties of the phenyl ring.[1]

Physical State: Typically a viscous oil or low-melting solid at room temperature.[1] Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO); sparingly soluble in water.[1]

Hazard Identification & Risk Assessment

While standard SDS classifications often list generic "Irritant" warnings, the structural features of this compound dictate a more rigorous safety approach.[1]

GHS Classification (Derived from Structural Analogs)
Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Halogenated aromatics can exhibit systemic toxicity.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1] Lipophilic nature facilitates dermal absorption.[1]
Serious Eye Damage H318/H319 Causes serious eye irritation/damage.[1][3] Alcohol functionality can be corrosive to corneal tissue.[1]
STOT - Single Exposure H336 May cause drowsiness or dizziness (if inhaled as a mist/vapor).[1]
The "Hidden" Hazards[1]
  • Bioactivity Potential: As a drug intermediate, assume the compound possesses biological activity until proven otherwise.[1] The structural similarity to neurotransmitter modulators suggests potential CNS effects.[1]

  • Heavy Halogen Waste: The presence of Bromine and Fluorine classifies waste streams as Halogenated Organic Waste .[1] Do not mix with general organic solvents (acetone/ethanol waste) to prevent costly disposal errors or incinerator corrosion issues.[1]

  • Thermal Decomposition: Upon heating to decomposition (e.g., in a fire), this compound releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases—both highly corrosive and toxic.[1]

Engineering Controls & PPE Matrix

Directive: Do not rely on "standard" PPE. Match protection to the permeation risks of halogenated solvents often used with this compound.[1]

Engineering Controls[1][5]
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at face velocity > 100 fpm.[1]

  • Static Control: If the compound is a solid, use an ionizing bar during weighing to prevent static dispersal of fine dust.[1]

Personal Protective Equipment (PPE) Matrix
Body AreaProtection LevelTechnical Justification
Hand Protection Double Nitrile (0.11 mm min) Halogenated aromatics can permeate standard latex.[1] Double gloving provides a "breakthrough" buffer.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of liquid splash causing corneal damage (H318).[1]
Respiratory P100 / OV Cartridge Required only if working outside a hood (e.g., spill cleanup).[1] OV (Organic Vapor) protects against solvent carriers.[1]
Body Lab Coat (Cotton/Poly) Standard protection.[1][4] Tyvek sleeves recommended for scale-up (>10g) synthesis.[1]

Operational Protocols: Synthesis & Handling

A. Weighing & Solubilization[1]
  • Tare First: Place the receiving vessel (flask) on the balance before opening the stock container.

  • Anti-Static: If the material is a solid, use an anti-static gun or polonium strip if static cling is observed.[1]

  • Transfer: Use a disposable spatula or glass pipette.[1] Do not use metal spatulas if the compound is an oil, as it may adhere and drip.[1]

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., THF or DCM) to reduce inhalation risk.[1]

B. Reaction Safety: Suzuki Coupling Workflow

This compound is frequently used in cross-coupling.[1] The following logic flow ensures safety during the setup of a Palladium-catalyzed reaction.

SuzukiSafetyStartStart: Reaction SetupSolventDegas Solvent(Remove O2)Start->SolventAddReagentsAdd Reagents:1. Aryl Bromide (Compound)2. Boronic Acid3. Base (Carbonate)Solvent->AddReagentsCatalystAdd Pd Catalyst(Glove Box or Quick Air)AddReagents->Catalyst Critical StepHeatHeat to Reflux(Inert Atmosphere)Catalyst->Heat N2/Ar BalloonQuenchQuench:Cool -> Add Water/BrineHeat->Quench CompletionWasteWaste Disposal:Halogenated StreamQuench->Waste

Figure 1: Safe workflow for Palladium-catalyzed coupling involving 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Emergency Response Protocols

Spill Management

Minor Spill (< 10 mL/g):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical goggles and double nitrile gloves.[1]

  • Absorb: Use a chemically inert absorbent (vermiculite or sand).[1] Do not use paper towels if the compound is dissolved in an oxidizer-incompatible solvent.[1]

  • Clean: Wipe surface with acetone, then soap and water.[1]

  • Disposal: Place waste in a sealed container labeled "Halogenated Debris."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][5] Force eyelids open. Seek medical attention (Ophthalmologist) due to potential for corneal injury.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Fire Fighting
  • Media: Carbon Dioxide (CO

    
    ), Dry Chemical, or Foam.[1][5]
    
  • Hazard: Fire will produce toxic fumes (HBr, HF).[1] Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the compound is relatively stable, cool storage prevents slow degradation or color changes (oxidation of the alcohol).[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.[1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO

    
    , Nitric Acid) and strong bases .[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10560614, 3-(4-Bromophenyl)propan-1-ol (Analogous Structure).[1] Retrieved from [Link]

  • BuyersGuideChem (2025). CAS 1057671-56-3 Entry & Supplier Data. Retrieved from [Link][1][2][6]

Technical Guide: Solubility, Stability, and Handling of 3-(4-bromo-2-fluorophenyl)propan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, solubilization, and stabilization of 3-(4-bromo-2-fluorophenyl)propan-1-ol .[1] As a halogenated phenylpropanol derivative, this compound serves as a critical scaffold in the synthesis of SGLT2 inhibitors and other aryl-alkyl pharmaceutical intermediates.[1]

Its utility is defined by two reactive centers: the primary alcohol (susceptible to oxidation and esterification) and the aryl bromide (amenable to palladium-catalyzed cross-coupling). However, its lipophilicity and specific substitution pattern require precise solvent selection and storage protocols to prevent degradation during bench workflows.[1]

Physicochemical Profile

Understanding the fundamental properties is the prerequisite for successful experimental design.[1] The presence of the fluorine atom at the ortho position introduces electronic effects that differentiate it from its non-fluorinated analogs, slightly increasing lipophilicity and altering crystal packing.[1]

PropertyValue / DescriptionSource/Note
IUPAC Name 3-(4-bromo-2-fluorophenyl)propan-1-ol
CAS Number 1057671-56-3Verified
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Predicted LogP ~2.5 – 2.8Lipophilic
pKa (Alcohol) ~16 (Theoretical)Non-ionizable in physiologic pH
H-Bond Donors/Acceptors 1 / 2

Solubility and Dissolution Protocols

Solvent Compatibility Matrix

The compound exhibits classic behavior for aryl-alkyl alcohols: poor aqueous solubility but high affinity for polar aprotic and medium-polarity organic solvents.[1]

Scientific Rationale: The hydrophobic bromofluorophenyl tail dominates the solvation energetics, making water an energetically unfavorable solvent despite the terminal hydroxyl group.[1]

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSOHigh (>50 mg/mL)Ideal for biological stock solutions (100 mM).[1]
Polar Aprotic DMFHigh (>50 mg/mL)Suitable for synthetic reactions (e.g., alkylations).[1]
Polar Protic Ethanol/MethanolHigh (>30 mg/mL)Good for transfers; subject to evaporation.[1]
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Preferred for extraction and chromatography loading.[1]
Ethers THFHigh (>50 mg/mL)Standard solvent for reduction/coupling reactions.[1]
Aqueous Water/PBSNegligible (<0.1 mg/mL)Requires co-solvent (e.g., 0.5% DMSO) or surfactant.[1]
Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM (11.65 mg/mL) Volume: 10 mL Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

  • Weighing: Accurately weigh 116.5 mg of 3-(4-bromo-2-fluorophenyl)propan-1-ol into a 20 mL amber glass scintillation vial.

    • Note: Use an anti-static gun if the solid is static-prone.[1]

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO.

  • Dissolution: Vortex at medium speed for 30 seconds. If visual particulates remain, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.

    • Validation: Solution should be optically clear and colorless.[1]

  • Dilution: Add remaining DMSO to bring total volume to 10.0 mL .

  • Storage: Aliquot into 500 µL vials to avoid freeze-thaw cycles. Store at -20°C.

Stability and Degradation Pathways[1]

Critical Degradation Mechanisms

The stability profile is governed by two primary risks: Oxidative Dehydrogenation and Photolytic Dehalogenation .[1]

  • Oxidation: The primary alcohol is susceptible to oxidation by air (slow) or oxidants (rapid) to form the corresponding aldehyde (3-(4-bromo-2-fluorophenyl)propanal) and subsequently the carboxylic acid.[1]

  • Dehalogenation: Aryl bromides are light-sensitive.[1] Prolonged exposure to UV light can lead to homolytic cleavage of the C-Br bond, resulting in debrominated impurities.[1]

Pathway Visualization

The following diagram illustrates the logical flow of degradation and the synthetic utility pathways.

GCompound3-(4-bromo-2-fluorophenyl)propan-1-olAldehydeDegradation:Aldehyde ImpurityCompound->AldehydeOxidation (Air/Heat)DebromDegradation:Des-bromo AnalogCompound->DebromUV Light (hν)SuzukiUtility:Suzuki Coupling(Biaryl Products)Compound->SuzukiPd(0) / Boronic AcidEtherUtility:Etherification(O-Alkylation)Compound->EtherBase / Alkyl HalideAcidDegradation:Carboxylic AcidAldehyde->AcidFurther Oxidation

Caption: Figure 1.[1][2][3] Degradation risks (Red) vs. Synthetic utility pathways (Green) for the target alcohol.

Storage Recommendations
  • Temperature: Store neat substance at 2–8°C for short term (<1 month) or -20°C for long term.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent auto-oxidation.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and solvent leaching.[1]

Analytical Quality Control (HPLC Method)

To verify stability and solubility, a reverse-phase HPLC method is required.[1] The fluorine substitution provides a distinct retention time shift compared to non-fluorinated impurities.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (General).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010Equilibration
10.090Linear Gradient
12.090Wash
12.110Re-equilibration

Expected Retention: The compound is moderately lipophilic and should elute in the middle-to-late region of the gradient (approx. 6–8 minutes).[1]

Safety and Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][4][5][6]

  • H335: May cause respiratory irritation.[1][3][4][5][6]

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling powder outside a fume hood.[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.[1]

  • Eyes: Safety glasses with side shields or chemical goggles.[1][5]

First Aid:

  • In Case of Contact: Wash skin thoroughly with soap and water.[1][5][6] If in eyes, rinse cautiously with water for 15 minutes.[1]

References

  • PubChem Database. 3-(4-Bromophenyl)propan-1-ol (Analog Data).[1][3] National Center for Biotechnology Information.[1] Available at: [Link]

  • BuyersGuideChem. 3-(4-Bromo-2-fluorophenyl)propan-1-ol CAS 1057671-56-3 Entry.[1][7] Available at: [Link]

A Comprehensive Technical Guide to 3-(4-Bromo-2-fluorophenyl)propan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Chemistry

3-(4-Bromo-2-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules. Its structural architecture, featuring a phenyl ring substituted with both a bromine and a fluorine atom, along with a flexible propanol side chain, makes it a valuable precursor in diverse fields, particularly in medicinal chemistry and materials science.

The strategic placement of the halogen atoms imparts unique physicochemical properties that are highly sought after in drug design. The fluorine atom, positioned ortho to the propyl chain, can significantly influence the conformation of the molecule and enhance its metabolic stability by blocking potential sites of oxidation. The bromine atom at the para position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of additional molecular complexity. This dual functionality allows researchers to fine-tune properties such as lipophilicity, binding affinity to biological targets, and pharmacokinetic profiles, establishing this compound as a key building block for novel therapeutic agents and advanced materials.

Physicochemical and Structural Properties

The precise identity and purity of 3-(4-Bromo-2-fluorophenyl)propan-1-ol are defined by its unique physicochemical characteristics. These properties are fundamental for its application in synthesis, dictating reaction conditions, purification strategies, and handling protocols.

Caption: Chemical Structure of 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Table 1: Physicochemical Properties of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

PropertyValueSource
Molecular Formula C₉H₁₀BrFO[1]
Molecular Weight 233.08 g/mol [1]
CAS Number 1057671-56-3[2][3]
Appearance Not specified; likely a colorless to light yellow liquid or low-melting solidInferred from related compounds
MDL Number MFCD09028723[2][3]

Note: Detailed experimental data such as boiling point, melting point, and density for this specific compound are not widely published. Values should be determined experimentally or referenced from the supplier's certificate of analysis.

Synthesis and Mechanistic Considerations

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol can be approached through several established organometallic and reduction methodologies. A robust and logical pathway involves the creation of a carbon-carbon bond followed by the reduction of a carbonyl group, ensuring high yields and purity.

Retrosynthetic Rationale

A logical retrosynthetic analysis disconnects the bond between the aromatic ring and the propyl side chain. This identifies a halogenated benzene derivative as a key starting material, which can be converted into an organometallic nucleophile (e.g., a Grignard reagent). The propyl alcohol moiety can be derived from a suitable three-carbon electrophile, such as an epoxide or an α,β-unsaturated ester. A highly efficient approach involves the reduction of the corresponding propanoic acid derivative.

Proposed Synthetic Protocol

This protocol outlines a reliable two-step synthesis starting from commercially available 3-(4-bromo-2-fluorophenyl)propanoic acid.

Step 1: Esterification of 3-(4-Bromo-2-fluorophenyl)propanoic acid

  • Rationale: The initial carboxylic acid is converted to its methyl ester to facilitate a milder and more selective reduction. Acid-catalyzed esterification (Fischer esterification) is a classic and cost-effective method.

  • Procedure:

    • To a solution of 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(4-bromo-2-fluorophenyl)propanoate, which can be used in the next step without further purification.

Step 2: Reduction of the Ester to the Primary Alcohol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols. The reaction is typically fast and high-yielding.

  • Procedure:

    • Prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Dissolve the crude methyl ester from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash the solid with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to afford pure 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization for Quality Assurance

To ensure the structural integrity and purity of the synthesized 3-(4-bromo-2-fluorophenyl)propan-1-ol, a suite of analytical techniques must be employed. This self-validating system confirms that the final product meets the required specifications for downstream applications.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their respective chemical environments. Expected signals include multiplets for the aromatic protons, two distinct triplets for the -CH₂- groups of the propyl chain, and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the aromatic carbons (some showing splitting due to the C-F coupling) and the aliphatic carbons.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, providing definitive evidence of a monobrominated compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretches for aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Caption: Standard analytical workflow for quality control.

Applications in Drug Discovery and Development

Halogenated phenylpropanols are privileged scaffolds in medicinal chemistry. The specific combination of bromine and fluorine in 3-(4-bromo-2-fluorophenyl)propan-1-ol makes it an attractive starting point for synthesizing targeted therapeutics.

  • Intermediate for Kinase Inhibitors: The core structure can be elaborated into potent inhibitors of protein kinases, which are crucial targets in oncology. The phenyl ring can serve as a hinge-binding motif, while the propanol tail can be functionalized to interact with solvent-exposed regions or allosteric pockets of the enzyme.

  • Precursor for CNS-Active Agents: The lipophilicity imparted by the halogen atoms can facilitate blood-brain barrier penetration. This makes derivatives of this compound suitable candidates for developing drugs targeting central nervous system (CNS) disorders. The propanol moiety can be converted into amines or other functional groups to interact with neurotransmitter receptors or transporters.

  • Scaffold for Cross-Coupling Chemistry: The aryl bromide is a key functional group for metal-catalyzed cross-coupling reactions. This allows for the efficient construction of C-C, C-N, and C-O bonds, rapidly building a library of diverse analogs for structure-activity relationship (SAR) studies. This is a cornerstone of modern drug discovery, enabling chemists to systematically optimize lead compounds for potency, selectivity, and pharmacokinetic properties.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-(4-bromo-2-fluorophenyl)propan-1-ol and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. The non-fluorinated analog, 3-(4-bromophenyl)propan-1-ol, is known to cause skin and eye irritation.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.

  • Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information before use.

References

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol | 1057671-56-3 . BuyersGuideChem. Available at: [Link]

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol | 1057671-56-3 . BuyersGuideChem. Available at: [Link]

  • 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 . PubChem. Available at: [Link]

  • 3-Bromo-4-propylphenol | C9H11BrO | CID 70580490 . PubChem. Available at: [Link]

  • 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one . PubChem. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes . BYJU'S. Available at: [Link]

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol suppliers and producers . BuyersGuideChem. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . Atlantis Press. Available at: [Link]

  • 3-bromo-4-hydroxytoluene . Organic Syntheses. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol (CAS: N/A for specific alcohol, Analogous Acid CAS: 1240498-63-4).[1][2] This scaffold is a critical building block in medicinal chemistry, particularly for developing S1P1 receptor modulators and dual-action antihistamines.[1][2]

The core challenge in synthesizing this molecule is the chemoselective reduction of the propyl chain without debrominating the aryl ring.[2] Standard hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodehalogenation (loss of the bromine atom).[1][2] This protocol employs a Horner-Wadsworth-Emmons (HWE) olefination followed by a cobalt-catalyzed borohydride reduction , ensuring the integrity of the halogenated pharmacophore.[1][2]

Retrosynthetic Analysis

The synthesis is designed to assemble the carbon backbone via a stabilized carbanion approach, followed by sequential reduction.[1][2]

Retrosynthesis Target 3-(4-bromo-2-fluorophenyl)propan-1-ol (Target) Ester_Sat Ethyl 3-(4-bromo-2-fluorophenyl)propanoate (Saturated Ester) Target->Ester_Sat Ester Reduction (LiAlH4) Ester_Unsat Ethyl 3-(4-bromo-2-fluorophenyl)acrylate (Unsaturated Ester) Ester_Sat->Ester_Unsat Selective Alkene Reduction (NaBH4 / CoCl2) Aldehyde 4-Bromo-2-fluorobenzaldehyde (Starting Material 1) Ester_Unsat->Aldehyde HWE Olefination Phosphonate Triethyl phosphonoacetate (Starting Material 2) Ester_Unsat->Phosphonate + Base

Figure 1: Retrosynthetic disconnection strategy highlighting the stepwise reduction pathway to avoid aryl debromination.

Experimental Protocol

Phase 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl (E)-3-(4-bromo-2-fluorophenyl)acrylate.[1][2] Rationale: The HWE reaction is preferred over the Wittig reaction due to higher E-selectivity and the ease of removing the water-soluble phosphate byproducts.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromo-2-fluorobenzaldehyde 1.0 Limiting Reagent
Triethyl phosphonoacetate 1.2 HWE Reagent
Sodium Hydride (60% in oil) 1.3 Base

| THF (Anhydrous) | 10 vol | Solvent |[1][2]

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, suspend NaH (1.3 equiv) in anhydrous THF (5 vol) at 0 °C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 equiv) over 20 minutes. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Coupling: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equiv) in THF (5 vol) and add dropwise to the ylide solution at 0 °C.

  • Reaction: Warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1][2]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: The crude product is typically a crystalline solid.[1][2] Recrystallize from Hexane/EtOH or pass through a short silica plug if necessary.[1][2]

Phase 2: Chemoselective Conjugate Reduction

Objective: Synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate. Critical Mechanism: The use of CoCl₂[2]·6H₂O with NaBH₄ generates transient cobalt boride species in situ, which selectively reduce conjugated alkenes to alkanes without attacking the isolated ester or the aryl-bromide bond.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Unsaturated Ester (from Phase 1) 1.0 Substrate
CoCl₂[1][2]·6H₂O 0.2 Catalyst
NaBH₄ 4.0 Reductant

| Methanol | 15 vol | Solvent |[1]

Procedure:

  • Setup: Dissolve the unsaturated ester (1.0 equiv) and CoCl₂·6H₂O (0.2 equiv) in Methanol.[1][2] The solution will appear deep purple/pink.[1][2]

  • Reduction: Cool to 0 °C. Add NaBH₄ (4.0 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).[1][2][4]

    • Note: The solution will turn black (formation of cobalt boride).[1][2]

  • Completion: Stir at 0 °C for 1 hour, then warm to RT for 1 hour. Monitor by TLC for disappearance of the UV-active alkene spot.[1][2]

  • Workup: Quench with 1N HCl (carefully) to dissolve the black precipitate and destroy excess borohydride. Extract with Et₂O or EtOAc.[1][2]

  • Purification: Wash organics with NaHCO₃ and brine. Dry and concentrate. Flash chromatography (Hexane:EtOAc 9:1) affords the saturated ester as a clear oil.[1][2]

Phase 3: Ester Reduction to Alcohol

Objective: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol. Rationale: LiAlH₄ is used here because the sensitive alkene and aryl-bromide issues have been resolved.[1][2] At 0 °C, LAH reduces the ester to the alcohol without affecting the aryl bromide.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Saturated Ester (from Phase 2) 1.0 Substrate
LiAlH₄ (2.4M in THF) 1.5 Reductant

| THF (Anhydrous) | 10 vol | Solvent |[1]

Procedure:

  • Setup: Charge a dry flask with the saturated ester and THF under N₂. Cool to -5 °C (ice/salt bath).

  • Addition: Dropwise add LiAlH₄ solution (1.5 equiv) maintaining internal temp < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour.

  • Fieser Quench:

    • Add water (x mL = grams of LAH used).[1][2]

    • Add 15% NaOH (x mL).[1][2]

    • Add water (3x mL).[1][2]

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1][2] Concentrate the filtrate.

  • Final Purification: If needed, purify via column chromatography (Hexane:EtOAc 3:1).

Analytical Validation

Expected Data
  • Appearance: Colorless viscous oil.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.30 (m, 2H, Ar-H), 7.05 (t, 1H, Ar-H), 3.68 (t, J = 6.5 Hz, 2H, -CH ₂OH), 2.75 (t, J = 7.5 Hz, 2H, Ar-CH ₂-), 1.88 (m, 2H, -CH₂-CH ₂-CH₂-), 1.50 (br s, 1H, -OH ).[1]

  • ¹³C NMR:

    • Diagnostic peaks at ~160 ppm (d, J~250 Hz, C-F), ~62 ppm (C-OH), ~31-32 ppm (alkyl carbons).[1][2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Bromine (M-80 mass peak) Over-reduction in Phase 2 or 3.[1][2]Ensure Phase 2 uses CoCl₂ catalyst (do not use Pd/C).[1][2] In Phase 3, keep temp < 0 °C.
Incomplete Ester Reduction Old LiAlH₄ or wet solvent.[1][2]Titrate LAH or use fresh bottle. Ensure anhydrous conditions.
Black precipitate in Phase 2 won't dissolve Cobalt boride aggregates.[1][2]Use 1N HCl during workup and allow time for dissolution.[1][2] Filter if necessary.

Safety & Handling

  • Hydrofluoric Acid Precursors: While the fluorine on the ring is stable, combustion or harsh acidic treatment of fluorinated aromatics can release HF.[2] Use standard PPE.[1][2]

  • Reactive Hydrides: NaH and LiAlH₄ react violently with water.[1][2] Quench all reactions under inert gas with appropriate cooling.

  • Cobalt Salts: Cobalt(II) chloride is a potential carcinogen and sensitizer.[1][2] Handle in a fume hood.

References

  • HWE Reaction Standards: Maryanoff, B. E., & Reitz, A. B. (1989).[1][2] The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927.[1][2] Link[1]

  • Cobalt-Catalyzed Reduction: Satoh, T., et al. (1969).[1][2] Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents.[1][2][3] Chemical and Pharmaceutical Bulletin, 17(9), 1851-1858.[1][2] (Foundational work on NaBH4/CoCl2 selectivity).

  • Analogous Acid Synthesis: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. (2024).[1][2] PMC. Link (Demonstrates acrylate/propionate pathways).[1][2]

  • General Ester Reduction: Brown, H. C., & Krishnamurthy, S. (1979).[1][2] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1][2] Link[1]

Sources

Application of 3-(4-bromo-2-fluorophenyl)propan-1-ol in Medicinal Chemistry: A Synthetic Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by atoms such as fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3][4][5] The larger bromine atom, while also an electron-withdrawing group, serves as a crucial handle for further synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7]

This guide focuses on the versatile synthetic intermediate, 3-(4-bromo-2-fluorophenyl)propan-1-ol . This molecule uniquely combines a 4-bromo-2-fluorophenyl moiety with a flexible propanol side chain. This strategic combination offers medicinal chemists a powerful tool to access a diverse range of novel chemical entities. The fluorinated phenyl ring provides a metabolically robust anchor with specific electronic properties, while the bromine atom acts as a versatile synthetic handle. The primary alcohol of the propanol chain allows for a variety of chemical transformations, including oxidation, etherification, and esterification, providing multiple avenues for molecular diversification.

This document will provide a detailed exploration of the synthetic utility of 3-(4-bromo-2-fluorophenyl)propan-1-ol, complete with detailed experimental protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Transformations and Their Applications

The true value of 3-(4-bromo-2-fluorophenyl)propan-1-ol as a building block lies in the orthogonal reactivity of its two key functional groups: the primary alcohol and the aryl bromide. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Oxidation to 3-(4-bromo-2-fluorophenyl)propanoic acid

The primary alcohol can be readily oxidized to the corresponding carboxylic acid, a common functional group in bioactive molecules and a versatile precursor for amides and esters.[8][9][10] The resulting 3-(4-bromo-2-fluorophenyl)propanoic acid can serve as a key intermediate in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other receptor modulators.

Protocol 1: TEMPO-Catalyzed Oxidation to 3-(4-bromo-2-fluorophenyl)propanoic acid

This protocol utilizes a mild and efficient TEMPO-catalyzed oxidation, which is compatible with a wide range of functional groups.[11][12]

Rationale: The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) and sodium chlorite (NaClO2) allows for the selective oxidation of the primary alcohol to the carboxylic acid under mild conditions, minimizing the risk of side reactions on the electron-rich aromatic ring.[13]

Materials:

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium chlorite (NaClO2)

  • Sodium phosphate monobasic (NaH2PO4)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq) in acetonitrile (10 volumes).

  • Add an aqueous solution of NaH2PO4 (1.2 eq) and TEMPO (0.05 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add NaOCl solution (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve NaClO2 (1.5 eq) in water (5 volumes) and add this solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromo-2-fluorophenyl)propanoic acid.

  • Purify by recrystallization or column chromatography if necessary.

Williamson Ether Synthesis: Accessing Novel Aryl and Alkyl Ethers

The primary alcohol of 3-(4-bromo-2-fluorophenyl)propan-1-ol can be readily converted into an alkoxide and reacted with various alkyl or aryl halides to form ethers.[14][15][16][17][18] This Williamson ether synthesis is a robust and versatile method for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of the ether linkage.

Protocol 2: Williamson Ether Synthesis with a Substituted Phenol

This protocol describes the synthesis of a diaryl ether, a common motif in many biologically active compounds.

Rationale: The reaction proceeds via an SN2 mechanism where the alkoxide of 3-(4-bromo-2-fluorophenyl)propan-1-ol displaces a halide from an electrophilic partner.[16] The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol, while a polar aprotic solvent like DMF or DMSO facilitates the nucleophilic attack.[15]

Materials:

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Water

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF (5 volumes) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DMF (5 volumes) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of the substituted phenol (1.1 eq) in anhydrous DMF (2 volumes) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction: Introducing Nitrogen and Other Nucleophiles

The Mitsunobu reaction provides a powerful method for converting the primary alcohol into a variety of other functional groups, including amines, azides, and esters, under mild conditions and with inversion of configuration if a chiral center is present.[19][20][21][22][23] This reaction is particularly useful for introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals.

Protocol 3: Mitsunobu Reaction with Phthalimide

This protocol details the synthesis of an N-alkylated phthalimide, which can be subsequently hydrolyzed to the corresponding primary amine.

Rationale: The Mitsunobu reaction activates the alcohol in situ through the formation of an oxyphosphonium salt.[21] This intermediate is then displaced by a suitable nucleophile, in this case, phthalimide. The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the azodicarboxylate reagent is common.[19]

Materials:

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol

  • Triphenylphosphine (PPh3)

  • Phthalimide

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10 volumes) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF (2 volumes) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the product from triphenylphosphine oxide and other byproducts.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The bromine atom on the phenyl ring of 3-(4-bromo-2-fluorophenyl)propan-1-ol is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7][24][25][26] This allows for the facile construction of biaryl and heteroaryl-aryl structures, which are privileged scaffolds in many classes of drugs, including kinase inhibitors and receptor antagonists.

Protocol 4: Suzuki-Miyaura Coupling with a Heteroarylboronic Acid

This protocol describes the coupling of the aryl bromide with a heteroarylboronic acid, a common strategy in the synthesis of kinase inhibitors.

Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[25] The choice of ligand, base, and solvent is crucial for the efficiency of the reaction. A phosphine ligand such as Pd(PPh3)4 or a more advanced ligand system can be used, and a base like sodium carbonate or potassium phosphate is required to activate the boronic acid.[6]

Materials:

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol

  • Heteroarylboronic acid (e.g., 3-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Sodium carbonate (Na2CO3) or Potassium phosphate (K3PO4)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • In a reaction vessel, combine 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq), the heteroarylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add a 2 M aqueous solution of Na2CO3 (3.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1, 10 volumes).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

G start 3-(4-bromo-2-fluorophenyl)propan-1-ol oxidation Oxidation (TEMPO, NaOCl, NaClO2) start->oxidation Protocol 1 williamson Williamson Ether Synthesis (NaH, R-X) start->williamson Protocol 2 mitsunobu Mitsunobu Reaction (PPh3, DEAD, Nu-H) start->mitsunobu Protocol 3 suzuki Suzuki Coupling (Pd catalyst, R'-B(OH)2) start->suzuki Protocol 4 product_acid 3-(4-bromo-2-fluorophenyl)propanoic acid oxidation->product_acid product_ether Aryl/Alkyl Ether Derivative williamson->product_ether product_amine Amine/Azide/Ester Derivative mitsunobu->product_amine product_biaryl Biaryl/Heteroaryl Derivative suzuki->product_biaryl

Caption: Synthetic utility of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Structure-Activity Relationship (SAR) Insights and Bioisosterism

The 4-bromo-2-fluorophenyl motif is a valuable component for SAR studies. The fluorine atom at the 2-position can influence the conformation of the phenyl ring and engage in favorable interactions with biological targets. The bromine at the 4-position, in addition to being a synthetic handle, can also contribute to binding affinity through halogen bonding.

Furthermore, the derivatives synthesized from 3-(4-bromo-2-fluorophenyl)propan-1-ol can be viewed as bioisosteres of known pharmacophores.[27][28][29][30][31] For instance, the 3-phenylpropan-1-ol core is present in various CNS-active compounds, and the introduction of the bromo and fluoro substituents allows for fine-tuning of properties like lipophilicity and metabolic stability.

Data Summary

TransformationKey ReagentsProduct ClassPotential Therapeutic Area
Oxidation TEMPO, NaOCl, NaClO2Carboxylic AcidsAnti-inflammatory, Metabolic Disorders
Williamson Ether Synthesis NaH, Alkyl/Aryl HalidesAryl/Alkyl EthersCNS Disorders, Oncology
Mitsunobu Reaction PPh3, DEAD, NucleophilesAmines, Esters, AzidesVarious
Suzuki-Miyaura Coupling Pd Catalyst, Boronic AcidsBiaryls, HeteroarylsOncology (Kinase Inhibitors), Inflammation

Conclusion

3-(4-bromo-2-fluorophenyl)propan-1-ol is a highly versatile and strategically designed building block for medicinal chemistry. Its orthogonal functional groups allow for a wide range of synthetic transformations, enabling the efficient generation of diverse libraries of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable intermediate in the discovery and development of next-generation therapeutics. The inherent properties of the 4-bromo-2-fluorophenyl moiety, combined with the synthetic flexibility of the propanol side chain, make this compound an invaluable asset in the quest for new and improved medicines.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved February 6, 2026, from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

  • Zhao, H., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. NIH Public Access.
  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Badone, D., et al. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 6, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. Retrieved February 6, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). National Academic Digital Library of Ethiopia. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Williamson Ether synthesis. (2025). Reddit. Retrieved February 6, 2026, from [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Bioc
  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 6, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved February 6, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved February 6, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Denovopharma. Retrieved February 6, 2026, from [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal. Retrieved February 6, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. Retrieved February 6, 2026, from [Link]

  • The Mitsunobu Reaction Made Easy! CH204 - Organic Chemistry 2 Boston University. (2018). YouTube. Retrieved February 6, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

Sources

Application Note: 3-(4-bromo-2-fluorophenyl)propan-1-ol as a Bifunctional Scaffold in Medicinal Chemistry

[1][2]

Abstract

In modern drug discovery, the demand for "privileged structures"—molecular scaffolds that provide predictable binding properties and versatile synthetic handles—is critical.[2] 3-(4-bromo-2-fluorophenyl)propan-1-ol (CAS 1057671-56-3) has emerged as a high-value intermediate due to its unique trifunctional nature:

  • Primary Alcohol: A versatile tether for nucleophilic substitution or oxidation.[2]

  • Aryl Bromide: A robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Ortho-Fluorine Substitution: A strategic bioisostere that modulates metabolic stability, lipophilicity, and conformation.[2]

This guide details the strategic application of this building block in synthesizing library arrays, optimizing lead compounds (SAR), and constructing biaryl-linker motifs common in GPCR modulators and kinase inhibitors.[1][2]

Chemical Profile & Handling

PropertySpecification
CAS Number 1057671-56-3
IUPAC Name 3-(4-bromo-2-fluorophenyl)propan-1-ol
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Stability Stable under standard conditions.[1][2][3] Store under inert gas (N₂/Ar) at 2–8°C.
Hazards Irritant (Skin/Eye/Respiratory).[1][2] Handle in a fume hood.

Handling Precaution: While the aryl bromide is relatively stable, the primary alcohol is susceptible to oxidation.[2] Ensure solvents are degassed if performing palladium-catalyzed couplings directly on the alcohol to prevent catalyst poisoning or side reactions.[1][2]

Strategic Utility in Drug Design

The "Fluorine Effect" & Orthogonality

The inclusion of the fluorine atom at the ortho position (relative to the propyl chain) serves two critical medicinal chemistry functions:

  • Conformational Bias: The C–F bond induces a dipole that can lock the propyl chain into a preferred conformation relative to the phenyl ring, potentially reducing the entropic penalty of binding [1].[2]

  • Metabolic Blocking: Fluorine substitution deactivates the phenyl ring toward oxidative metabolism (e.g., P450-mediated hydroxylation) at the electron-rich ortho/para positions.[1][2]

Bifunctional Workflow

The molecule allows for Divergent Synthesis .[2] Researchers can choose to elaborate the "Tail" (alcohol end) or the "Head" (bromide end) first, depending on the stability of the attached groups.[1][2]

GStart3-(4-bromo-2-fluorophenyl)propan-1-olPathAPATH A: Linker Functionalization(Mitsunobu / Alkylation)Start->PathA Modify -OHPathBPATH B: Core Expansion(Suzuki / Buchwald)Start->PathB Modify -BrProdAEther/Amine LinkedAryl BromidePathA->ProdAProdBBiaryl AlcoholPathB->ProdBFinalTarget Drug Candidate(GPCR/Kinase Inhibitor)ProdA->Final Cross-CouplingProdB->Final Linker Attachment

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the alcohol and bromide handles.

Experimental Protocols

Protocol A: Linker Activation (Conversion to Alkyl Iodide)

Use Case: Preparing the scaffold for alkylation of secondary amines (e.g., piperazines) to create GPCR ligands.[1]

Reagents:

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq)[1][2][4][5]

  • Triphenylphosphine (PPh₃) (1.2 eq)[1][2]

  • Imidazole (1.5 eq)[1][2]

  • Iodine (I₂) (1.2 eq)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve PPh₃ and imidazole in anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Cool the solution to 0°C (ice bath). Add Iodine portion-wise.[2] The solution will turn a persistent yellow/brown.[2] Stir for 15 minutes.

  • Substrate Introduction: Add 3-(4-bromo-2-fluorophenyl)propan-1-ol dropwise (dissolved in minimal DCM) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (Rf ~0.[2]3) should disappear, and a less polar spot (Rf ~0.8, Alkyl Iodide) should appear.[1][2]

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to clear).[1][2] Extract with DCM (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

    • Yield Expectation: 85–95%[2]

    • Stability Note: Store the iodide in the dark at -20°C; use within 48 hours to prevent decomposition.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use Case: Attaching the fluorophenyl-propyl motif to a heteroaryl core (e.g., Pyridine, Indole).[1]

Reagents:

  • Aryl Bromide: 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 eq)[1][2][4]

  • Boronic Acid Partner: R-B(OH)₂ (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)[1][2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq) or Cs₂CO₃ (solid, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or DME/Water[1][2]

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the Aryl Bromide , Boronic Acid , and Base .[2] Add the solvent mixture.[2][6][7][8] Sparge with Nitrogen or Argon for 10 minutes (Critical to protect the alcohol from oxidation and preserve catalyst).[2]

  • Catalyst Addition: Add the Palladium Catalyst quickly under a positive stream of inert gas.[2] Seal the vessel.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Tip: If using microwave irradiation, heat to 100°C for 30–60 minutes.[2]

  • Monitoring: Check LC-MS for the mass of the biaryl product [M+H]+.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2][8] Separate phases. Extract aqueous layer with EtOAc.[2]

  • Purification: Dry organics (Na₂SO₄), concentrate, and purify via column chromatography.

    • Note: The hydroxyl group may cause streaking on silica; adding 1% Triethylamine to the eluent can improve peak shape.[2]

Case Study: Synthesis of MCH-1 Receptor Antagonist Analogs

Context: Melanin-Concentrating Hormone (MCH) antagonists often feature a lipophilic biaryl tail connected to a basic amine core [2].[1][2]

Workflow:

  • Step 1 (Alkylation): The alcohol is converted to a mesylate (MsCl, Et₃N) and reacted with a protected piperidine to form the "Tail-Linker-Amine" intermediate.[1][2]

  • Step 2 (Coupling): The aryl bromide is coupled with a pyridyl-boronate to establish the biaryl core.[1][2]

  • Step 3 (Deprotection): Removal of protecting groups yields the final bioactive candidate.[2]

This specific scaffold (4-bromo-2-fluorophenyl) is favored because the fluorine atom prevents metabolic "soft spots" on the phenyl ring, significantly increasing the half-life (

12

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews 37.2 (2008): 320-330.[1][2] Link

  • Batt, D. G., et al. "Melanin concentrating hormone receptor antagonists."[2] U.S. Patent Application 2004/0067935 A1. (2004).[2][9] Link

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design."[2] Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.[1][2] Link[1][2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemical substances.

Application and Protocol Guide for the Analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-bromo-2-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol of significant interest in pharmaceutical and chemical synthesis. Its role as a potential intermediate necessitates robust and reliable analytical methods for its quantification and purity assessment. This document provides detailed application notes and protocols for the analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical compound.

The structural characteristics of 3-(4-bromo-2-fluorophenyl)propan-1-ol, including the presence of a chromophoric aromatic ring and a volatile nature upon derivatization or direct injection, make it amenable to both HPLC and GC-MS analysis. The choice between these techniques will depend on the specific analytical goal, such as routine purity testing, identification of unknown impurities, or trace-level quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. While specific experimental data for 3-(4-bromo-2-fluorophenyl)propan-1-ol is not widely published, we can infer its behavior based on its structure and data from analogous compounds like 3-(4-bromophenyl)propan-1-ol.

PropertyValue (Estimated)Rationale/Reference
Molecular FormulaC₉H₁₀BrFOBased on chemical structure
Molecular Weight233.08 g/mol Calculated from the molecular formula[1]
Boiling Point>200 °CHalogenated phenylpropanols generally have high boiling points[2]
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile), sparingly soluble in water.The propanol chain provides some polarity, while the bromofluorophenyl group is hydrophobic.
UV AbsorbanceExpected λmax ~260-280 nmThe substituted benzene ring is a strong chromophore.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the routine analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Rationale for Method Selection

Reversed-phase HPLC is the method of choice due to the analyte's moderate polarity. A C18 column provides excellent hydrophobic retention for the aromatic ring, while a polar mobile phase allows for efficient elution. UV detection is suitable due to the presence of the phenyl chromophore. This method is ideal for quantifying the main component and separating it from potential process-related impurities.[3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(4-bromo-2-fluorophenyl)propan-1-ol reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 50 µg/mL in the mobile phase.

3. Chromatographic Conditions:

ParameterConditionJustification
Mobile Phase A: WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography.
Gradient 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% BA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 265 nmThe predicted λmax for the bromofluorophenyl chromophore. A DAD can be used to identify the optimal wavelength.

4. Data Analysis and System Suitability:

  • System Suitability: Inject the working standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

  • Quantification: Use an external standard method to calculate the concentration of 3-(4-bromo-2-fluorophenyl)propan-1-ol in the sample.

  • Impurity Profiling: Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Prep Dissolve in Methanol (Stock Solution) Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve in Mobile Phase Sample->Sample_Prep Dilution Serial Dilution (Working Standards) Standard_Prep->Dilution HPLC HPLC System Sample_Prep->HPLC Dilution->HPLC Column C18 Column HPLC->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Caption: Workflow for HPLC analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities by providing structural information from the mass spectra. Halogenated organic compounds are generally well-suited for GC analysis.[7]

Rationale for Method Selection

The alcoholic functional group in 3-(4-bromo-2-fluorophenyl)propan-1-ol can lead to peak tailing on some GC columns. Derivatization to a more volatile silyl ether is an option to improve peak shape and thermal stability. However, direct injection is often feasible and preferable for simplicity. The mass spectrometer provides high selectivity and sensitivity, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful tool for confirming the presence of bromine-containing compounds.[8]

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Anhydrous solvents such as dichloromethane or ethyl acetate for sample preparation.

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(4-bromo-2-fluorophenyl)propan-1-ol reference standard and dissolve it in a 25 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 5 µg/mL in ethyl acetate.

  • (Optional) Derivatization: To a 1 mL aliquot of the standard or sample solution, add 100 µL of BSTFA. Cap the vial and heat at 60 °C for 30 minutes.

3. GC-MS Conditions:

ParameterConditionJustification
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To accommodate a wide range of sample concentrations.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert and efficient carrier gas for GC-MS.
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CA temperature program to separate the analyte from potential impurities with different volatilities.[9]
Transfer Line Temperature 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard ion source temperature for electron ionization.[10]
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[10]
Mass Scan Range m/z 40-400To cover the molecular ion and expected fragment ions.

4. Data Analysis:

  • Identification: The analyte is identified by its retention time and the comparison of its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern.

  • Quantification: For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity. The molecular ion and/or characteristic fragment ions can be monitored.

  • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232 and 234 (due to the bromine isotopes). Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[11] Cleavage of the C-C bond next to the oxygen is also common.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Prep Dissolve in Ethyl Acetate (Stock Solution) Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve in Ethyl Acetate Sample->Sample_Prep Derivatization Optional Derivatization (BSTFA) Standard_Prep->Derivatization GCMS GC-MS System Standard_Prep->GCMS Sample_Prep->Derivatization Sample_Prep->GCMS Derivatization->GCMS Derivatization->GCMS Column Capillary Column GCMS->Column MS_Detector Mass Spectrometer Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Identification Compound Identification & Quantification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol. The HPLC method is well-suited for routine purity assessment and quantification in a quality control environment. The GC-MS method offers high sensitivity and specificity, making it ideal for the identification of trace impurities and for confirmatory analysis. The choice of method should be guided by the specific analytical requirements, and both methods should be properly validated to ensure the generation of accurate and reliable data.

References

  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

  • Reiner, E. J., Clement, R. E., Okey, A. B., & Marvin, C. H. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-133.
  • BuyersGuideChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-13.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Popa, G., & Stanciu, G. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Farmacia, 70(1), 123-130.
  • Wang, J., et al. (2018). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • Michalke, B. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 71(2), 635-647.
  • Banoth, L., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Chilean Chemical Society, 61(2), 2931-2935.
  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 86(4), 583-594.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625.
  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 375(3), 393-399.
  • Asami, M., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Environmental Chemistry, 27(4), 135-146.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, C. R., et al. (2000). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 24(5), 333-339.
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  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-1,2-propanediol (CAS 4704-77-2). Retrieved from [Link]

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  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • Mititelu, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(13), 5081.
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  • Wagh, S. S., & Wagh, S. B. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-63.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 3-(4-bromo-2-fluorophenyl)propan-1-ol, a versatile building block in medicinal chemistry and materials science. The document outlines the synthesis of this key substrate and delves into the critical step of activating its primary hydroxyl group to facilitate substitution. Detailed, field-proven protocols for the synthesis of corresponding ethers, azides, and amines are presented. The guide emphasizes the mechanistic rationale behind the choice of reagents and conditions, ensuring reproducibility and high yields. Potential side reactions are also discussed, offering a complete framework for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction: Strategic Importance of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

The 3-(4-bromo-2-fluorophenyl)propan-1-ol moiety is a valuable synthon in the development of novel therapeutics and functional materials. The presence of orthogonal halogen substituents (fluorine and bromine) on the aromatic ring allows for selective downstream cross-coupling reactions, while the terminal primary alcohol provides a convenient handle for introducing a variety of functional groups through nucleophilic substitution. This dual functionality makes it an attractive starting material for constructing complex molecular architectures.

The primary challenge in utilizing this alcohol in substitution reactions is the inherent poor leaving group ability of the hydroxyl group (-OH). [cite: 2, 3, 7] Therefore, a critical aspect of its application involves the in situ activation of the -OH group to facilitate its displacement by a wide range of nucleophiles. This guide will focus on robust and efficient methods to achieve this transformation.

Synthesis of the Starting Material: 3-(4-Bromo-2-fluorophenyl)propan-1-ol

A reliable supply of the starting alcohol is paramount. A common and efficient route to synthesize 3-(4-bromo-2-fluorophenyl)propan-1-ol involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzaldehyde.

Protocol 2.1: Synthesis of (E)-Ethyl 3-(4-bromo-2-fluorophenyl)acrylate

This step employs a Horner-Wadsworth-Emmons reaction to extend the carbon chain and introduce an ester functionality.

  • Reagents and Materials:

    • 4-bromo-2-fluorobenzaldehyde

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2.2: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol

This step involves the simultaneous reduction of the carbon-carbon double bond and the ester to the primary alcohol.

  • Reagents and Materials:

    • (E)-Ethyl 3-(4-bromo-2-fluorophenyl)acrylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized water

    • 15% aqueous sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the acrylate from Protocol 2.1 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench using the Fieser workup: slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite®, washing thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol start 4-Bromo-2-fluorobenzaldehyde step1 Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH, THF start->step1 intermediate (E)-Ethyl 3-(4-bromo-2-fluorophenyl)acrylate step1->intermediate step2 Reduction LiAlH4, THF intermediate->step2 product 3-(4-Bromo-2-fluorophenyl)propan-1-ol step2->product

Caption: Synthetic route to the target alcohol.

Activation of the Hydroxyl Group for Nucleophilic Substitution

Direct displacement of the -OH group is unfavorable. [cite: 2, 3] Therefore, it must be converted into a better leaving group. Two primary strategies are recommended for this substrate: conversion to a sulfonate ester (e.g., tosylate) or activation via the Mitsunobu reaction.

Conversion to a Tosylate Leaving Group

Converting the alcohol to a p-toluenesulfonate (tosylate) creates an excellent leaving group that can be readily displaced by a wide range of nucleophiles in a subsequent SN2 reaction. [cite: 3, 23]

Protocol 3.1: Synthesis of 3-(4-bromo-2-fluorophenyl)propyl 4-methylbenzenesulfonate

  • Reagents and Materials:

    • 3-(4-bromo-2-fluorophenyl)propan-1-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 eq.) in DCM in a round-bottom flask.

    • Add pyridine (1.5 eq.) or Et₃N (1.5 eq.) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Visualization of Alcohol Activation

G cluster_1 Hydroxyl Group Activation Alcohol R-CH2-OH (Poor Leaving Group) Activation Activation Strategy Alcohol->Activation Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Activation->Mitsunobu Path B Sulfonylation Sulfonylation (TsCl, Pyridine) Activation->Sulfonylation Path A GoodLG R-CH2-LG (Good Leaving Group) LG = OTs, OMs, etc. ActivatedComplex Activated Intermediate [R-CH2-O-PPh3]+ Mitsunobu->ActivatedComplex Sulfonylation->GoodLG G cluster_0 SN2 Mechanism on Activated Alcohol Reactants Nu:⁻ + R-CH₂-LG TS [Nu---CH₂(R)---LG]‡ (Transition State) Reactants->TS Products Nu-CH₂-R + LG:⁻ TS->Products

Application Note: Selective Oxidation of 3-(4-bromo-2-fluorophenyl)propan-1-ol to 3-(4-bromo-2-fluorophenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective oxidation of the primary alcohol, 3-(4-bromo-2-fluorophenyl)propan-1-ol, to its corresponding aldehyde, 3-(4-bromo-2-fluorophenyl)propanal. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will delve into the rationale behind selecting an appropriate oxidation method, with a detailed, field-proven protocol for the widely-used Pyridinium Chlorochromate (PCC) oxidation. Furthermore, alternative methods such as Swern and Dess-Martin Periodinane (DMP) oxidations will be discussed, providing researchers with a versatile toolkit for this synthetic transformation. This document also clarifies the distinction between the oxidation of primary and secondary alcohols and the resulting carbonyl compounds.

Introduction: The Significance of Aldehyde Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. Aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and Grignard additions. The substrate in focus, 3-(4-bromo-2-fluorophenyl)propan-1-ol, possesses a halogenated aromatic ring, a feature common in many biologically active molecules. The bromo and fluoro substituents can influence the reactivity of the molecule and are often key for modulating its pharmacological properties. Therefore, the efficient and clean conversion of this alcohol to its aldehyde is of significant interest to researchers in drug development and medicinal chemistry.

Strategic Considerations for Oxidation

The primary challenge in the oxidation of a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. For the substrate 3-(4-bromo-2-fluorophenyl)propan-1-ol, the presence of the electron-rich aromatic ring does not typically interfere with the oxidation of the primary alcohol, provided that appropriate reagents are chosen.

Several reliable methods exist for this transformation. The choice of method often depends on factors such as scale, substrate sensitivity, desired purity, and available laboratory equipment. Here, we compare three of the most common and effective methods:

Oxidation Method Reagent(s) Advantages Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Operationally simple, commercially available reagent, reliable.Chromium-based reagent (toxic), can be acidic, work-up can be tedious.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions, avoids heavy metals.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1][2][3][4]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild, neutral conditions, high yields, broad functional group tolerance.[5][6][7]Reagent is expensive and can be shock-sensitive.

For this application note, we will provide a detailed protocol for the PCC oxidation due to its widespread use and operational simplicity, making it an excellent starting point for researchers.

Understanding the Reaction: From Primary Alcohol to Aldehyde

It is a fundamental principle in organic chemistry that the oxidation of a primary alcohol with mild oxidizing agents, such as PCC, yields an aldehyde .[8][9] The formation of a ketone from the provided starting material, 3-(4-bromo-2-fluorophenyl)propan-1-ol, is not possible in a single oxidation step as it lacks the necessary structure (a secondary alcohol). To obtain the corresponding ketone, 1-(4-bromo-2-fluorophenyl)propan-1-one, the starting material would need to be the secondary alcohol, 1-(4-bromo-2-fluorophenyl)propan-1-ol.

The mechanism of PCC oxidation involves the formation of a chromate ester, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde.

PCC_Oxidation cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Alcohol 3-(4-bromo-2-fluorophenyl)propan-1-ol Chromate_Ester Formation of Chromate Ester Alcohol->Chromate_Ester Reaction with PCC PCC Pyridinium Chlorochromate (PCC) PCC->Chromate_Ester Elimination E2-like Elimination Chromate_Ester->Elimination Base-assisted Aldehyde 3-(4-bromo-2-fluorophenyl)propanal Elimination->Aldehyde

Caption: Workflow of PCC Oxidation of a Primary Alcohol.

Detailed Experimental Protocol: PCC Oxidation

This protocol is designed for the small-scale synthesis of 3-(4-bromo-2-fluorophenyl)propanal.

4.1. Materials and Reagents

  • 3-(4-bromo-2-fluorophenyl)propan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

4.2. Safety Precautions

  • PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially harmful solvent. Work in a fume hood and avoid inhalation.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of powdered silica gel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Substrate Addition: In a separate vial, dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short plug of silica gel in a fritted funnel, and wash the silica gel thoroughly with diethyl ether to ensure all the product is collected. This step helps to remove the chromium byproducts.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude aldehyde can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of the Product

The successful synthesis of 3-(4-bromo-2-fluorophenyl)propanal can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic aldehyde proton signal (triplet) around δ 9.8 ppm. The methylene protons adjacent to the aldehyde will appear as a triplet of doublets, and the other methylene protons will also be present in the aliphatic region. The aromatic protons will show characteristic splitting patterns consistent with the substitution on the phenyl ring.

  • ¹³C NMR (CDCl₃, 100 MHz): A peak corresponding to the aldehyde carbonyl carbon is expected around δ 200 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to fluorine showing a large coupling constant.

  • IR (neat): A strong carbonyl (C=O) stretching absorption band is expected around 1725 cm⁻¹.[10][11][12] Aromatic C-H and C=C stretching bands will also be present.

Alternative Protocols: Swern and Dess-Martin Oxidations

For substrates that are sensitive to the acidic nature of PCC or for researchers who wish to avoid chromium-based reagents, the Swern and Dess-Martin oxidations are excellent alternatives.

6.1. Swern Oxidation

This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[1][2][3][4]

Swern_Oxidation_Flowchart start Start activate_dmso Activate DMSO with Oxalyl Chloride in DCM at -78 °C start->activate_dmso add_alcohol Add 3-(4-bromo-2-fluorophenyl)propan-1-ol in DCM activate_dmso->add_alcohol add_base Add Triethylamine (Et3N) add_alcohol->add_base warm_rt Warm to Room Temperature add_base->warm_rt quench Quench with Water warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end_product 3-(4-bromo-2-fluorophenyl)propanal purify->end_product

Caption: Experimental workflow for Swern Oxidation.

6.2. Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent and is known for its mild and neutral reaction conditions.[5][6][7]

DMP_Oxidation_Flowchart start Start dissolve_alcohol Dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol in DCM start->dissolve_alcohol add_dmp Add Dess-Martin Periodinane (DMP) dissolve_alcohol->add_dmp stir_rt Stir at Room Temperature add_dmp->stir_rt quench Quench with Na2S2O3 and NaHCO3 solution stir_rt->quench extract Extract with Diethyl Ether quench->extract purify Purify by Chromatography extract->purify end_product 3-(4-bromo-2-fluorophenyl)propanal purify->end_product

Caption: Experimental workflow for Dess-Martin Oxidation.

Conclusion

The selective oxidation of 3-(4-bromo-2-fluorophenyl)propan-1-ol to 3-(4-bromo-2-fluorophenyl)propanal is a readily achievable transformation using a variety of modern synthetic methods. The choice of oxidant can be tailored to the specific needs of the researcher, with PCC offering a simple and reliable option, while Swern and Dess-Martin oxidations provide excellent metal-free alternatives. It is crucial to recognize that as a primary alcohol, the substrate will yield an aldehyde under these conditions. The protocols and insights provided in this application note are intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to successfully perform this important synthetic step.

References

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Sources

Application Note & Protocol: High-Fidelity Reduction of 1-(4-bromo-2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemical reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)propan-1-one, to its corresponding secondary alcohol, 1-(4-bromo-2-fluorophenyl)propan-1-ol. This transformation is pivotal in the synthesis of advanced pharmaceutical intermediates, where precise control over the carbinol stereocenter is often critical. We present a detailed, field-tested protocol using sodium borohydride for a reliable and scalable achiral reduction. The causality behind experimental choices, in-process monitoring, and product characterization are thoroughly discussed. Furthermore, we address the principles of asymmetric synthesis for producing enantiomerically enriched alcohol, a key consideration for drug development professionals.

Introduction & Scientific Context

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The target product, 1-(4-bromo-2-fluorophenyl)propan-1-ol, incorporates a halogenated phenyl ring, a common motif in medicinal chemistry that can modulate a compound's metabolic stability and binding affinity. As the starting ketone is prochiral, its reduction generates a new stereocenter. While a simple achiral reduction yields a racemic mixture (an equal mixture of both enantiomers), many modern therapeutics require a single enantiomer for optimal efficacy and safety.[1][2][3]

Therefore, understanding both straightforward and stereoselective reduction methodologies is crucial for researchers in drug discovery and development. This guide focuses on the widely used and highly dependable reducing agent, sodium borohydride (NaBH₄), due to its operational simplicity, safety profile, and excellent chemoselectivity for carbonyls.[4]

Rationale for Reagent Selection: Sodium Borohydride

Sodium borohydride is the reagent of choice for this application for several key reasons:

  • Chemoselectivity: It selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters, amides, or aromatic halides.[5][6]

  • Safety and Handling: Compared to more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is a solid that can be handled in air (with due caution) and is stable in protic solvents like alcohols.[4] LiAlH₄, in contrast, reacts violently with water and alcohols and requires strictly anhydrous conditions.[7]

  • Operational Simplicity: The reaction can be performed in standard laboratory glassware at ambient or sub-ambient temperatures, and the workup procedure is straightforward.

Reaction Mechanism: The Hydride Transfer Pathway

The reduction of a ketone with sodium borohydride is a two-step process.[5][8][9]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (:H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

  • Protonation: In the second step, a protic solvent (typically the alcohol solvent the reaction is run in, or an acidic aqueous solution added during workup) protonates the newly formed alkoxide ion to yield the final secondary alcohol product.[9]

Ketone Reduction Mechanism cluster_start Reactants cluster_end Product ketone 1-(4-bromo-2-fluorophenyl)propan-1-one intermediate Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack (Hydride Transfer) nabh4 NaBH₄ alcohol 1-(4-bromo-2-fluorophenyl)propan-1-ol intermediate->alcohol 2. Protonation solvent Solvent (e.g., MeOH)

Caption: General mechanism for the reduction of a ketone to a secondary alcohol.

Experimental Protocol: Achiral Reduction

This protocol details the reliable conversion of the starting ketone to its racemic alcohol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
1-(4-bromo-2-fluorophenyl)propan-1-oneC₉H₈BrFO231.06>98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.83>98%Sigma-Aldrich
Methanol (MeOH), AnhydrousCH₃OH32.04>99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Hydrochloric Acid (HCl), 1 MHCl36.461 M aq. soln.Sigma-Aldrich
Saturated Sodium Chloride Solution (Brine)NaCl58.44Saturated aq.Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularFisher Scientific
Silica Gel for Column ChromatographySiO₂60.0860 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromo-2-fluorophenyl)propan-1-one (2.31 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous methanol (30 mL) to the flask and stir until the ketone has completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Causality: This step is crucial to moderate the exothermic reaction, preventing potential side reactions and ensuring controlled liberation of hydrogen gas from the reaction of NaBH₄ with the methanol solvent.

  • Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq.) to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and effervescence.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • In-Process Monitoring (TLC): Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Analysis: The reaction is complete when the spot corresponding to the starting ketone (higher Rf) is no longer visible, and a new, more polar spot for the alcohol product (lower Rf) has appeared.

  • Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl (15 mL) dropwise to the cold reaction mixture to quench the excess sodium borohydride. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and then brine (20 mL). Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to afford the pure 1-(4-bromo-2-fluorophenyl)propan-1-ol. Expected yield: 85-95%.

Experimental Workflow setup 1. Dissolve Ketone in Methanol cool 2. Cool to 0-5 °C setup->cool add_nabh4 3. Add NaBH₄ cool->add_nabh4 react 4. Stir for 1h at 0 °C add_nabh4->react tlc 5. Monitor by TLC react->tlc quench 6. Quench with 1M HCl tlc->quench If complete evap 7. Remove Methanol (Rotovap) quench->evap extract 8. Extract with EtOAc evap->extract wash 9. Wash with H₂O & Brine extract->wash dry 10. Dry (Na₂SO₄) & Filter wash->dry concentrate 11. Concentrate dry->concentrate purify 12. Purify via Column Chromatography concentrate->purify

Caption: Workflow for the sodium borohydride reduction of the ketone.

Product Characterization

The identity and purity of the final product, 1-(4-bromo-2-fluorophenyl)propan-1-ol, must be confirmed through spectroscopic analysis.

  • ¹H NMR: Expect the appearance of a new multiplet signal for the carbinol proton (CH-OH) around δ 4.8-5.2 ppm and a broad singlet for the hydroxyl proton (-OH). The quartet corresponding to the -CH₂- group adjacent to the ketone in the starting material will shift upfield.

  • ¹³C NMR: The most significant change will be the disappearance of the ketone carbonyl signal (C=O) around δ 198-205 ppm and the appearance of a new signal for the carbinol carbon (CH-OH) around δ 70-75 ppm.

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretching band at ~1680 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretching band around 3200-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak or fragmentation pattern corresponding to the product's molecular weight (233.08 g/mol for C₉H₁₀BrFO).

Principles of Asymmetric Reduction

For applications requiring a single enantiomer of the alcohol, an asymmetric reduction is necessary. This involves using a chiral catalyst or reagent to influence the direction of the hydride attack on the prochiral ketone.[10][11]

A prominent method is the Corey-Bakshi-Shibata (CBS) Reduction .[12] This strategy employs a chiral oxazaborolidine catalyst in combination with a borane source (e.g., borane-THF complex). The catalyst and ketone form a rigid, sterically-defined complex, which blocks one face of the carbonyl group. This forces the hydride to be delivered to the more accessible face, resulting in the formation of one enantiomer in high excess.[10][12] While more complex and expensive than the NaBH₄ method, it is a powerful tool for accessing enantiomerically pure chiral alcohols.[1][2]

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and liberates flammable hydrogen gas upon contact with water, alcohols, or acids.[13] It is also toxic if swallowed or in contact with skin.[13] Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[15][16]

  • Solvents: Methanol is flammable and toxic. Ethyl acetate is flammable and an irritant. Handle all solvents in a fume hood and away from ignition sources.

  • Quenching: The quenching step with acid is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

References

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link][8]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link][5]

  • StudyMind. (n.d.). Reduction of aldehydes and ketones. Available at: [Link][9]

  • National Center for Biotechnology Information. (2024). Innovations and applications of ketone body monitoring in diabetes care. PubMed Central. Available at: [Link][17]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link][10]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link][15]

  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Available at: [Link][7]

  • The Royal Society of Chemistry. (n.d.). Direct conversion of secondary propargyl alcohol into 1,3- di-arylpropanone via DBU promoted redox isomerization. Available at: [Link][18]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available at: [Link][19]

  • Oxford Academic. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. Available at: [Link][1]

  • NJ.gov. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link][16]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link][20]

  • Google Patents. (n.d.). Method and device for ketone measurement. Available at: [21]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Available at: [Link][4]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link][6]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. Available at: [Link][22]

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl. Available at: [23]

  • Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link][11]

  • MDPI. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. Available at: [Link][24]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link][13]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link][25]

  • Journal of Industrial Microbiology and Biotechnology. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link][2]

  • Ekeeda. (2019). Reduction of Aldehydes and Ketones To Alcohols. YouTube. Available at: [Link][26]

  • ResearchGate. (2025). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Available at: [Link][3]

  • ResearchGate. (n.d.). Measuring Ketone Bodies for the Monitoring of Pathologic and Therapeutic Ketosis. Available at: [Link][27]

  • Diabetes Care. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. American Diabetes Association. Available at: [Link][28]

  • PrepChem. (n.d.). Preparation of 1-bromo-2-propanol. Available at: [Link][29]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link][30]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link][31]

Sources

Mastering the Synthesis of Phenylpropanol Derivatives: A Detailed Protocol Using the Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds. This application note provides an in-depth, experience-driven guide to the synthesis of various phenylpropanol derivatives, a class of compounds with significant applications in pharmaceuticals and fragrance industries. We will delve into the mechanistic nuances, provide detailed, validated protocols, and address common challenges to ensure successful and reproducible outcomes.

The Grignard Reaction: A Powerful Tool for C-C Bond Formation

The Grignard reaction, named after its discoverer Victor Grignard, involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters, or the carbon of an epoxide ring.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[1] This dual reactivity is the key to its synthetic utility but also necessitates stringent reaction conditions to prevent unwanted side reactions.

Critical Consideration: Anhydrous Conditions The paramount requirement for a successful Grignard reaction is the absolute exclusion of protic solvents, particularly water.[1][2] Grignard reagents are highly basic and will readily react with any source of protons, leading to the formation of the corresponding alkane and quenching the desired nucleophilic addition.[1][3] Therefore, all glassware must be meticulously dried, and anhydrous solvents are essential.[1][2][4]

Strategic Synthesis of Phenylpropanol Isomers

The specific isomer of phenylpropanol synthesized is determined by the choice of the Grignard reagent and the electrophilic partner. This guide will cover the synthesis of 1-phenyl-1-propanol, 2-phenyl-2-propanol, and 1-phenyl-2-propanol.

Synthesis of 1-Phenyl-1-propanol (Secondary Alcohol)

This synthesis involves the reaction of a phenyl Grignard reagent with propanal or an ethyl Grignard reagent with benzaldehyde.[5][6] The latter is often preferred for its operational simplicity.

Reaction Scheme:

  • Grignard Reagent Formation: Ethyl bromide + Mg → Ethylmagnesium bromide

  • Nucleophilic Addition: Ethylmagnesium bromide + Benzaldehyde → Magnesium alkoxide intermediate

  • Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → 1-Phenyl-1-propanol

Mechanism of Nucleophilic Addition: The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate. Subsequent protonation with a mild acid yields the final alcohol product.

Diagram: Synthesis of 1-Phenyl-1-propanol

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Ethyl_Bromide Ethyl Bromide EtMgBr Ethylmagnesium Bromide Ethyl_Bromide->EtMgBr Anhydrous Ether Mg Mg Turnings Mg->EtMgBr Alkoxide Magnesium Alkoxide Intermediate EtMgBr->Alkoxide Attack on Carbonyl Benzaldehyde Benzaldehyde Benzaldehyde->Alkoxide Product 1-Phenyl-1-propanol Alkoxide->Product Protonation Acid H₃O⁺ (e.g., aq. NH₄Cl) Acid->Product

Caption: Workflow for the synthesis of 1-phenyl-1-propanol.

Synthesis of 2-Phenyl-2-propanol (Tertiary Alcohol)

The synthesis of this tertiary alcohol can be achieved by reacting phenylmagnesium bromide with acetone or methylmagnesium bromide with acetophenone.[4]

Reaction Scheme:

  • Grignard Reagent Formation: Bromobenzene + Mg → Phenylmagnesium bromide

  • Nucleophilic Addition: Phenylmagnesium bromide + Acetone → Magnesium alkoxide intermediate

  • Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → 2-Phenyl-2-propanol

Mechanism of Nucleophilic Addition: Similar to the synthesis of the secondary alcohol, the nucleophilic phenyl group attacks the carbonyl carbon of acetone, leading to a magnesium alkoxide intermediate, which is then protonated to yield the tertiary alcohol.

Synthesis of 1-Phenyl-2-propanol (Secondary Alcohol from an Epoxide)

This isomer is synthesized by the ring-opening of an epoxide, specifically propylene oxide, with a phenyl Grignard reagent.[7] This reaction is a powerful method for extending a carbon chain by two carbons.

Reaction Scheme:

  • Grignard Reagent Formation: Bromobenzene + Mg → Phenylmagnesium bromide

  • Nucleophilic Attack on Epoxide: Phenylmagnesium bromide + Propylene Oxide → Magnesium alkoxide intermediate

  • Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → 1-Phenyl-2-propanol

Mechanism of Epoxide Ring-Opening: The Grignard reagent, acting as a strong nucleophile, attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction.[8] The attack occurs at the less sterically hindered carbon atom of the epoxide.[8][9] This leads to the opening of the three-membered ring and the formation of a magnesium alkoxide, which upon protonation gives the desired alcohol.

Diagram: Synthesis of 1-Phenyl-2-propanol

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Acidic Workup Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide Bromobenzene->PhMgBr Anhydrous Ether Mg Mg Turnings Mg->PhMgBr Alkoxide Magnesium Alkoxide Intermediate PhMgBr->Alkoxide SN2 Attack Propylene_Oxide Propylene Oxide Propylene_Oxide->Alkoxide Product 1-Phenyl-2-propanol Alkoxide->Product Protonation Acid H₃O⁺ (e.g., aq. NH₄Cl) Acid->Product

Caption: Workflow for the synthesis of 1-phenyl-2-propanol.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should always perform a thorough risk assessment before commencing any experimental work.

General Materials and Equipment
  • Round-bottom flasks, reflux condenser, addition funnel, and separatory funnel (all glassware must be oven- or flame-dried and cooled under an inert atmosphere).

  • Magnetic stirrer and stir bars.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Ice bath.

  • Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Magnesium turnings.

  • Appropriate aryl or alkyl halide.

  • Appropriate aldehyde, ketone, or epoxide.

  • Saturated aqueous ammonium chloride solution (for workup).

  • Anhydrous magnesium sulfate or sodium sulfate (for drying).

  • Rotary evaporator.

  • Apparatus for distillation or column chromatography.

Protocol 1: Synthesis of 1-Phenyl-1-propanol

Reagents and Quantities:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.2 g0.05
Ethyl Bromide108.975.5 g (3.8 mL)0.05
Benzaldehyde106.125.3 g (5.1 mL)0.05
Anhydrous Diethyl Ether74.12~100 mL-

Procedure:

  • Grignard Reagent Preparation:

    • Place the magnesium turnings in a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • In an addition funnel, prepare a solution of ethyl bromide in 20 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a cloudy appearance. Gentle warming may be necessary to start the reaction.[3]

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of benzaldehyde in 30 mL of anhydrous diethyl ether.

    • Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[3]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 1-phenyl-1-propanol.

Expected Yield: 70-85%

Protocol 2: Synthesis of 2-Phenyl-2-propanol

Reagents and Quantities:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.2 g0.05
Bromobenzene157.017.85 g (5.2 mL)0.05
Acetone58.082.9 g (3.7 mL)0.05
Anhydrous Diethyl Ether74.12~100 mL-

Procedure:

Follow the procedure outlined in Protocol 1, substituting bromobenzene for ethyl bromide and acetone for benzaldehyde.

Expected Yield: 75-90%

Protocol 3: Synthesis of 1-Phenyl-2-propanol

Reagents and Quantities:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.2 g0.05
Bromobenzene157.017.85 g (5.2 mL)0.05
Propylene Oxide58.083.2 g (3.8 mL)0.055
Anhydrous Diethyl Ether74.12~100 mL-

Procedure:

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide as described in Protocol 1, using bromobenzene.

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent solution to 0 °C.

    • In the addition funnel, prepare a solution of propylene oxide in 30 mL of anhydrous diethyl ether.

    • Add the propylene oxide solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for at least 2 hours, or until TLC indicates the consumption of the starting material. Some procedures suggest longer reaction times.[7]

  • Workup and Purification:

    • Follow the workup and purification procedure as described in Protocol 1.

Expected Yield: ~70%[7]

Troubleshooting and Mitigating Side Reactions

Even with careful execution, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surface (oxide layer); presence of moisture.Crush the magnesium turnings to expose a fresh surface; add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium; ensure all glassware and reagents are scrupulously dry.[4]
Low yield of desired alcohol Incomplete reaction; side reactions (e.g., Wurtz coupling, enolization).Ensure sufficient reaction time and temperature; add the alkyl/aryl halide slowly to the magnesium to minimize its concentration and reduce Wurtz coupling; for sterically hindered ketones, consider using a less bulky Grignard reagent to avoid enolization.[4]
Formation of biphenyl as a major byproduct Wurtz coupling of the Grignard reagent with unreacted aryl halide.Slow, dropwise addition of the aryl halide to the magnesium suspension; maintain a moderate reaction temperature.[10][11] Biphenyl can often be removed from the final product by recrystallization or chromatography.[10]
Formation of benzene (from phenyl Grignard) Reaction of the Grignard reagent with adventitious water.Strict adherence to anhydrous conditions is crucial.
Dehydration of the alcohol product Harsh acidic workup conditions, especially with tertiary alcohols.Use a milder quenching agent like saturated aqueous ammonium chloride instead of strong mineral acids.[4]

Safety Considerations

The Grignard reaction involves several hazards that must be managed through careful planning and execution.

  • Flammability: Diethyl ether and THF are extremely flammable.[2] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reactivity of Grignard Reagents: Grignard reagents are corrosive and react violently with water.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic.[4] Proper temperature control, typically with an ice bath, is essential to prevent runaway reactions.

  • Reagent Toxicity: The specific hazards of the alkyl/aryl halides and carbonyl compounds or epoxides should be reviewed from their Safety Data Sheets (SDS) prior to use.

Conclusion

The Grignard reaction is an indispensable tool for the synthesis of phenylpropanol derivatives. By understanding the underlying mechanisms, carefully controlling reaction conditions, and being prepared for potential side reactions, researchers can reliably and efficiently produce these valuable compounds. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this classic and powerful synthetic transformation.

References

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  • (n.d.). 6. Grignard Reaction. Retrieved from a university chemistry department website.
  • Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]

  • Patsnap. (2013, April 24). Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.[Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Scribd. (n.d.). Grignard Reaction of An Epoxide: A Mechanistic Study. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Filo. (2024, May 27). 2-phenyl-2-propanol can be prepared by treating which of these compounds with MeMgBr followed by hydrolysis? Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol

In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular building blocks is paramount. 3-(4-bromo-2-fluorophenyl)propan-1-ol is a key intermediate, valued for its uniquely functionalized aromatic ring and a reactive primary alcohol moiety. This structure serves as a versatile scaffold for introducing the 4-bromo-2-fluorophenyl group into a wide range of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient handle for further synthetic transformations, such as cross-coupling reactions. Phenylpropanoid structures, in general, are foundational to a vast array of natural products and pharmaceuticals.[1][2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this important intermediate, focusing on a robust and scalable reduction pathway.

Synthetic Strategy: A Two-Step Reduction Pathway for Scalability and Purity

For large-scale production, a synthetic route must be efficient, reproducible, and safe. The chosen strategy involves a two-step process starting from the commercially available 3-(4-bromo-2-fluorophenyl)propanoic acid. This "acid-to-alcohol" pathway is advantageous due to the stability of the starting materials and the high efficiency of the reduction step.

  • Esterification: The carboxylic acid is first converted to its corresponding ethyl ester. This step serves two primary purposes: it protects the acidic proton, which would otherwise react with the reducing agent, and it creates a substrate that is highly susceptible to reduction under milder, more controllable conditions than the direct reduction of the carboxylic acid.

  • Reduction: The resulting ethyl ester is then reduced to the target primary alcohol, 3-(4-bromo-2-fluorophenyl)propan-1-ol. For this key transformation, sodium borohydride (NaBH₄) in the presence of a Lewis acid catalyst like lithium chloride (LiCl) is selected. This combination offers a safer and more cost-effective alternative to lithium aluminum hydride (LiAlH₄) for large-scale operations, while maintaining excellent yield and selectivity.

This approach avoids the complexities and potential side reactions of organometallic routes, such as Grignard reactions, which can be challenging to manage at scale due to their high exothermicity and strict anhydrous requirements.[4][5][6]

Synthetic_Pathway Start 3-(4-bromo-2-fluorophenyl)propanoic acid Intermediate Ethyl 3-(4-bromo-2-fluorophenyl)propanoate Start->Intermediate   Step 1: Esterification (Ethanol, H₂SO₄ cat.) Final 3-(4-bromo-2-fluorophenyl)propan-1-ol Intermediate->Final   Step 2: Reduction (NaBH₄, LiCl, THF/EtOH)

Caption: Overall synthetic route from the starting acid to the final alcohol.

Part 1: Esterification of 3-(4-bromo-2-fluorophenyl)propanoic acid

This protocol details the conversion of the starting carboxylic acid to its ethyl ester, a crucial preparatory step for the final reduction.

Experimental Protocol

Materials and Reagents:

  • 3-(4-bromo-2-fluorophenyl)propanoic acid (1 eq.)

  • Anhydrous Ethanol (EtOH) (approx. 4 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.02 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge the reactor with 3-(4-bromo-2-fluorophenyl)propanoic acid and anhydrous ethanol.

  • Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid. An initial exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

  • Work-up:

    • Transfer the concentrated residue to a large separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(4-bromo-2-fluorophenyl)propanoate as an oil. The product is typically of sufficient purity to proceed to the next step without further purification.

Part 2: Large-Scale Reduction to 3-(4-bromo-2-fluorophenyl)propan-1-ol

This section provides a detailed methodology for the safe and efficient reduction of the intermediate ester to the target alcohol.

Experimental Protocol

Materials and Reagents:

  • Ethyl 3-(4-bromo-2-fluorophenyl)propanoate (1 eq.)

  • Sodium Borohydride (NaBH₄) (2.0 eq.)

  • Lithium Chloride (LiCl) (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-scale glass reactor with overhead stirrer, addition funnel, reflux condenser with a nitrogen inlet, and temperature probe

  • Cooling bath (ice/water or cryocooler)

  • Rotary evaporator

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with NaBH₄, LiCl, and THF B Cool to 0-5°C under N₂ atmosphere A->B C Dissolve ester in THF/EtOH B->C D Add ester solution slowly via addition funnel C->D E Warm to room temp. and stir for 12-16h D->E F Monitor reaction by TLC/LC-MS E->F G Cool to 0-5°C and quench with 1M HCl F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify by vacuum distillation or recrystallization J->K

Caption: Step-by-step workflow for the large-scale reduction protocol.

Procedure:

  • Inert Atmosphere: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge the reactor with sodium borohydride, lithium chloride, and anhydrous THF.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice bath.

  • Substrate Addition: Dissolve the ethyl 3-(4-bromo-2-fluorophenyl)propanoate in a mixture of anhydrous THF and anhydrous ethanol (approx. 4:1 v/v). Transfer this solution to an addition funnel and add it dropwise to the cold NaBH₄ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction for completion using TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to decompose excess NaBH₄. (Caution: Hydrogen gas evolution). Add the acid until the pH of the aqueous layer is ~5-6.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the product into ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(4-bromo-2-fluorophenyl)propan-1-ol can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a pure, crystalline solid.[7]

Process Optimization and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or manufacturing scale introduces significant challenges. Careful control over key parameters is essential for a safe, efficient, and reproducible process.

ParameterOptimization RationaleImpact on Yield & Purity
Temperature Control The reduction is exothermic. Maintaining a low temperature (0-10°C) during the addition of the ester is critical to prevent runaway reactions and minimize side products.High Impact: Poor control can lead to over-reduction or decomposition, significantly lowering yield and purity.
Reagent Stoichiometry Using a slight excess of NaBH₄ and LiCl ensures complete conversion of the ester. However, a large excess complicates the quenching and work-up procedures.Medium Impact: Insufficient reagent will result in incomplete reaction. A large excess increases cost and waste.
Rate of Addition Slow, controlled addition of the ester solution prevents a rapid temperature increase and ensures the reaction remains manageable.High Impact: A fast addition rate can cause a dangerous exotherm and lead to the formation of impurities.
Solvent Purity Anhydrous solvents are crucial. Water will react with sodium borohydride, reducing its efficacy and generating hydrogen gas.[5][6]High Impact: Presence of water will decrease the yield by consuming the reducing agent.
Agitation Efficient stirring is necessary to maintain a homogenous suspension of NaBH₄ and ensure effective mass and heat transfer.Medium Impact: Poor agitation can lead to localized hot spots and incomplete reaction, affecting both yield and purity.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable, especially in a large-scale setting involving reactive and flammable materials.

Hazard Identification:

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Corrosive and can cause skin and eye burns.

  • Lithium Chloride (LiCl): Teratogen. Avoid inhalation of dust and direct contact.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage.

  • Ethanol (EtOH): Flammable liquid and vapor.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or fume hood. An appropriate respirator may be necessary if engineering controls are insufficient.[9]

Safety_Protocol Start Start of Process PPE Don Appropriate PPE Start->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Inert Establish Inert Atmosphere (Nitrogen Purge) Ventilation->Inert Cooling Prepare Cooling Bath (0-5°C) Inert->Cooling Addition Slow, Controlled Addition of Reagents Cooling->Addition Quench Cautious Quenching (Slow addition of Acid) Addition->Quench Waste Dispose of Waste Properly Quench->Waste

Caption: Logical flow of safety precautions for the synthesis.

Emergency Procedures:

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

  • Fire: Use a Class B fire extinguisher (CO₂, dry chemical). Do NOT use water on fires involving sodium borohydride.

  • Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

Sources

Chiral Synthesis of Fluorophenylpropanol Analogs: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorophenylpropanol Analogs in Modern Drug Discovery

Chiral fluorophenylpropanol analogs are pivotal structural motifs in a multitude of pharmacologically active compounds. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the stereoselective synthesis of these building blocks is of paramount importance in the development of novel therapeutics with improved efficacy and safety profiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the chiral synthesis of fluorophenylpropanol analogs, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure fluorophenylpropanol analogs predominantly relies on the asymmetric reduction of the corresponding prochiral fluorophenyl ketones. This guide will delve into three principal strategies that have proven to be robust and scalable:

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method employing a chiral oxazaborolidine catalyst.

  • Noyori Asymmetric Hydrogenation: A powerful technique utilizing ruthenium-based chiral phosphine catalysts for highly efficient and enantioselective hydrogenation.

  • Biocatalysis: An increasingly popular "green" approach that leverages the exquisite selectivity of enzymes, such as ketoreductases (KREDs), for asymmetric ketone reduction.

Each of these methods offers distinct advantages and is suited to different research and development needs, from small-scale discovery to large-scale manufacturing.

I. Corey-Bakshi-Shibata (CBS) Reduction: A Versatile Tool for Enantioselective Ketone Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its broad substrate scope and high enantioselectivity.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[3][4]

Causality of Enantioselection

The predictability of the CBS reduction stems from a well-defined transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a sterically favored manner, directing the hydride delivery from the borane to one specific face of the carbonyl group, thus establishing the desired stereocenter.[5] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the absolute stereochemistry of the resulting alcohol.

CBS_Mechanism cluster_0 CBS Reduction Workflow Prochiral_Ketone Fluorophenyl Propanone Reaction Asymmetric Reduction Prochiral_Ketone->Reaction CBS_Catalyst (R)- or (S)-CBS Catalyst CBS_Catalyst->Reaction Borane BH3 Source (e.g., BH3-SMe2) Borane->Reaction Chiral_Alcohol Chiral Fluorophenylpropanol Reaction->Chiral_Alcohol Analysis Chiral HPLC Analysis Chiral_Alcohol->Analysis Final_Product Enantiomerically Pure Product Analysis->Final_Product

Caption: General workflow for the CBS reduction of a fluorophenyl propanone.

Detailed Protocol: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)propan-1-ol

This protocol provides a representative procedure for the CBS reduction of 1-(4-fluorophenyl)propan-1-one.[3]

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried round-bottom flask containing anhydrous THF. Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 eq) to the catalyst solution and stir for 10 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateCatalystReductantYield (%)ee (%)
1-(4-Fluorophenyl)propan-1-one(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂>95>98 (S)
1-(2-Fluorophenyl)propan-1-one(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂HighHigh (S)
1-(3-Fluorophenyl)propan-1-one(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂HighHigh (S)

Table 1: Representative results for the CBS reduction of various fluorophenyl propanones.

II. Noyori Asymmetric Hydrogenation: A Highly Efficient Catalytic Approach

The Noyori asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from ketones.[6][7] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and proceeds under a hydrogen atmosphere.[8][9]

Mechanistic Rationale for High Enantioselectivity

The enantioselectivity of the Noyori hydrogenation is governed by the chiral environment created by the diphosphine ligand coordinated to the ruthenium center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions with the chiral ligand, leading to the facial-selective addition of hydrogen to the carbonyl group.[6]

Noyori_Workflow cluster_1 Noyori Asymmetric Hydrogenation Prochiral_Ketone Fluorophenyl Propanone Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction Catalyst Ru-BINAP Catalyst Catalyst->Reaction Hydrogen H2 Gas Hydrogen->Reaction Chiral_Alcohol Chiral Fluorophenylpropanol Reaction->Chiral_Alcohol Biocatalysis_Workflow cluster_2 Biocatalytic Reduction Prochiral_Ketone Fluorophenyl Propanone Reaction Enzymatic Reduction Prochiral_Ketone->Reaction KRED Ketoreductase (KRED) KRED->Reaction Cofactor NAD(P)H Cofactor->Reaction Chiral_Alcohol Chiral Fluorophenylpropanol Reaction->Chiral_Alcohol

Sources

Use of 3-(4-bromo-2-fluorophenyl)propan-1-ol in creating compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Use of 3-(4-bromo-2-fluorophenyl)propan-1-ol in the Synthesis of Diverse Compound Libraries for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of high-quality compound libraries. 3-(4-bromo-2-fluorophenyl)propan-1-ol emerges as a uniquely versatile scaffold, engineered with orthogonal functional handles that permit sequential and highly controlled diversification. This document, authored from the perspective of a Senior Application Scientist, provides an in-depth guide to leveraging this building block in Diversity-Oriented Synthesis (DOS), Fragment-Based Drug Discovery (FBDD), and parallel synthesis for lead optimization. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

The Strategic Value of the 3-(4-bromo-2-fluorophenyl)propan-1-ol Scaffold

The efficacy of 3-(4-bromo-2-fluorophenyl)propan-1-ol as a foundational tool in library synthesis is not accidental; it is a result of the deliberate combination of three key chemical features, each serving a distinct and synergistic purpose in medicinal chemistry.

  • The Aryl Bromide Handle (R¹ Diversification Point): The bromo-substituent on the phenyl ring is a robust and versatile functional group for a wide array of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2] This position serves as the primary vector for introducing significant structural diversity, allowing for the exploration of a vast chemical space by coupling with various boronic acids, amines, alkynes, and alkenes.

  • The Primary Alcohol Handle (R² Diversification Point): Orthogonal to the aryl bromide, the primary alcohol of the propanol chain offers a classic site for nucleophilic and electrophilic chemistry. It can be readily converted into ethers, esters, amines (via oxidation and reductive amination), or other functional groups.[3] This secondary diversification point is crucial for modulating physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles.

  • The 2-Fluoro Substituent: The fluorine atom is not a passive spectator. Its strategic placement ortho to the propanol linker provides distinct advantages. In the context of fragment-based drug discovery (FBDD), the ¹⁹F nucleus provides a sensitive NMR handle for screening, allowing for the rapid detection of weak binding events without interference from complex ¹H signals.[4][5] From a medicinal chemistry perspective, fluorine can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, often leading to improved binding affinity and cell permeability.[6]

The combination of these features in a single, relatively simple molecule makes it an ideal starting point for generating libraries with a high degree of three-dimensional complexity and drug-like properties.

G cluster_scaffold 3-(4-bromo-2-fluorophenyl)propan-1-ol cluster_points Key Functional Features & Diversification Points scaffold r1 R¹ Diversification Point (Aryl Bromide) - Suzuki Coupling - Buchwald-Hartwig Amination - Sonogashira Coupling r2 R² Diversification Point (Primary Alcohol) - Etherification - Esterification - Oxidation/Reductive Amination f Medicinal Chemistry Modulator (Ortho-Fluoro Group) - ¹⁹F NMR Handle for FBDD - Metabolic Stability - Modulates pKa & Binding

Caption: Core scaffold with its key functional regions highlighted.

Application in Library Synthesis Strategies

The scaffold's architecture is amenable to several high-impact library synthesis strategies. The choice of strategy depends on the stage of the drug discovery program, from initial hit identification to late-stage lead optimization.

Diversity-Oriented Synthesis (DOS)

DOS aims to rapidly populate chemical space with structurally diverse and complex molecules from a simple starting material.[7][8] The orthogonal reactivity of the aryl bromide and primary alcohol is ideal for a DOS workflow. A typical strategy involves a branching pathway where the core scaffold is first reacted at one position with a set of building blocks, followed by diversification at the second position.

DOS_Workflow cluster_r1 Step 1: R¹ Diversification (e.g., Suzuki Coupling) cluster_r2 Step 2: R² Diversification (e.g., Etherification) cluster_final Final Diverse Compound Libraries start 3-(4-bromo-2-fluorophenyl)propan-1-ol (Core Scaffold) r1a Library A (Aryl Boronic Acids) start->r1a Pd Catalyst, Base r1b Library B (Heteroaryl Boronic Acids) start->r1b Pd Catalyst, Base r1c Library C (Alkenyl Boronic Acids) start->r1c Pd Catalyst, Base lib_aa Library A-A r1a->lib_aa Base, R²-X lib_ab Library A-B r1a->lib_ab Base, R²-X lib_ba Library B-A r1b->lib_ba Base, R²-X lib_bb Library B-B r1b->lib_bb Base, R²-X lib_ca Library C-A r1c->lib_ca Base, R²-X lib_cb Library C-B r1c->lib_cb Base, R²-X r2a Alkyl Halides (R²-X) r2b Benzyl Halides (R²-X)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthetic Strategy and Route Selection

Q1: What are the most common and effective synthetic routes to synthesize 3-(4-bromo-2-fluorophenyl)propan-1-ol?

A1: The selection of a synthetic route depends on the availability of starting materials, scale, and safety considerations. Two primary, highly effective routes are commonly employed:

  • Reduction of 3-(4-bromo-2-fluorophenyl)propanoic acid: This is often the most direct route if the corresponding carboxylic acid is available or can be synthesized readily. The robust nature of reducing agents like Lithium Aluminum Hydride (LAH) or Borane complexes ensures high conversion.

  • Grignard Reaction with an Epoxide: This route involves the formation of a Grignard reagent from 1-bromo-4-(bromomethyl)-2-fluorobenzene, followed by a reaction with ethylene oxide. This method is excellent for building the carbon chain but requires stringent anhydrous conditions.

Below is a decision-making workflow to help you select the most appropriate route for your needs.

Synthetic_Route_Selection start Starting Material Availability? acid_avail 3-(4-bromo-2-fluorophenyl) propanoic acid available? start->acid_avail Check benzyl_halide_avail 1-bromo-4-(bromomethyl) -2-fluorobenzene available? acid_avail->benzyl_halide_avail No route_reduction Route 1: Carboxylic Acid Reduction (High Yield, Common Reagents) acid_avail->route_reduction Yes route_grignard Route 2: Grignard + Epoxide (Good for C-C bond formation, requires strict anhydrous conditions) benzyl_halide_avail->route_grignard Yes consider_synthesis Synthesize the intermediate first benzyl_halide_avail->consider_synthesis No

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting the Carboxylic Acid Reduction Route

Q2: My reduction of 3-(4-bromo-2-fluorophenyl)propanoic acid with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield. What are the potential causes?

A2: Low yields in LiAlH₄ reductions are typically traced back to a few critical factors. The primary culprits are the reactivity of LiAlH₄ with protic sources and the quality of the reagent itself.

  • Presence of Water: LiAlH₄ reacts violently and exothermically with water.[1] Even trace amounts of moisture in the solvent, glassware, or starting material will consume the reagent, reducing the amount available for the desired reaction and decreasing the yield. Causality: The hydride anion (H⁻) is a strong base and will readily deprotonate water to form H₂ gas, inactivating the reagent.

  • Reagent Quality: LiAlH₄ is a fine grey powder. If it appears as a white powder or has large white clumps, it has likely been oxidized by atmospheric moisture and has significantly reduced activity. Always use a freshly opened bottle or a properly stored reagent.

  • Inadequate Reaction Quenching/Workup: Improper workup can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and reducing the isolated yield. A carefully controlled reverse quench is often most effective.

Troubleshooting_LAH_Reduction start Low Yield in LiAlH4 Reduction check_moisture Check for Moisture Sources start->check_moisture check_reagent Assess Reagent Quality start->check_reagent check_workup Review Workup Protocol start->check_workup sol_glass Dry solvent and glassware rigorously? (e.g., oven-dried glassware, anhydrous solvent) check_moisture->sol_glass reagent_appearance Is LiAlH4 a fine, grey powder? check_reagent->reagent_appearance workup_method Using controlled reverse quench? (e.g., Fieser method) check_workup->workup_method solution_dry Action: Ensure all components are scrupulously dry. sol_glass->solution_dry If No solution_reagent Action: Use a fresh, high-quality batch of LiAlH4. reagent_appearance->solution_reagent If No solution_workup Action: Optimize quenching to produce a granular precipitate. workup_method->solution_workup If No

Caption: Troubleshooting workflow for low-yield LiAlH₄ reductions.

Q3: Are there safer or more selective alternatives to LiAlH₄ for this reduction?

A3: Yes. While LiAlH₄ is highly effective, its reactivity poses significant safety challenges. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is an excellent alternative for reducing carboxylic acids.[2]

Causality: Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carbonyl group towards hydride delivery. Unlike LiAlH₄, it is less basic and does not react as violently with trace amounts of moisture, although anhydrous conditions are still recommended. It is also highly selective for carboxylic acids in the presence of esters, which can be an advantage in more complex molecules.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (BH₃·THF)
Reactivity Extremely high, reacts with most carbonyls and protic groups.High, but more selective. Reduces acids faster than esters.
Safety Pyrophoric, reacts violently with water. Requires extreme care.Flammable liquid, but less violently reactive with water.
Workup Can form gelatinous aluminum salts, potentially complicating isolation.Typically a cleaner workup involving acid and an extractive process.
Solvent Anhydrous ethers (e.g., Diethyl ether, THF).Anhydrous THF.
Section 3: Troubleshooting the Grignard Route

Q4: My Grignard reaction is failing to initiate. What should I check?

A4: The initiation of a Grignard reaction is the most critical step and is highly sensitive to the reaction environment.[3]

  • Anhydrous Conditions are Paramount: This is the most common cause of failure. The Grignard reagent is a potent base and will be quenched by any protic source, especially water.[4] Ensure all glassware is oven-dried immediately before use, use anhydrous solvents, and ensure the alkyl halide starting material is dry.

  • Magnesium Surface Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). This layer must be broken for the reaction to start.

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod (under an inert atmosphere) before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. These ethers solvate the magnesium species, stabilizing the Grignard reagent as it forms.[5]

Q5: I am observing a significant amount of a dimeric side-product (Wurtz coupling). How can I minimize this?

A5: The formation of a Wurtz coupling product (R-R) occurs when the already-formed Grignard reagent (R-MgX) reacts with the remaining starting halide (R-X).[6] This side reaction is particularly problematic with more reactive halides.

Minimization Strategies:

  • Slow Addition: Add the halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the reaction with the Grignard reagent.[6]

  • Maintain Low Temperature: While initiation may require gentle heating, once the reaction is underway, it is often exothermic. Maintain a gentle reflux or use a cooling bath to prevent the temperature from rising too high, as higher temperatures can favor the coupling side reaction.[3][6]

  • Use a Large Excess of Magnesium: Ensuring a high surface area of magnesium helps the halide react at the metal surface before it can encounter a Grignard molecule in solution.

Wurtz_Coupling cluster_desired Desired Pathway cluster_side_reaction Side Reaction (Wurtz Coupling) RX R-X (Halide) RMgX R-MgX (Grignard Reagent) RX->RMgX + Mg RX_side R-X Mg Mg (Metal) RMgX_side R-MgX RR R-R (Dimer) RMgX_side->RR + R-X

Caption: Desired Grignard formation vs. undesired Wurtz coupling.

Section 4: Purification and Characterization

Q6: What are the best methods for purifying the final product, 3-(4-bromo-2-fluorophenyl)propan-1-ol?

A6: The purification strategy depends on the scale and the nature of the impurities.

  • Aqueous Workup and Extraction: After the reaction is complete and quenched, the crude product will be in an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining magnesium salts, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove the bulk of the water.

  • Flash Column Chromatography: This is the most effective method for achieving high purity. The product is a relatively polar alcohol. A silica gel column using a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the desired alcohol from less polar impurities (like unreacted starting materials or Wurtz coupling products) and more polar impurities.

Experimental Protocol: Reduction of 3-(4-bromo-2-fluorophenyl)propanoic acid with BH₃·THF

This protocol provides a step-by-step methodology for the reduction of the carboxylic acid to the target alcohol.

1. Apparatus Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for liquid additions.
  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reaction:

  • Dissolve 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.
  • Cool the solution to 0 °C using an ice bath.
  • Slowly add BH₃·THF solution (1.0 M in THF, approx. 1.5 - 2.0 eq) dropwise via syringe over 30 minutes. (Caution: Hydrogen gas evolution).
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

3. Quenching and Workup:

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
  • Remove the solvent under reduced pressure.
  • Add 1M HCl to the residue and stir for 30 minutes.
  • Extract the aqueous layer with ethyl acetate (3x).
  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3).
References
  • Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available at: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. Available at: [Link]

  • Chemguide. Reduction of carboxylic acids. Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ACS Publications. The Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Royal Society of Chemistry. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific problems you might observe during your experiment, providing in-depth explanations and actionable protocols.

Question 1: "My reaction yield is significantly lower than expected, and I've isolated a major non-polar impurity with a mass roughly double that of my starting aryl bromide. What is happening?"

Answer: This is a classic sign of a homocoupling side reaction, often referred to as a Wurtz-type coupling, which is prevalent during the formation of the Grignard reagent.[1][2] Instead of the Grignard reagent reacting with your desired electrophile (e.g., an epoxide), it reacts with another molecule of the unreacted starting halide (4-bromo-2-fluorobenzyl bromide).[2]

Causality & Mechanism: The formation of this side product is driven by high local concentrations of the aryl halide and elevated temperatures during Grignard formation.[1][2] The mechanism involves the reaction of the formed Grignard reagent (R-MgX) with the starting aryl halide (R-X) to form a new carbon-carbon bond (R-R).[2][3]

Workflow for Mitigating Homocoupling Side Products

start Problem: High MW Non-Polar Impurity (Homocoupling) cond1 Analyze Grignard Formation Conditions start->cond1 proc1 Slowly add aryl halide to Mg turnings (dilution principle) cond1->proc1 High Local Concentration proc2 Maintain low reaction temperature (e.g., 0-5 °C) cond1->proc2 High Temperature proc3 Ensure high surface area of Mg (e.g., use activated turnings) cond1->proc3 Poor Mg Reactivity outcome1 Reduced Homocoupling, Improved Yield proc1->outcome1 proc2->outcome1 proc3->outcome1 purify Purification Strategy: Column Chromatography (Hexane/EtOAc gradient) outcome1->purify

Caption: Decision workflow for addressing homocoupling.

Detailed Protocol for Minimizing the Homocoupling Side Product:

  • Reagent Preparation:

    • Ensure magnesium turnings are fresh and activated. If they appear dull, briefly stir them with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether until the color dissipates and bubbling is observed.[4] This removes the passivating magnesium oxide layer.

    • All glassware must be rigorously flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., dry Argon or Nitrogen).

    • Use anhydrous grade ether (diethyl ether or THF) as the solvent.

  • Grignard Reagent Formation:

    • Place the activated magnesium turnings in the reaction flask.

    • Dissolve the 4-bromo-2-fluorobenzyl halide in anhydrous ether.

    • Crucially , add the halide solution dropwise to the stirred suspension of magnesium at a rate that maintains a gentle reflux. Avoid allowing the temperature to rise excessively. If the reaction becomes too vigorous, cool the flask in an ice bath.[1] The slow addition ensures the halide concentration remains low, favoring reaction with magnesium over the already-formed Grignard reagent.[2]

  • Post-Reaction Purification:

    • The homocoupled product (1,2-bis(4-bromo-2-fluorophenyl)ethane) is significantly less polar than your desired alcohol product.

    • Utilize flash column chromatography for purification. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) will elute the non-polar homocoupled product first.[5]

    • Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute your desired polar product, 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Question 2: "My reaction seems to have stalled after adding the epoxide (e.g., ethylene oxide). My crude NMR shows unreacted Grignard reagent and starting material. What went wrong?"

Answer: This issue often points to problems with the reactivity of the epoxide or premature quenching of the Grignard reagent. The high ring strain of epoxides makes them reactive, but the reaction still requires proper conditions to proceed efficiently.[6]

Causality & Potential Issues:

  • Poor Epoxide Reactivity: If using a gaseous epoxide like ethylene oxide, inefficient bubbling or poor dissolution in the reaction solvent can limit its availability to react with the Grignard reagent.

  • Premature Quenching: Grignard reagents are extremely strong bases and will react with any available protic source, such as water or alcohols, faster than they will react with the epoxide.[7] Contamination from wet solvent, glassware, or the epoxide itself will destroy the Grignard reagent.

  • Low Temperature: While low temperatures are good for Grignard formation, the epoxide addition step may require warming to room temperature or slightly above to proceed at a reasonable rate.

Detailed Protocol for Successful Epoxide Addition:

  • Ensure Anhydrous Conditions: Double-check that all solvents and reagents are scrupulously dry. If using a gaseous epoxide, pass it through a drying agent (like Drierite or a cold trap) before introducing it to the reaction.

  • Epoxide Introduction:

    • For gaseous epoxides (ethylene oxide): Cool the Grignard solution to 0 °C and bubble the gas through the solution at a steady, moderate rate. Monitor the reaction progress by TLC or GC-MS.

    • For liquid epoxides (e.g., propylene oxide): Add the epoxide dropwise as a solution in anhydrous ether to the Grignard reagent at 0 °C.

  • Reaction Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion. Gentle heating (e.g., 35-40 °C) can be applied if the reaction is sluggish, but monitor for side reactions.

  • Work-up: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the alcohol and precipitates the magnesium salts, which can then be filtered off. Avoid quenching with a strong acid initially, as this can lead to elimination or other side reactions with the newly formed alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis and how can I identify them?

A1: The primary side products depend on the synthetic route, but for a Grignard-based synthesis, the most common are summarized below.

Side Product Common Name Formation Mechanism Identification (NMR/MS)
1,2-bis(4-bromo-2-fluorophenyl)ethaneHomocoupling ProductWurtz-type coupling of R-MgX with R-X.[1][2]MS: M+ peak ~double the starting halide. ¹H NMR: Complex aromatic signals, absence of propanol chain.
4-bromo-2-fluorotolueneProtonolysis ProductReaction of the Grignard reagent with adventitious water.[1]MS: M+ corresponding to the protonated starting aryl group. ¹H NMR: Aromatic signals plus a methyl singlet.
Unreacted Starting Material4-bromo-2-fluorobenzyl bromideIncomplete Grignard formation or inefficient reaction.Easily identified by comparing crude spectra to the starting material reference.

Q2: I am considering a different synthetic route starting from 3-(4-bromo-2-fluorophenyl)propanoic acid. What side products should I be aware of during the reduction step?

A2: This is a viable alternative route. The primary concern is the choice of reducing agent for the carboxylic acid.

  • Using a Strong Hydride Reagent (e.g., LiAlH₄): This is the most effective method for reducing carboxylic acids to primary alcohols.

    • Potential Side Product: Incomplete reduction, resulting in the corresponding aldehyde. This is usually minor if an excess of LiAlH₄ is used.

    • Work-up is Critical: The quench must be done carefully (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to avoid forming gelatinous aluminum salts that can trap the product.

  • Using Borane (e.g., BH₃•THF): This is also an excellent choice and is often chemoselective for carboxylic acids.

    • Potential Side Products: Generally very clean, but borane-amine complexes can sometimes be impurities if not worked up properly.

    • Safety: Borane reagents are flammable and react violently with water. Strict anhydrous and inert atmosphere techniques are required.

Q3: How can I best purify the final product, 3-(4-bromo-2-fluorophenyl)propan-1-ol, from non-polar impurities?

A3: The hydroxyl group on your final product makes it significantly more polar than the most likely side products (like the homocoupled dimer). This polarity difference is the key to successful purification.

General Purification Workflow

start Crude Product Mixture extract Aqueous Work-up (e.g., sat. NH4Cl) start->extract sep_funnel Liquid-Liquid Extraction (e.g., EtOAc/Water) extract->sep_funnel dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) sep_funnel->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography elute_nonpolar Elute with low polarity solvent (e.g., 5% EtOAc/Hexane) to remove non-polar impurities chromatography->elute_nonpolar elute_polar Increase polarity (e.g., 20-30% EtOAc/Hexane) to elute desired alcohol elute_nonpolar->elute_polar finish Pure Product elute_polar->finish

Caption: Standard purification workflow for the target alcohol.

Recommended Purification Protocol:

  • Initial Extraction: After the aqueous work-up, extract your product into a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Flash Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude oil in a minimal amount of dichloromethane or the starting eluent.

    • Start with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane). This will wash the very non-polar impurities, like the homocoupling product, from the column.[5]

    • Gradually increase the solvent polarity to 20-40% Ethyl Acetate in Hexane. Your desired product, the alcohol, will elute in these more polar fractions.

    • Monitor the fractions by TLC to identify and combine the pure product.

References

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... Molecules. [Link]

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol suppliers and producers . BuyersGuideChem. [Link]

  • Grignard Reaction . Organic Chemistry Portal. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid . Organic Syntheses. [Link]

  • 3-bromo-4-hydroxytoluene . Organic Syntheses Procedure. [Link]

  • Wurtz reaction . Chemistry LibreTexts. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents . Chemistry LibreTexts. [Link]

  • How to remove non-polar impurity from the compound? ResearchGate. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation . Reaction Chemistry & Engineering. [Link]

  • The Grignard Reaction of Epoxides . Chemistry Steps. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one . Atlantis Press. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies . Sulzer. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • How to Deal with Grignard + Epoxide Reactions . Organic Chemistry Tutor (YouTube). [Link]

  • Grignard reagent . Wikipedia. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • Process for removing polar impurities from hydrocarbons and mixtures of...
  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Grignard Reaction of Epoxides . Organic Chemistry Tutor. [Link]

  • How to do Grignard reaction with Epoxide/Oxiranes - Organic Chemistry . More Learning Tutor (YouTube). [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid . PrepChem.com. [Link]

  • The Grignard Reagents . ACS Publications. [Link]

  • Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer... PubMed Central. [Link]

  • Wurtz coupling . Reddit. [Link]

  • Wurtz Reaction Mechanism . Organic Chemistry Tutorials (YouTube). [Link]

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES... IUPAC. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives... MDPI. [Link]

Sources

Optimizing reaction conditions for bromination of 2-fluorophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 2-Fluorophenyl Compounds

Mission Statement: Welcome to the Reaction Optimization & Troubleshooting Hub. This guide is engineered for medicinal chemists and process scientists encountering regioselectivity or reactivity issues when brominating 2-fluorophenyl scaffolds. Unlike generic protocols, we focus on the specific electronic and steric perturbations caused by the ortho-fluorine atom.

Module 1: The Science of Regiocontrol (The "Why")

To optimize your reaction, you must first understand the battlefield. The 2-fluorine atom introduces a unique conflict between Inductive Withdrawal (-I) and Resonance Donation (+R) .

  • The Fluorine Effect: Fluorine is an ortho/para director due to resonance (lone pair donation) but is strongly deactivating due to electronegativity.

  • The Conflict: When a second substituent is present (e.g., -OH, -CH3), the directing effects compete.

    • Scenario A (Activated Systems): In 2-fluorophenol, the -OH group is a stronger activator than F. The -OH directs ortho/para. The para position relative to -OH (C4) is sterically favored over the ortho position (C6), leading to 4-bromo-2-fluorophenol as the major product.

    • Scenario B (Weak/Deactivated Systems): In 2-fluorotoluene, the -CH3 is weak. Bromination can occur on the ring (EAS) or the methyl group (Radical), depending strictly on conditions.

Visualizing the Decision Matrix Use this logic flow to select your reagent system.

BrominationDecision Start Substrate Analysis SubstType Substituent Type (besides 2-F) Start->SubstType StrongEDG Strong EDG (-OH, -OMe, -NHAc) (Activated) SubstType->StrongEDG WeakEDG Weak/Neutral (-CH3, -H) (2-Fluorotoluene) SubstType->WeakEDG EWG EWG (-NO2, -CN) (Deactivated) SubstType->EWG NBS_MeCN Protocol A: NBS / MeCN (High Regioselectivity for C4) StrongEDG->NBS_MeCN Preferred Radical Protocol C: NBS / AIBN / Reflux (Benzylic Bromination) WeakEDG->Radical Target: Side Chain LewisAcid Protocol D: Br2 / Lewis Acid / Dark (Ring Bromination) WeakEDG->LewisAcid Target: Ring Br2_Fe Protocol B: Br2 / FeBr3 (Harsh Conditions Required) EWG->Br2_Fe Force Reaction

Figure 1: Reagent selection logic based on substrate electronics.

Module 2: Optimized Protocols

Protocol A: High-Selectivity Bromination of Activated Systems (e.g., 2-Fluorophenol)

Target: 4-Bromo-2-fluorophenol (Minimizing 6-bromo isomer). Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Preparation: Dissolve 2-fluorophenol (1.0 equiv) in Acetonitrile (MeCN) or MeOH (0.1 M concentration).

    • Why MeCN? It moderates the reactivity of NBS, enhancing para-selectivity compared to DCM.

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Critical: Do NOT dump NBS all at once. An exotherm will decrease regioselectivity.

  • Monitoring: Stir at 0°C to RT. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material. If >5% remains after 4h, add 0.1 equiv NBS.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 10%

    
     (to quench traces of 
    
    
    
    ) and water.
  • Purification: If the 6-bromo isomer (>5%) is present, recrystallize from Hexane/EtOAc.

Protocol B: Benzylic Bromination (e.g., 2-Fluorotoluene)

Target: 1-(Bromomethyl)-2-fluorobenzene. Mechanism: Radical Substitution.

  • Preparation: Dissolve 2-fluorotoluene in

    
     or Trifluorotoluene (greener alternative).
    
  • Catalyst: Add NBS (1.1 equiv) and AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Reaction: Reflux (80°C+) under

    
    .
    
    • Critical: This reaction requires Light or Heat to initiate the radical chain.

  • Troubleshooting: If the reaction stalls, add a second portion of AIBN.

Module 3: Troubleshooting & FAQs

Visualizing the Debugging Process

Troubleshooting Problem Identify Problem Issue1 Mixture of Regioisomers (4-Br vs 6-Br) Problem->Issue1 Issue2 Over-Bromination (Dibromo species) Problem->Issue2 Issue3 Wrong Placement (Benzylic vs Aryl) Problem->Issue3 Sol1 Switch to NBS/MeCN at -10°C. Bulky protecting group on phenol. Issue1->Sol1 Sol2 Strict 1.0 equiv NBS. Slow addition (Syringe pump). Issue2->Sol2 Sol3 Check Light/Radical source. Light = Benzylic. Dark + Lewis Acid = Aryl. Issue3->Sol3

Figure 2: Troubleshooting flow for common bromination failures.

Q1: I am seeing significant amounts of 2,6-dibromo-4-fluorophenol. How do I stop this?

Answer: This is a classic "over-reaction" caused by the high reactivity of the phenoxide intermediate.

  • The Fix:

    • Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of brominating agent.

    • Temperature: Lower the temperature to -10°C or -20°C.

    • Reagent Switch: If using elemental Bromine (

      
      ), switch to NBS .[1] NBS releases bromine slowly, keeping the effective concentration of the electrophile low.
      
    • Dosing: Use a syringe pump to add the brominating agent over 2 hours.

Q2: I want to brominate the ring of 2-fluorotoluene, but I keep getting benzylic bromination (on the methyl group).

Answer: You are inadvertently triggering the radical mechanism.

  • The Fix:

    • Exclude Light: Wrap your flask in aluminum foil. Light initiates radical formation.

    • Remove Radical Initiators: Ensure no peroxides are present in your solvent.

    • Add a Lewis Acid: Add 5 mol% Iron powder or

      
      . This forces the Ionic (EAS) mechanism.
      
    • Temperature: Run at room temperature or 0°C, not reflux.

Q3: Separation of 4-bromo and 6-bromo isomers is failing by flash chromatography.

Answer: These isomers often have identical Rf values on silica.

  • The Fix:

    • HPLC: Use a specialized column like Newcrom R1 (Reverse Phase) which utilizes "pi-pi" interactions to separate isomers based on electronic density differences.

    • Crystallization: 4-bromo-2-fluorophenol is often a solid (mp ~45°C), while the mixture is an oil. Chill the mixture in Hexanes/DCM to induce crystallization of the major para-isomer.

Module 4: Data Summary & Safety

Comparison of Brominating Agents for 2-Fluorophenyls

ReagentReactivitySelectivity (Para:Ortho)Primary RiskBest For
Bromine (

)
HighLow/ModerateOver-bromination, ExothermDeactivated rings
NBS ModerateHighBenzylic side-reaction (if light present)Phenols, Anisoles
NBS + AIBN High (Radical)N/A (Benzylic)Explosion (Peroxides)Alkyl side-chains

+ Fe
Very HighLowHBr Gas evolutionNitro/Cyano-benzenes

Safety Warning:

  • HBr Evolution: Bromination with

    
     generates HBr gas. Use a caustic scrubber (NaOH trap).
    
  • HF Warning: While rare, extreme forcing conditions on poly-fluorinated rings can lead to defluorination and HF generation. Avoid temperatures >150°C with Lewis Acids.

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Oberhauser, T. et al. "Regioselectivity in the Bromination of Phenols and Anisoles." J. Org.[2] Chem., 1996 , 61, 1493.

  • Optimized NBS Protocols

    • Saes, B. W. H. et al.[3] "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." Molecules, 2016 , 21(1), 52.

  • Process Safety & Scale-up

    • Podhorez, D. E. "Process Development of a Scalable Route to 4-Bromo-2-fluorophenol." Org.[2][4][5][6][7][8] Process Res. Dev., 2017 , 21, 1042.[8]

  • Radical vs.

    • Wohl, A. "Bromination of Unsaturated Compounds with N-Bromoacetamide." Ber. Dtsch. Chem. Ges., 1919, 52, 51.

Sources

Preventing degradation of 3-(4-bromo-2-fluorophenyl)propan-1-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-bromo-2-fluorophenyl)propan-1-ol

A Guide to Preventing Degradation During Storage and Handling

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 3-(4-bromo-2-fluorophenyl)propan-1-ol. The stability and purity of this synthetic intermediate are critical for reproducible downstream applications. This document outlines the primary degradation pathways and provides actionable troubleshooting and preventative strategies to ensure the long-term integrity of the compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Q1: What are the optimal storage conditions for long-term stability?

For maximum shelf-life, the compound should be stored at 2-8°C (refrigerated) .[1] Some suppliers may recommend storage at room temperature for shorter periods, but refrigerated conditions significantly slow the rate of potential degradation reactions.[2][3] The container should be protected from light and sealed under an inert atmosphere.

Q2: Why is an inert atmosphere necessary?

3-(4-bromo-2-fluorophenyl)propan-1-ol is a primary alcohol, making its hydroxyl group susceptible to oxidation by atmospheric oxygen.[4][5] This process can lead to the formation of aldehyde and carboxylic acid impurities. Storing under an inert gas like argon or nitrogen displaces oxygen, effectively preventing this oxidative degradation pathway. Some suppliers may even pack the material with an inert gas upon shipment.[1]

Q3: What are the primary visual signs of degradation?

The pure compound should be a colorless to light yellow liquid or solid.[3][6] The most common sign of degradation is a change in color , progressing to a more pronounced yellow or even brown hue. This is often indicative of oxidation, where initial degradation products can form colored polymeric species.[7]

Q4: What materials should this compound not be stored with?

To prevent hazardous reactions and accelerated degradation, 3-(4-bromo-2-fluorophenyl)propan-1-ol should be stored separately from incompatible chemicals. These include:

  • Strong oxidizing agents: (e.g., peroxides, chromates, nitric acid)[8][9]

  • Strong acids: (e.g., sulfuric acid, hydrochloric acid) which can catalyze dehydration.[8][10]

  • Strong bases: (e.g., sodium hydroxide, potassium tert-butoxide)[8]

  • Strong reducing agents. [8]

Section 2: Troubleshooting Guide

This section provides a logical framework for identifying and addressing issues that may arise during the storage and use of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Issue: The compound has developed a significant yellow/brown color.
  • Probable Cause: Oxidation. This is the most likely degradation pathway upon exposure to air. The primary alcohol is oxidized first to 3-(4-bromo-2-fluorophenyl)propanal and subsequently to 3-(4-bromo-2-fluorophenyl)propanoic acid.[5][11] These and subsequent condensation or polymerization products can be colored.[7] High temperatures and light exposure can accelerate this process.[2][12]

  • Recommended Actions:

    • Analytical Verification: Before use, confirm the compound's purity. The recommended method is Gas Chromatography (GC) or ¹H NMR spectroscopy.[13][14]

      • In ¹H NMR, look for a characteristic aldehyde proton signal between 9-10 ppm or a broadened carboxylic acid proton signal above 10 ppm.

    • Assess Usability: Determine if the level of impurity is acceptable for your specific reaction. Some applications may tolerate minor impurities, while others require high purity.

    • Purification: If the degradation is minor (<5-10%), the material can potentially be repurified via flash column chromatography on silica gel or vacuum distillation.

    • Disposal: If significant degradation has occurred, the material should be disposed of according to your institution's hazardous waste guidelines.[8][15]

  • Preventative Measures: Always handle the compound under an inert atmosphere, especially when opening the main container. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.[2] Store in amber vials or wrap containers in foil to protect from light.[1][16]

Issue: Analytical results (GC/NMR) show unexpected peaks consistent with an alkene.
  • Probable Cause: Dehydration. This involves the elimination of a water molecule to form an alkene, likely 1-(4-bromo-2-fluorophenyl)prop-1-ene.[10][17] This reaction is typically catalyzed by acid and accelerated by heat.[18] The source of acid could be an impurity in the compound itself or contamination from improperly cleaned glassware.

  • Recommended Actions:

    • Analytical Verification: Confirm the presence of alkene signals in the ¹H NMR spectrum (typically between 5-7 ppm).

    • Trace the Source: Investigate potential sources of acid contamination in your handling workflow. Ensure all glassware is thoroughly cleaned and dried.

    • Purification: The alkene impurity can be separated by flash column chromatography.

  • Preventative Measures: Use neutral, high-quality solvents and ensure all labware is free from acidic residues. Avoid exposing the compound to high temperatures.

Section 3: Protocols and Data

Protocol 3.1: Recommended Aliquoting Procedure for Air-Sensitive Reagents

This protocol minimizes atmospheric exposure when transferring the compound from the main stock bottle.

  • Preparation: Gather single-use amber glass vials with PTFE-lined caps. Ensure vials are clean and completely dry.

  • Inert Atmosphere: Place the stock bottle and new vials in a glove box or use a Schlenk line. Alternatively, flush the vials and the headspace of the stock bottle with a gentle stream of argon or nitrogen gas.

  • Transfer: Using a clean, dry syringe or pipette, quickly transfer the desired amount of the compound into each vial.

  • Sealing: Immediately flush the headspace of each new vial with inert gas before tightly sealing the cap.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and concentration (if applicable). Store immediately under the recommended conditions (2-8°C, protected from light).

Table 1: Summary of Storage Recommendations and Incompatibilities
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential degradation reactions.[1][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary alcohol functional group.[1]
Light Exposure Store in amber or opaque containersPrevents potential light-induced degradation.[1][16]
Container Tightly sealed glass vial with PTFE capEnsures an airtight seal and chemical compatibility.[2][8][9]
Incompatibilities Strong Oxidizing Agents, Strong Acids/BasesAvoids rapid, potentially hazardous chemical reactions and catalysis of degradation.[8]

Section 4: Visualization of Degradation Pathways

The following diagram illustrates the primary chemical pathways through which 3-(4-bromo-2-fluorophenyl)propan-1-ol can degrade and the environmental factors that promote these changes.

DegradationPathways cluster_factors Degradation Factors Parent 3-(4-bromo-2-fluorophenyl)propan-1-ol (Stable) Oxygen Oxygen (Air) Light Light (UV) Heat Heat Acid_Contaminant Acid Contaminants Oxidation Oxidation Dehydration Dehydration Aldehyde Aldehyde Impurity Acid Carboxylic Acid Impurity Aldehyde->Acid + O₂ Alkene Alkene Impurity Oxidation->Aldehyde + O₂ Dehydration->Alkene - H₂O

Caption: Key degradation pathways for 3-(4-bromo-2-fluorophenyl)propan-1-ol.

References

  • How to Store Propanol. Lab Alley. [Link]

  • A Crystalline In(II) Hydride. Journal of the American Chemical Society. [Link]

  • LCSS: BROMINE. The National Academies Press. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Aryl Halides. Chemistry LibreTexts. [Link]

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. [Link]

  • Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Phenylpropanoids metabolism. Wikipedia. [Link]

  • Summary of Methods for Blood-alcohol Analysis. ResearchGate. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • 3-(4-Bromophenyl)propan-1-ol. PubChem. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • dehydration of alcohols. Chemguide. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. [Link]

  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. NIH National Center for Biotechnology Information. [Link]

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol suppliers and producers. BuyersGuideChem. [Link]

  • Alcoholic Beverage Testing: Methods, Requirements, and Applications. ILT. [Link]

  • The effect of temperature on phenol degradation in wastewater. PubMed. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • 3-Phenylpropionate Degradation Pathway. Eawag-BBD. [Link]

  • Dehydration of alcohols. YouTube. [Link]

  • A Level Chemistry Revision "Oxidation of Primary Alcohols". YouTube. [Link]

  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. NIH National Center for Biotechnology Information. [Link]

  • Dehydrogenation (Dehydration) of Alcohols. BYJU'S. [Link]

  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis. [Link]

  • Aryl halide. Wikipedia. [Link]

  • Bromine Safety Handbook. AWS. [Link]

  • Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath for Clinical and Forensic Purposes. Scilit. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. BYJU'S. [Link]

  • Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Elimination Dehydration. Chad's Prep®. [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. NIH National Center for Biotechnology Information. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Editorial: Chemical and biological changes of polyphenols caused by food thermal processing. Frontiers. [Link]

  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. [Link]

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Technical Support Center: Column Chromatography Purification of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 3-(4-bromo-2-fluorophenyl)propan-1-ol via silica gel column chromatography. It is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges and optimize separation efficiency. The methodologies described herein are built upon established chromatographic principles to ensure robust and reproducible results.

Section 1: Understanding the Compound and Separation Strategy

Compound Profile: 3-(4-bromo-2-fluorophenyl)propan-1-ol

To develop a successful purification strategy, we must first understand the physicochemical properties of the target molecule.

  • Polarity: The primary alcohol (-OH) group imparts significant polarity, enabling hydrogen bonding with the silica gel stationary phase. The aromatic ring and bromine atom contribute to its lipophilicity. This dual nature places it in the "moderate polarity" range, making it an ideal candidate for normal-phase chromatography.

  • Potential Impurities: The impurity profile is dictated by the synthetic route. Common impurities may include:

    • Less Polar Impurities: Byproducts lacking the hydroxyl group (e.g., elimination products like 1-bromo-3-(prop-1-en-1-yl)benzene derivatives) or unreacted, less polar starting materials.

    • More Polar Impurities: Unreacted starting materials that are more polar, or over-oxidized byproducts such as the corresponding carboxylic acid. Reagent-derived impurities, such as organophosphorus byproducts if PBr₃ were used in a related synthesis, can also be highly polar.[1]

    • Isomeric Impurities: Depending on the synthesis, constitutional isomers may be present, which can be challenging to separate.

The core objective is to select a mobile phase that provides sufficient separation between the target compound and these potential impurities on a Thin Layer Chromatography (TLC) plate, which can then be translated to a flash column.

Section 2: Method Development Workflow: From TLC to Column

A systematic approach is critical for developing a reliable purification method. The process begins with TLC to scout for an optimal solvent system, which then guides the preparative column chromatography.

Method_Development_Workflow cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Chromatography Crude 1. Crude Sample (Dissolved in DCM/EtOAc) TLC_Screen 2. TLC Screening (Multiple Solvent Systems) Crude->TLC_Screen TLC_Analyze 3. Analyze TLC Plate (UV light, Stains) TLC_Screen->TLC_Analyze Rf_Check 4. Check Rf Value (Target: 0.2-0.35) TLC_Analyze->Rf_Check Optimize 5. Optimize Solvent Ratio Rf_Check->Optimize Rf not ideal Pack_Column 6. Pack Column (Slurry Method) Rf_Check->Pack_Column Rf is optimal Optimize->TLC_Screen Re-screen Load_Sample 7. Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute 8. Elute Column (Isocratic or Gradient) Load_Sample->Elute Collect 9. Collect Fractions Elute->Collect Analyze_Fractions 10. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 11. Combine Pure Fractions Analyze_Fractions->Combine

Caption: Workflow for developing a column chromatography method.

Protocol 1: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the dissolved crude mixture onto this line.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Ensure the solvent level is below the baseline.[2] The chamber should be saturated with solvent vapors for reproducible results.[2]

  • Visualization: After the solvent front has traveled up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound is between 0.2 and 0.35 to ensure good separation on a column.[3] Adjust the solvent system polarity to achieve this target Rf.[4]

Table 1: Recommended Starting Solvent Systems for TLC

Solvent System Ratio (v/v) Polarity Expected Rf of Product Comments
Hexanes / Ethyl Acetate 9:1 to 7:3 Low to Medium 0.1 - 0.5 Excellent starting point for compounds of moderate polarity.[5] Adjust ratio to achieve target Rf.
Dichloromethane / Methanol 99:1 to 95:5 Medium to High 0.1 - 0.4 Useful if the compound shows poor solubility or streaking in Hex/EtOAc.

| Toluene / Ethyl Acetate | 9:1 to 8:2 | Low to Medium | 0.1 - 0.5 | Can offer different selectivity for aromatic compounds due to pi-pi interactions. |

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Troubleshooting_Guide cluster_problems cluster_causes cluster_solutions Problem Identify Problem P1 Poor Separation (Co-elution) P2 Product Streaking or Tailing P3 Product Not Eluting P4 Product Elutes Too Quickly (High Rf) C1 Cause: - Incorrect solvent system - Column overloaded - Poor column packing P1->C1 C2 Cause: - Sample too concentrated - Interaction with acidic silica - Inappropriate solvent P2->C2 C3 Cause: - Mobile phase too non-polar - Compound decomposed on column P3->C3 C4 Cause: - Mobile phase too polar P4->C4 S1 Solution: - Re-optimize TLC (aim for ΔRf > 0.2) - Reduce sample load - Repack column carefully C1->S1 S2 Solution: - Use dry loading method - Add 0.5% Triethylamine (TEA) to eluent - Try a different solvent system C2->S2 S3 Solution: - Increase eluent polarity (gradient) - Test compound stability on silica (2D TLC) C3->S3 S4 Solution: - Decrease eluent polarity C4->S4

Caption: A decision tree for troubleshooting common chromatography issues.

Q1: My product and an impurity are not separating well on the column, even though they looked separate on the TLC plate. What's wrong?

A: This is a common issue that can arise from several factors:

  • Column Overloading: The most frequent cause. If too much crude material is loaded, the silica's capacity is exceeded, leading to broad bands that overlap. As a rule of thumb, for a moderately difficult separation (ΔRf ≈ 0.2), use a silica-to-sample ratio of at least 50:1 by weight.

  • Poor Column Packing: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and poor separation. Ensure the silica is packed as a uniform, homogenous slurry and is never allowed to run dry.[6]

  • TLC vs. Column Discrepancy: TLC plates are often more highly activated than bulk silica gel, which can sometimes give misleadingly good separation. Additionally, chamber saturation effects in TLC are different from the continuous flow in a column.

Solution: Reduce the amount of sample loaded onto the column. If the problem persists, repack the column carefully. Consider a slightly less polar solvent system for the column than what was optimal for TLC, as this can sometimes enhance resolution.

Q2: The spot for my product is streaking or "tailing" on the TLC plate and the column fractions are broad.

A: Streaking is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by solubility issues.

  • Acid-Base Interactions: Silica gel is acidic due to surface silanol groups (Si-OH). If your compound or impurities are basic, strong interactions can lead to tailing. While 3-(4-bromo-2-fluorophenyl)propan-1-ol is neutral, some synthetic byproducts could be basic.

  • Sample Overconcentration: A spot that is too concentrated on a TLC plate will often streak.[4] Similarly, loading the column with a sample dissolved in too little solvent can cause precipitation at the top of the column, leading to tailing.

  • Compound Instability: The compound may be degrading on the acidic silica gel.

Solution:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.5% v/v) to your eluent. This will cap the acidic silanol sites and improve the peak shape of sensitive compounds.[3]

  • Use Dry Loading: Instead of loading your sample as a concentrated liquid, pre-adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a free-flowing powder, which can then be carefully added to the top of the column. This ensures a narrow starting band.[7]

  • Check Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot streaks, it indicates instability on silica.[8] In this case, using a deactivated stationary phase like neutral alumina might be a better option.

Q3: My product is not coming off the column, even after I've flushed with many column volumes.

A: This indicates that your compound is very strongly adsorbed to the silica gel.

  • Insufficient Eluent Polarity: The mobile phase is too non-polar to displace your compound from the stationary phase. The alcohol group on your compound is a strong hydrogen bond donor, leading to high affinity for silica.

  • Irreversible Adsorption/Decomposition: In rare cases, the compound might be irreversibly bound or has decomposed at the origin.

Solution:

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent (e.g., move from 10% EtOAc in Hexanes to 20%, then 30%). This is known as a step gradient and will increase the eluting power of the mobile phase.

  • Flush with a Strong Solvent: If the product still doesn't elute, try flushing the column with a very polar solvent like 100% ethyl acetate or even a 9:1 mixture of EtOAc/Methanol. This will elute most compounds, though separation from any other strongly-adsorbed impurities will be lost.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to load the sample onto the column? A: Dry loading is generally superior for achieving the sharpest bands and best separation.[7] To do this, dissolve your crude product in a volatile solvent (like DCM), add 2-3 times its weight in silica gel, and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This powder is then carefully layered on top of the packed column.

Q: Can I use solvents other than Hexanes/Ethyl Acetate? A: Yes. The choice of solvent can affect the selectivity of the separation. For instance, replacing hexanes with toluene can introduce different interactions with your aromatic compound. Replacing ethyl acetate with diethyl ether (less polar) or acetone (more polar) can also fine-tune the separation. The key is to always develop the method on TLC first.[2]

Q: How much silica gel should I use? A: The amount of silica depends on the difficulty of the separation and the quantity of the crude material.

  • Easy Separation (ΔRf > 0.2): A silica-to-crude ratio of 20:1 to 30:1 (w/w) is often sufficient.

  • Difficult Separation (ΔRf < 0.1): A ratio of 100:1 or even higher may be necessary.

Q: How do I properly pack a flash column? A: The "slurry packing" method is most reliable. First, place a small plug of cotton or glass wool and a thin layer of sand at the bottom of the column.[6] In a separate beaker, mix your silica gel with the initial, non-polar eluent to form a thin, pourable slurry. Pour this slurry into the column and use gentle air pressure to pack it down, collecting the excess solvent. Ensure the final packed bed is level and free of cracks.

References

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • American Chemical Society. (2026). HBr–H2O2–Promoted Achmatowicz Rearrangement. J. Org. Chem. 2026. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

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Technical Support Center: Purification of 3-(4-bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TCH-BRF-OH-001 Subject: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol is a critical step in generating linkers for PROTACs and kinase inhibitors.[1][2][3] Its structural integrity relies on preserving the aryl-bromide handle (for future cross-coupling) and the ortho-fluorine moiety while selectively reducing the propionic acid/ester precursor.[1][2]

Users frequently encounter three classes of impurities:

  • Inorganic Residues: Boron or Aluminum salts causing emulsions or "sticky" oils.[3]

  • Reductive Byproducts: De-halogenated species (loss of Br) or aldehydes (incomplete reduction).[2][3]

  • Unreacted Precursors: Carboxylic acids or esters.[3]

This guide provides autonomous, self-validating protocols to isolate the target alcohol with >98% purity.

Module 1: The "Sticky" Crude – Removing Inorganic Salts

Symptom: The crude oil is viscous, cloudy, or contains white precipitates that clog silica columns.[2] Root Cause: Incomplete hydrolysis of the intermediate alkoxy-borane or alkoxy-aluminate complexes formed during reduction.[1][2][3]

Protocol A: The Methanol-Azeotrope Method (For Borane Reductions)

Recommended when using


 or 

.[1][2][3]

Context: Borane reduction forms a trialkylborate intermediate.[3][4] Adding water alone hydrolyzes this to boric acid, which is difficult to filter. The Fix:

  • Quench: Cool reaction to 0°C. Add Methanol (MeOH) dropwise until gas evolution ceases.

  • Reflux: Heat to mild reflux for 30 minutes. This converts sticky boron species into volatile trimethyl borate (

    
    ).[2][3]
    
  • Evaporate: Concentrate in vacuo.

  • Repeat: Re-dissolve residue in MeOH and concentrate again (3 cycles).

  • Validation:

    
    -NMR (if available) should show no broad peaks; crude should be a clear oil.
    
Protocol B: The Modified Fieser Workup (For

Reductions)

Recommended when using Lithium Aluminum Hydride.[2]

Context: Aluminum salts form gelatinous hydroxides that trap product.[3] The Fix (n:n:3n Rule): For every 1 g of


 used:
  • Dilute reaction with

    
     at 0°C.
    
  • Add 1 mL

    
     (slowly).
    
  • Add 1 mL 15% aqueous NaOH .

  • Add 3 mL

    
    .
    
  • Warm & Stir: Allow to warm to RT and stir for 15 mins. The gray/white precipitate should become granular and sand-like.[1][3]

  • Filter: Pass through a pad of Celite or sintered glass.[3]

Module 2: The "Silent" Impurity – Preventing Dehalogenation

Symptom: Mass spec shows M-H peaks (loss of Br, mass ~216) or NMR shows unexpected aromatic coupling patterns. Root Cause: Hydrogenolysis of the C-Br bond.[1][3] This is common with


 at reflux or if Pd/C catalytic hydrogenation was attempted.[2][3]

Corrective Action:

  • Switch Reagent: Use Borane-THF complex (

    
    ) at 0°C 
    
    
    
    RT.[1][2][3] Borane is chemoselective for carboxylic acids and tolerates aryl halides well.[3]
  • Temperature Control: If using

    
    , keep the temperature strictly at 0°C and use the stoichiometric minimum (0.75 equiv of LAH per equiv of ester/acid).
    
Module 3: Isolation Strategy (Decision Logic)

The following diagram illustrates the purification workflow based on the impurity profile.

PurificationLogic Start Crude 3-(4-bromo-2-fluorophenyl)propan-1-ol CheckTLC Step 1: TLC Analysis (Hex:EtOAc 3:1) Start->CheckTLC Decision1 Is Starting Material (Acid) Present? CheckTLC->Decision1 AcidWash Protocol: Acid/Base Extraction 1. Dissolve in Et2O 2. Wash w/ sat. NaHCO3 3. Acid stays in aqueous Decision1->AcidWash Yes (Spot at Baseline) Decision2 Is Product Solid or Oil? Decision1->Decision2 No AcidWash->Decision2 Column Flash Chromatography Stationary: Silica Gel (40-63µm) Mobile: 0-30% EtOAc in Hexanes Decision2->Column Oil / Low MP Solid (Preferred) Distill Kugelrohr Distillation High Vacuum (<0.1 mmHg) Risk: Thermal Decomp Decision2->Distill High Stability Oil (Alternative) Final Pure Alcohol (>98%) Column->Final Distill->Final

Caption: Logical workflow for isolating the target alcohol from acidic precursors and non-polar byproducts.

Experimental Data & Benchmarks

Table 1: Physicochemical Profile & Chromatography Data

PropertyValue / ObservationNotes
Appearance Colorless to pale yellow viscous oilMay solidify upon prolonged storage at -20°C.
TLC (Rf) ~0.35 (Hexane:EtOAc 3:[1][2][3]1)Visualizes under UV (254 nm).[2][3] Stains with PMA (Phosphomolybdic Acid).[2][3]
Starting Material (Acid) Rf < 0.1 (Streaks)Removes easily with

wash.[2][3]
De-brominated Impurity Rf ~0.35 (Co-elutes)Critical: Cannot be separated easily by column. Must be prevented during synthesis.[3]
Aldehyde Intermediate Rf ~0.60Distinct UV active spot; indicates incomplete reduction.[3]
Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation to reduce the alkene precursor to this alcohol? A: Avoid. Standard Pd/C hydrogenation will likely cleave the Ar-Br bond (dehalogenation) before reducing the alkene/acid.[2] If you must reduce an alkene, use Diimide reduction or a selective catalyst like


 (Adams' catalyst) with careful monitoring, but hydride reduction of the acid/ester is safer for the halide.[2]

Q2: My NMR shows a triplet at


 3.6 ppm and a triplet at 

2.7 ppm. Is this pure?
A: This is characteristic of the propyl chain.
  • 
     ~3.6-3.7 ppm (t, 2H): 
    
    
    
    [1][2][3]
  • 
     ~2.7 ppm (t, 2H): 
    
    
    
    [1][2][3]
  • 
     ~1.8 ppm (m, 2H): Central 
    
    
    
    [1][2][3]
  • Check: Look for a broad singlet (exchangeable with

    
    ) for the 
    
    
    
    .[1][2][3] If you see sharp singlets around 3.7 ppm, you may have unhydrolyzed methyl ester.[2][3]

Q3: How do I store the purified alcohol? A: Store under inert atmosphere (


 or Ar) at 2-8°C. Primary alcohols can slowly oxidize to aldehydes if exposed to air and light over months.[2][3] The aryl-bromide is light-sensitive; use amber vials.[1][2][3]
References
  • Brown, H. C.; Choi, Y. M. "The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and halides by borane-tetrahydrofuran."[2] Synthesis, 1981 , 1981(06), 441-442.[1][2]

  • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[2][3] Wiley Interscience, New York, 1967 , Vol. 1, p. 581.[2] (Standard reference for Aluminum Hydride workups).

  • Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis."[1][2][3] Wiley-VCH, 1997 .[1][2][3] (Comprehensive guide on chemoselectivity).

  • Ranu, B. C. "Zinc borohydride - a reducing agent with high potential."[2][3] Synlett, 1993 , 1993(12), 885-892.[1][2] (Alternative mild reduction methods).

Sources

Technical Support Center: Overcoming Challenges in Nucleophilic Substitution of Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of nucleophilic substitution reactions involving bromophenyl compounds. As researchers and drug development professionals, you are likely aware that aryl halides, particularly bromophenyl derivatives, often exhibit frustratingly low reactivity in classical SNAr and SN1/SN2 type reactions. This guide is designed to provide you with a comprehensive understanding of the underlying principles governing this low reactivity and to offer practical, field-proven troubleshooting strategies to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Diagnosis and Resolution of Low Reactivity

This section provides a systematic approach to diagnosing and resolving common issues encountered during nucleophilic substitution reactions with bromophenyl substrates.

Question: My nucleophilic substitution reaction with a bromophenyl substrate is showing little to no conversion. What are the primary factors contributing to this low reactivity?

Answer:

The diminished reactivity of bromophenyl compounds in nucleophilic substitutions is a well-documented phenomenon rooted in several key electronic and steric factors. Unlike their alkyl halide counterparts, the direct displacement of bromine from an aromatic ring is energetically unfavorable. Here’s a breakdown of the core issues:

  • Electron-Rich Aromatic Ring: The π-system of the benzene ring is electron-rich, which repels the incoming electron-rich nucleophile. This electrostatic repulsion increases the activation energy of the reaction.

  • sp² Hybridization and C-Br Bond Strength: The carbon atom bonded to the bromine in a bromophenyl compound is sp² hybridized. This gives the C-Br bond more s-character compared to the C-Br bond in an sp³ hybridized alkyl halide. The increased s-character results in a shorter, stronger, and more stable bond that is more difficult to cleave.

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the nucleophile to the carbon atom of the C-Br bond. This is particularly relevant for ortho-substituted bromophenyl compounds.

  • Unfavorable Intermediate Formation: In a hypothetical SNAr mechanism, the formation of the negatively charged Meisenheimer complex is destabilized unless there are strong electron-withdrawing groups on the aromatic ring to delocalize the charge. For a hypothetical SN1 reaction, the formation of a highly unstable aryl cation makes this pathway energetically prohibitive.

To effectively address these challenges, a shift from classical nucleophilic substitution conditions to transition-metal-catalyzed cross-coupling reactions is often the most successful strategy.

Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki, or Sonogashira) with a bromophenyl substrate, but the yield is poor. How can I troubleshoot this?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N, C-O, C-C, and other bonds with aryl halides. However, their success is highly dependent on the careful optimization of several reaction parameters. Here is a systematic troubleshooting guide:

1. Catalyst and Ligand System:

  • Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) catalyst. If you are using a Pd(II) source, ensure your conditions are suitable for its in-situ reduction to Pd(0).

  • Ligand Selection: The ligand is arguably the most critical component of the catalytic system. Its electronic and steric properties directly impact the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

    • For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands like those from the Buchwald or Josiphos families are often required to promote the reductive elimination step.

    • For Suzuki coupling , ligands that stabilize the palladium center and facilitate transmetalation are crucial.

    • Actionable Step: Screen a panel of ligands. If you are using a monodentate ligand, consider trying a bidentate one, and vice versa. The optimal ligand is highly substrate-dependent.

2. Base Selection:

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the nucleophile or in the regeneration of the catalyst. The strength and solubility of the base are critical.

    • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU are frequently used. For weakly acidic nucleophiles, a stronger base like NaOtBu or KHMDS may be necessary.

    • Actionable Step: If you are using a weak, insoluble base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or an alkoxide base.

3. Solvent Choice:

  • Polarity and Coordinating Ability: The solvent must be able to dissolve the reactants and the catalyst system. Its polarity can influence the reaction rate.

    • Common Solvents: Toluene, dioxane, and THF are common choices. Polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction but may also lead to catalyst decomposition at high temperatures.

    • Actionable Step: If your reaction is sluggish in a non-polar solvent like toluene, consider a more polar solvent like dioxane or THF.

4. Temperature:

  • Thermal Stability of the Catalyst: While higher temperatures generally increase reaction rates, they can also lead to the decomposition of the catalyst.

    • Actionable Step: If you are running the reaction at a moderate temperature (e.g., 80 °C) with low conversion, try incrementally increasing the temperature to 100-110 °C, while monitoring for signs of catalyst decomposition (e.g., formation of palladium black).

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A decision-tree for troubleshooting low-yielding palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use copper catalysis as an alternative to palladium for nucleophilic substitution of bromophenyl compounds?

A1: Yes, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are a viable and often more cost-effective alternative to palladium-catalyzed methods, particularly for C-N and C-O bond formation. However, traditional Ullmann conditions often require harsh reaction conditions (high temperatures, stoichiometric copper). Modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols.

FeaturePalladium Catalysis (e.g., Buchwald-Hartwig)Copper Catalysis (e.g., Ullmann)
Reaction Temperature Generally milder (80-120 °C)Often higher (>150 °C), though modern methods are milder
Substrate Scope Very broadTraditionally more limited, but expanding with new ligands
Ligands Bulky, electron-rich phosphinesDiamines, amino acids, phenanthrolines
Cost Higher catalyst costLower catalyst cost

Q2: Are there any situations where a classical SNAr reaction is feasible with a bromophenyl substrate?

A2: A classical SNAr (nucleophilic aromatic substitution) reaction with a bromophenyl substrate is generally unfavorable. However, it can become feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the bromine atom. These EWGs, such as nitro (-NO₂) or cyano (-CN) groups, stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.

SNAr Reactivity Principle

Caption: Comparison of SNAr feasibility for activated vs. unactivated bromophenyl rings.

Q3: My bromophenyl substrate is sterically hindered. What strategies can I employ to improve reaction success?

A3: Steric hindrance, particularly from groups in the ortho position, can significantly impede both oxidative addition in palladium-catalyzed cycles and the direct approach of a nucleophile. Here are some strategies to overcome this:

  • Ligand Choice is Critical: For sterically hindered substrates, specific ligands have been designed to accommodate the bulk. For example, in Buchwald-Hartwig amination, highly active catalysts can be generated from bulky biarylphosphine ligands which can promote reactions even at room temperature.

  • Use of Smaller Nucleophiles: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Alternative Catalytic Systems: In some cases, nickel-based catalytic systems have shown remarkable efficacy in coupling sterically hindered substrates where palladium catalysts have failed.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination of a Bromophenyl Compound

Disclaimer: This is a general guideline. The optimal conditions (ligand, base, solvent, temperature) are substrate-dependent and may require screening.

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromophenyl substrate (1.0 mmol), the amine nucleophile (1.2 mmol), the chosen phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Aryl Halide Reactivity: LibreTexts Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: LibreTexts Chemistry. [Link]

  • The Ullmann Reaction: Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution (SNAr): Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination: Organic Chemistry Portal. [Link]

Technical Note: Mitigating Rearrangement Side Reactions in Propanol Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TN-PROP-042 | Version: 2.1 | Department: Process Chemistry Support

Executive Summary

In the synthesis of propanol derivatives—particularly for Active Pharmaceutical Ingredients (APIs) containing phenylpropanolamine or chiral amino-alcohol motifs—rearrangement side reactions are the primary cause of yield loss and stereochemical erosion.

This guide addresses the suppression of Wagner-Meerwein rearrangements and 1,2-hydride shifts that convert target n-propyl (primary) scaffolds into iso-propyl (secondary) impurities. We prioritize protocols that bypass discrete carbocation intermediates, ensuring regio- and stereochemical integrity.

Root Cause Analysis: The Carbocation Trap

The fundamental issue in synthesizing 1-propanol derivatives via acid-catalyzed hydration or


 substitution is the instability of the primary carbocation.

When a primary propyl cation forms, it lacks hyperconjugative stabilization. A rapid 1,2-hydride shift occurs (


), migrating a hydrogen atom from C2 to C1. This generates a thermodynamically stable secondary carbocation, leading to the unwanted secondary alcohol (isopropanol derivative).
Mechanism of Failure (The "Iso" Impurity)

Rearrangement Start Precursor (1-Propyl-X) Ionization Ionization (-X⁻) Start->Ionization PrimCat 1° Carbocation (Unstable) Ionization->PrimCat Rate Limiting SecCat 2° Carbocation (Stable) PrimCat->SecCat 1,2-Hydride Shift (Fast) Product 2-Propanol Deriv. (Impurity) SecCat->Product Nucleophilic Attack (H₂O/OH⁻)

Figure 1: The thermodynamic driving force converting a primary propyl intermediate into the secondary impurity via hydride shift.

Strategic Protocols: Bypassing the Shift

To eliminate rearrangement, the synthetic route must avoid discrete carbocation intermediates . We recommend the following validated workflows.

Protocol A: Hydroboration-Oxidation (The Gold Standard)

Best for: Converting propenyl chains to primary alcohols with 100% regioselectivity.

This method enforces Anti-Markovnikov addition via a concerted mechanism. The boron atom adds to the less hindered primary carbon while hydrogen adds to the secondary carbon simultaneously, preventing any opportunity for a hydride shift.

Step-by-Step Workflow:

  • Reagent Selection: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of

    
     if the substrate is sterically crowded or if high chemoselectivity is required in the presence of other functional groups.
    
  • Addition:

    • Cool reaction vessel to 0°C under

      
       atmosphere.
      
    • Add alkene substrate (1.0 eq) to 9-BBN (1.1 eq) in anhydrous THF.

    • Stir at RT for 2–4 hours. (Monitor disappearance of alkene via TLC/NMR).

  • Oxidation (Critical for Safety):

    • Cool to -10°C.

    • Add NaOH (3M, 3.0 eq) slowly.

    • Add

      
       (30%, 3.0 eq) dropwise. Exothermic!  Maintain internal temp < 20°C to prevent radical side reactions.
      
  • Workup: Extract with diethyl ether. The resulting alcohol retains the configuration of the alkyl group without isomerization.

Protocol B:

Displacement with Polar Aprotic Solvents

Best for: Converting primary alkyl halides to alcohols.

If you must start from a 1-chloropropane or 1-bromopropane derivative, you must force an


 mechanism to prevent ionization.
  • Solvent: DMSO or DMF (High dielectric constant shields the cation, but nucleophilicity drives the concerted attack).

  • Nucleophile: Superoxide (

    
    ) or Acetate (
    
    
    
    ) followed by hydrolysis. Direct
    
    
    often causes elimination (E2) to propene.
  • Temperature: Keep below 50°C. High heat promotes E2 elimination and

    
     ionization.
    
Troubleshooting Guide (FAQ)

Ticket #402: "I see a 15% 'Iso' impurity peak in my GC-MS."

Diagnostic CheckRoot CauseCorrective Action
Did you use acid catalysis? Acid (e.g.,

) protonates the alkene, forming a carbocation.
Switch to Hydroboration-Oxidation (Protocol A).
Is the reaction temp >80°C? High thermal energy overcomes the activation barrier for hydride shifts even in "stable" systems.Reduce temp to <40°C; use a more reactive catalyst if kinetics are slow.
Starting material purity? Commercial "1-propyl" halides often contain 3-5% 2-propyl isomer.Verify starting material via H-NMR (look for septet at ~4.0 ppm for isopropyl).
Solvent choice? Protic solvents (MeOH,

) stabilize carbocations, encouraging

pathways.
Switch to Polar Aprotic (DMF, DMSO, Acetonitrile) to favor

.

Ticket #409: "My chiral center at the


-position racemized." 
  • Analysis: If you are synthesizing a substituted propanol (e.g., a drug scaffold) and the chiral center adjacent to the reaction site racemizes, a planar carbocation intermediate was likely formed.

  • Fix: Utilize neighboring group participation (NGP) . If an amine or ester is nearby, design the synthesis so that this group forms a temporary cyclic intermediate (anchimeric assistance), which blocks the back face and prevents rearrangement/racemization.

Decision Matrix: Selecting the Right Route

Use this logic flow to select the synthesis method that minimizes side reactions based on your starting material.

DecisionTree Start Starting Material? Alkene Propene Derivative Start->Alkene Halide 1-Propyl Halide Start->Halide Epoxide Epoxide Start->Epoxide Q1 Need 1-Propanol? Alkene->Q1 Q2 Substrate Sensitive? Halide->Q2 RingOpen Nucleophilic Opening (Regioselective) Epoxide->RingOpen Use Lewis Acid Hydro Hydroboration (No Rearrangement) Q1->Hydro Yes (Anti-Mark) Oxy Oxymercuration (Markovnikov) Q1->Oxy No (Iso product) SN2 SN2 (DMSO/NaOH) Strict Temp Control Q2->SN2 No Convert Eliminate to Alkene Then Hydroborate Q2->Convert Yes (High Purity req)

Figure 2: Synthetic strategy selection to avoid thermodynamic rearrangement traps.

References
  • Mechanistic Found

    • Title: Wagner-Meerwein Rearrangements[1][2]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Prevention via Concerted Mechanisms

    • Title: Hydroboration-Oxid
    • Source: Master Organic Chemistry[3]

    • URL:[Link]

  • Advanced Scaffold Synthesis (Cyclopropanols)

    • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates[4]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • Industrial Context & Isomer Separ

    • Title: Propanol Isomer Differences and Synthesis
    • Source: Chemical Suppliers UK
    • URL:[Link]

Sources

Optimizing catalyst selection for cross-coupling with bromo-fluoro-aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogen-Selective Coupling Support Hub .

This guide is engineered for medicinal chemists and process engineers facing the specific challenge of cross-coupling bromo-fluoro-aromatics . While the C-Br bond is weaker than the C-F bond, the unique electronic properties of fluorine—particularly in polyfluorinated or ortho-fluorinated systems—can drastically alter catalyst performance, leading to stalled reactions or hydrodehalogenation.

Module 1: Critical Decision Framework

Do not guess your catalyst system. Use this logic gate to select the optimal starting point based on your substrate's electronic and steric profile.

Catalyst Selection Logic

CatalystSelection Start Input: Bromo-Fluoro-Aromatic Substrate CheckOrtho Is there a Fluorine at the Ortho position? Start->CheckOrtho OrthoYes Challenge: Steric hindrance + Pd-F interaction (Stable Intermediate) CheckOrtho->OrthoYes Yes OrthoNo Check Electronics: Is the ring Polyfluorinated? CheckOrtho->OrthoNo No Sol_Ortho Solution: Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Promotes Reductive Elimination OrthoYes->Sol_Ortho PolyF Challenge: Electron-Deficient Ring (Slow Reductive Elimination) OrthoNo->PolyF Yes (>2 F atoms) SingleF Standard Activation (C-Br >> C-F) OrthoNo->SingleF No (Isolated F) Sol_Poly Solution: Tuned Biaryl Phosphines (e.g., SPhos, BrettPhos) Stabilizes LPd(0) PolyF->Sol_Poly Sol_Std Solution: Standard Bisphosphines (e.g., Pd(dppf)Cl2, Xantphos) SingleF->Sol_Std

Figure 1: Decision matrix for selecting ligand classes based on the specific topology of the fluorinated aryl bromide.

Module 2: Troubleshooting Common Failures

Direct solutions to the three most frequent failure modes in bromo-fluoro coupling.

Q1: Why is my reaction yielding the dehalogenated product (Ar-H) instead of the coupled product?

Diagnosis: Protodehalogenation (Hydrodehalogenation). The Science: Electron-deficient aryl rings (common with fluorine substitution) form highly reactive oxidative addition complexes. In the presence of water or protic solvents (alcohols), the Pd(II) intermediate undergoes ligand exchange with hydroxide/alkoxide, followed by


-hydride elimination and reductive elimination of Ar-H.
Corrective Action: [1]
  • Switch Solvent: Move from Toluene/Water or EtOH to anhydrous THF or 1,4-Dioxane .

  • Change Base: Switch from alkoxides (NaOtBu) to anhydrous K₃PO₄ or CsF .

  • Ligand Upgrade: Use SPhos or XPhos .[2] These bulky ligands accelerate the rate of Transmetallation and Reductive Elimination, outcompeting the side reaction.

Q2: The starting material is consumed, but I see no product and a "Pd-Black" precipitate.

Diagnosis: Catalyst Decomposition (Ligand Dissociation). The Science: Fluorine atoms withdraw electron density, making the oxidative addition complex (


) electrophilic. If the ligand is not electron-rich enough, it dissociates, leading to Pd aggregation.
Corrective Action: 
  • Use Pre-catalysts: Stop using Pd₂(dba)₃ + Ligand. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). This guarantees a 1:1 Pd:Ligand ratio and prevents initial decomposition.

  • Increase Concentration: Dilute reactions (<0.1 M) destabilize the active species. Run at 0.25 M – 0.5 M .

Q3: I have an ortho-fluorine, and the conversion is stalled at 50%.

Diagnosis: The "Ortho-Fluorine Effect" (Stable Chelate). The Science: The ortho-fluorine can coordinate to the Palladium center, creating a stable, unreactive chelate that resists transmetallation. Corrective Action:

  • Temperature Spike: Increase reaction temperature to 100–110°C to overcome the chelation energy barrier.

  • Transmetallation Promoter: Add 0.5 equiv of water (counter-intuitive to Q1, but necessary here if using boronic acids) or switch to Potassium Trifluoroborates (Ar-BF₃K) which are more nucleophilic.

Module 3: Visualizing the Enemy (Side Reactions)

Understanding how you lose yield is the first step to preventing it.

Mechanism of Hydrodehalogenation

Dehalogenation Pd0 L-Pd(0) OA_Complex Oxidative Addition [L-Pd(Ar)-Br] Pd0->OA_Complex Path_Good Transmetallation (+ Ar'-B(OH)2) OA_Complex->Path_Good Fast with Bulky Ligands Path_Bad Ligand Exchange (+ R-OH / H2O) OA_Complex->Path_Bad Favored by Electron-Poor Ar Product Coupled Product (Ar-Ar') Path_Good->Product Alkoxide Pd-Alkoxide [L-Pd(Ar)-OR] Path_Bad->Alkoxide Hydride Beta-Hydride Elim. [L-Pd(Ar)-H] Alkoxide->Hydride Waste Dehalogenation (Ar-H) Hydride->Waste

Figure 2: The competitive pathway between productive coupling (green) and hydrodehalogenation (red).

Module 4: Experimental Protocols

Protocol A: High-Fidelity Coupling for Polyfluorinated Substrates

Use this when standard Suzuki conditions fail or yield <50%.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–3 mol%) — Crucial for stability.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step:

  • Solids First: Charge a reaction vial with Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with Nitrogen/Argon (3 cycles). Do not skip this. Oxygen destroys the electron-rich phosphine ligands.

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: If the substrate is ortho-fluorinated, increase T to 100°C.

  • Monitoring: Check TLC/LCMS at 1 hour. If Ar-H (dehalogenated) is observed, stop, and switch to Protocol B (Anhydrous) .

Protocol B: Anhydrous Rescue (For Dehalogenation Prone Substrates)

Use this if Protocol A yields >10% Ar-H byproduct.

  • Solvent Change: Use Anhydrous THF (Commercial sure-seal or distilled).

  • Base Change: Use CsF (3.0 equiv) or K₃PO₄ (dried in oven).

  • Additive: Add 0.5 equiv of 18-Crown-6 if using KF/CsF to solubilize the fluoride anion.

  • Run: Execute under strict inert atmosphere at 60–80°C.

Module 5: Ligand & Base Reference Data

Ligand Performance Table (Bromo-Fluoro Context)
LigandClassBest Use CaseRisk Factor
SPhos DialkylbiarylGeneral purpose for ortho-substituted or electron-poor rings.Moderate air sensitivity.
XPhos DialkylbiarylExcellent for polyfluorinated substrates. High turnover.Steric bulk may hinder coupling with very large boronic acids.
RuPhos DialkylbiarylBest for highly electron-deficient rings prone to dehalogenation.Expensive; requires careful handling.
dppf BisphosphineGood for large bite-angle requirements.Slower rate; higher risk of dehalogenation compared to Buchwald ligands.
PPh₃ Simple PhosphineAvoid. High failure rate with fluoro-aromatics due to slow oxidative addition and poor stability.

References

  • Mechanistic Insights into Hydrodehalogenation: Gordillo, A. et al.[3] "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[3] Organometallics, 2013.[4] [Link]

  • Buchwald Ligand Guide (SPhos/XPhos): Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. [Link]

  • Activation of C-Cl vs C-F Bonds: Shen, Q. et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl Fluorides." Angewandte Chemie International Edition, 2013. [Link]

Sources

Scaling up the synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up of 3-(4-bromo-2-fluorophenyl)propan-1-ol . It is designed for process chemists and engineers transitioning from gram-scale discovery to kilogram-scale pilot production.

Status: Active | Version: 2.4 | Audience: Process Chemistry / Manufacturing Role: Senior Application Scientist

Module 1: Synthetic Route & Process Design

Q: Which synthetic route offers the highest process safety and impurity control for pilot-scale manufacturing?

A: While discovery chemistry often utilizes hydroboration of allyl benzenes, this is unsuitable for scale-up due to the cost of borane reagents and safety concerns regarding exotherms.

For pilot plants (>1 kg), the Heck-Acrylate-Reduction sequence is the industry standard. It offers crystalline intermediates (allowing for purification without chromatography) and avoids pyrophoric reagents.

Recommended Workflow:

  • Heck Coupling: 4-Bromo-2-fluoro-1-iodobenzene + Methyl Acrylate

    
     Methyl 3-(4-bromo-2-fluorophenyl)acrylate.
    
  • Chemoselective Hydrogenation: Reduction of the alkene without de-bromination.

  • Ester Reduction: Conversion of the saturated ester to the alcohol using Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) or NaBH4.

SynthesisRoute SM 4-Bromo-2-fluoro- 1-iodobenzene Step1 Step 1: Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) SM->Step1 Int1 Intermediate 1: Methyl Acrylate Derivative Step1->Int1 Step2 Step 2: Selective Hydrogenation (Pt(S)/C, H2, 5 bar) Int1->Step2 Int2 Intermediate 2: Saturated Ester Step2->Int2 Step3 Step 3: Ester Reduction (Red-Al or NaBH4) Int2->Step3 Product Target: 3-(4-bromo-2-fluorophenyl) propan-1-ol Step3->Product

Figure 1: Recommended scalable synthesis route avoiding chromatography.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Q: In Step 2 (Hydrogenation), we are observing significant de-bromination (up to 15%). How do we suppress this?

A: De-halogenation is the most critical risk in this synthesis. Palladium on Carbon (Pd/C) is highly active for oxidative addition into C-Br bonds.

Troubleshooting Protocol:

  • Switch Catalyst: Replace standard Pd/C with 5% Pt(S)/C (Sulfided Platinum on Carbon) . Sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-Br bond while retaining activity for alkene saturation [1].

  • Modify Solvent System: Avoid methanol or ethanol if de-bromination persists. Switch to Ethyl Acetate or Toluene . Protic solvents often accelerate de-halogenation.

  • Add Selectivity Modifiers: Addition of 0.1 eq. of Diphenylsulfide or Morpholine can further dampen catalyst activity toward the aryl halide.

Impurity Profile Table:

Impurity NameStructureOriginMitigation Strategy
Des-bromo Impurity 3-(2-fluorophenyl)propan-1-olOver-reduction (Hydrogenolysis)Use Sulfided Pt/C; Lower H2 pressure (<5 bar); Lower Temp (<40°C).
Heck Regioisomer Branched acrylate derivativeIncorrect Pd insertionUse bidentate ligands (e.g., dppp) to enforce linearity (though rare with acrylates).
Dimer Biaryl speciesHomocoupling of SMEnsure anaerobic conditions; Reduce catalyst loading.
Q: The Heck reaction (Step 1) stalls at 80% conversion. Adding more catalyst doesn't help. Why?

A: This is likely due to Pd-Black precipitation (catalyst death) or Base Saturation .

Root Cause Analysis:

  • Catalyst Poisoning: The iodide leaving group accumulates in the system. If the concentration of iodide is too high, it can inhibit the catalytic cycle.

  • Ligand Oxidation: Phosphine ligands (like

    
    ) oxidize rapidly in air.
    

Corrective Actions:

  • Jeffery Conditions: Switch to "ligand-free" conditions using Pd(OAc)2 with Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in DMF/Water. TBAB stabilizes the Pd nanoparticles, preventing aggregation into inactive Pd-Black [2].

  • Temperature Ramp: Ensure the reaction is heated to at least 80°C. Heck couplings usually require high activation energy.

  • Spiking Study: Do not just add Pd. Add a fresh charge of Ligand (e.g.,

    
    ) first. If the reaction restarts, your ligand was the limiting reagent.
    

Module 3: Safety & Engineering Controls

Q: We want to use LAH (Lithium Aluminum Hydride) for the final reduction. Is this safe at pilot scale?

A: Strongly Discouraged. At scales >100g, LAH presents severe hazards:

  • Solids Handling: LAH is a fine powder that is pyrophoric and difficult to transfer without a glovebox or solids-addition funnel.

  • Quench Exotherm: The "Fieser" workup generates massive amounts of H2 gas and heat, which can overwhelm reactor condensers.

Recommended Alternative: Red-Al (Sodium Bis(2-methoxyethoxy)aluminum hydride)

  • Form: Supplied as a solution in Toluene (liquid handling is easier/safer).

  • Thermal Stability: More thermally stable than LAH.

  • Solubility: The aluminum by-products are soluble in organic solvents, eliminating the formation of the "aluminum gel" that plagues LAH workups and traps product [3].

Process Safety Diagram (Red-Al Dosing):

SafetyControl Reactor Reactor (Toluene Solution of Ester) TC Temp Control (Maintain < 40°C) Reactor->TC Feedback Loop Vent H2 Vent (Scrubber) Reactor->Vent Off-gas DosingPump Dosing Pump (Red-Al Solution) DosingPump->Reactor Controlled Rate Logic IF Temp > 45°C THEN Stop Pump TC->Logic Logic->DosingPump Interlock

Figure 2: Safety interlock logic for exothermic hydride reductions.

Module 4: Quality Control & Analytical Methods

Q: How do we differentiate the product from the des-bromo impurity by HPLC?

A: The des-bromo impurity (3-(2-fluorophenyl)propan-1-ol) is structurally very similar but significantly less lipophilic than the target.

Method Development Guide:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile.
    
  • Gradient: The Bromine atom adds significant retention.

    • Des-bromo impurity: Elutes earlier (approx RRT 0.85).

    • Target Product: Elutes later.

  • Detection: UV at 210 nm (The aromatic absorption is weak; 254 nm might miss low levels).

Specification Limits (Pilot Release):

  • Assay (HPLC): > 98.0%

  • Des-bromo Impurity: < 0.15% (Strict control required as this is likely a mutagenic impurity analog).

  • Palladium Residue: < 10 ppm (Must be scavenged using SiliaMetS® Thiol or charcoal filtration).

References

  • Chemoselective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.[1]

  • Heck Reaction Scale-up: de Vries, J. G. "The Heck Reaction in the Production of Fine Chemicals." Canadian Journal of Chemistry, 2001.

  • Red-Al Safety: "Red-Al® Sodium Bis(2-methoxyethoxy)aluminumhydride Solution: Technical Information." Sigma-Aldrich/Merck.

Sources

Troubleshooting slow or incomplete reactions involving sterically hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall"

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "Steric Wall"—a plateau where standard reaction kinetics fail due to the physical repulsion between bulky substituents.

In sterically hindered systems, the activation energy (


) for the desired bond formation increases significantly. For transition-metal catalyzed reactions, steric bulk often impedes the oxidative addition  (access to the metal center) or, counter-intuitively, stabilizes the intermediate so strongly that reductive elimination  (product release) becomes the rate-limiting step. In nucleophilic substitutions (e.g., Amide coupling, 

), the nucleophile simply cannot access the electrophilic center.

This guide provides a logic-driven troubleshooting pathway to dismantle this wall.

Phase 1: Diagnostic Workflow

Before altering chemical parameters, confirm that sterics are the root cause. Use the following decision tree to diagnose the failure mode.

Diagram 1: Reaction Troubleshooting Logic Flow

TroubleshootingFlow Start ISSUE: Low Conversion / Stalled Reaction CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS Decision1 Is the Starting Material (SM) consumed? CheckLCMS->Decision1 SideRxn Side Reactions Dominant (e.g., Protodehalogentaion, Hydrolysis) Decision1->SideRxn Yes Decision2 Is the Catalyst Active? Decision1->Decision2 No (SM Remains) Action1 Action: Lower Temp, Change Base, Switch to Non-protic Solvent SideRxn->Action1 CatDeath Catalyst Deactivation (Pd Black / Precipitation) Decision2->CatDeath No (Visible Precipitate) KineticStall Kinetic Stall / Equilibrium Decision2->KineticStall Yes (Solution Homogeneous) Action2 Action: Switch to Pre-catalyst (e.g., Pd-G4), Check O2 exclusion CatDeath->Action2 Action3 Action: Increase Temp (Microwave), Switch to Bulky/Electron-Rich Ligand KineticStall->Action3

Caption: Diagnostic logic to distinguish between catalyst deactivation, side reactions, and true kinetic stalling due to steric hindrance.

Phase 2: The Chemical Solution (Ligands & Reagents)

Q1: My Buchwald-Hartwig or Suzuki coupling stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely facing a "Product Inhibition" or "Stable Intermediate" scenario. In hindered systems, the metal center may become crowded.

  • The Paradox: Bulky ligands are required to promote Reductive Elimination (squeezing the product out), but if the ligand is too bulky, it prevents Oxidative Addition .

  • The Fix: You need a ligand with high Percent Buried Volume (%V_bur) but a flexible coordination sphere.

Protocol: Ligand Selection for Hindered Substrates Switch to dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination).

Ligand ClassSpecific Ligand%V_bur (Approx)Best Application
Buchwald (Gen 1) SPhos ~43%General purpose hindered biaryls.
Buchwald (Gen 2) XPhos ~48%Excellent for unactivated aryl chlorides & hindered amines.
Buchwald (Gen 3) BrettPhos ~52%Highly hindered aminations (primary amines).
NHC IPr ~45%Extremely hindered couplings (tetra-ortho-substituted).
NHC (PEPPSI) PEPPSI-IPr N/A (Precat)"User-friendly" NHC; highly active for hindered Suzuki.

Technical Insight: For tetra-ortho-substituted biaryls, SPhos or IPr are superior. The steric bulk of the ligand destabilizes the Pd(II) intermediate, lowering the barrier for the difficult reductive elimination step [1, 3].

Q2: I cannot form an amide bond between a secondary amine and a bulky carboxylic acid using HATU. What now?

Diagnosis: The active ester formed by HATU is too sterically crowded for the hindered amine to attack. The Fix: Switch to Acyl Fluorides or High-Energy Intermediates .

Protocol: The "Acyl Fluoride" Method Acyl fluorides are stable to water but highly reactive toward amines. They are smaller than OBt/OAt esters, allowing the amine to approach.

  • Reagents: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Procedure:

    • Dissolve Acid (1.0 equiv) and Pyridine (1.0 equiv) in DCM.

    • Add Cyanuric Fluoride (0.5 equiv) at -10°C. Stir 1h.

    • Observation: A precipitate (cyanuric acid) forms.

    • Add the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Reflux if necessary.

  • Why it works: The C-F bond is strong but the fluoride is a small leaving group, minimizing steric clash in the transition state [2].

Phase 3: The Physical Solution (Energy & Conditions)

Q3: How does Microwave Irradiation assist with sterically hindered reactions?

Answer: It is not just "heating." Microwave synthesis allows you to access temperatures (e.g., 180°C in 2 minutes) that are unsafe or impossible with standard oil baths, significantly increasing the rate constant (


) according to the Arrhenius equation.

Optimization Protocol: Microwave Parameters

  • Vessel: Sealed 10mL or 30mL tube (rated for 30 bar).

  • Solvent: High dielectric constant required (e.g., DMF, NMP, Water/Acetonitrile). Non-polar solvents (Toluene) require a "doping" agent (e.g., ionic liquid or small amount of DMSO) to absorb energy.

  • Ramp: High absorption setting.

  • Hold Time: Start with 10 minutes at 120°C. If SM remains, step up to 150°C.

Warning: Watch the pressure. Hindered substrates often require high temperatures where solvent vapor pressure becomes critical.

Diagram 2: Optimization Strategy for Hindered Systems

OptimizationStrategy Start Start: Standard Conditions (50°C, Standard Ligand) Step1 Step 1: Increase Temperature (Reflux -> Microwave 120°C) Start->Step1 No Conv. Step2 Step 2: Change Solvent (THF -> Dioxane -> Toluene/DMF) Step1->Step2 No Conv. Step3 Step 3: Steric Ligand Switch (PPh3 -> XPhos -> IPr) Step2->Step3 Catalyst Death Step4 Step 4: Catalyst Pre-activation (Use G3/G4 Precatalysts) Step3->Step4 Slow Turnover

Caption: Step-wise escalation of reaction conditions. Always maximize thermal energy before changing chemical variables.

Phase 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately (Pd black). Is this bad? A: Yes. This indicates rapid catalyst decomposition. The phosphine ligands are dissociating from the metal before the catalytic cycle completes.

  • Fix: Use a Precatalyst (e.g., XPhos Pd G4). These complexes contain the ligand pre-bound to the metal in an active ratio (1:1), preventing the "ligand-free" palladium from aggregating into inactive black nanoparticles [4].

Q: Can I use "Greener" solvents for hindered reactions? A: Yes, but be careful with solubility.

  • Water/Surfactant (TPGS-750-M): Micellar catalysis can actually accelerate hindered reactions by increasing the local concentration of substrates within the hydrophobic micelle core.

  • 2-MeTHF: A higher-boiling alternative to THF (bp 80°C vs 66°C), allowing for higher thermal input.

Q: How do I remove the high-boiling solvents (DMSO/DMF) used for these hindered reactions? A: Do not rotovap at high heat (which degrades products).

  • Protocol: Dilute the reaction mixture with Water (5x volume) and extract into Ethyl Acetate or Ether. Wash the organic layer 3x with Water/Brine to remove the polar solvent.

References

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1] Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Link

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.Link

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.Link

  • Organic Chemistry Portal. Microwave Synthesis - Reviews and Protocols.Link

  • ACS Publications. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides. Accounts of Chemical Research. Link

Sources

Technical Support Hub: Hydroxyl Protection of Halogenated Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Protection of 3-(4-bromo-2-fluorophenyl)propan-1-ol Ticket ID: #PROT-402-BrF Assigned Specialist: Senior Application Scientist Status: Open

Introduction & Strategy Selection (The "Triage")

You are working with 3-(4-bromo-2-fluorophenyl)propan-1-ol . This molecule contains three distinct functional sites that dictate your protecting group (PG) strategy:

  • Primary Alcohol (-CH₂OH): The target for protection.

  • Aryl Bromide (Ar-Br): A reactive handle for future lithiation or Pd-catalyzed coupling.

  • Aryl Fluoride (Ar-F): An electronic modifier that slightly increases the acidity of the ring protons but is generally stable.

Critical Decision: The choice of PG depends entirely on your next synthetic step.

Decision Matrix (Workflow Visualization)

PG_Selection Start Next Step Reaction? Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) Start->Lithiation Coupling Suzuki/Buchwald Coupling (Pd Catalysis, Base) Start->Coupling Acidic Acidic Conditions (e.g., Fischer Esterification) Start->Acidic TBS RECOMMENDED: TBS Ether (tert-Butyldimethylsilyl) Stable to Base/Pd Cleaved by F- or Acid Lithiation->TBS Acceptable (Low Temp) THP ALTERNATIVE: THP Ether (Tetrahydropyranyl) Stable to Strong Base/n-BuLi Cleaved by Acid Lithiation->THP Best Stability Coupling->TBS Standard Choice Coupling->THP Good Alternative Bn AVOID: Benzyl Ether Removal (H2/Pd) risks debromination of Ar-Br Acidic->Bn Not Recommended

Caption: Decision logic for selecting the appropriate protecting group based on downstream chemistry.

Protocol A: TBS Protection (The Standard)

Rationale: The tert-butyldimethylsilyl (TBS) ether is the industry standard for primary alcohols. It is stable to mild bases and oxidizing agents but labile to fluoride ions and strong acids [1].

Reagents:

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv) - Acts as a base and catalyst.

  • DMF (Anhydrous) - Solvent.[1][2][3]

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv). Stir until dissolved.

  • Silylation: Cool to 0°C. Add TBS-Cl (1.2 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: PMA or KMnO₄).

  • Workup (Critical): See Troubleshooting below regarding DMF removal.

Troubleshooting Guide: TBS Protection
IssueRoot CauseSolution
Reaction Stalled (<50% conversion) Wet DMF or old TBS-Cl. TBS-Cl hydrolyzes to TBS-OH (white solid) over time.Use fresh TBS-Cl (should be hygroscopic crystals, not powder). Dry DMF over molecular sieves.
DMF "Oil" in Product DMF has a high boiling point (153°C) and is hard to remove by rotovap.The LiCl Wash: Wash organic layer 3x with 5% LiCl (aq).[4][5] This pulls DMF into the aqueous phase [2].[6]
Silyl Migration Rare on primary alcohols, but possible if basicity is too high.Switch base to 2,6-lutidine if migration is observed (unlikely here).

Protocol B: THP Protection (The "Fortress")

Rationale: If you plan to use n-butyllithium (n-BuLi) for lithium-halogen exchange on the Ar-Br, THP is safer than TBS. Silyl ethers can sometimes undergo rearrangement or cleavage under aggressive organolithium conditions. THP is an acetal and is completely inert to base [3].

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv) or p-TsOH (0.05 equiv)

  • DCM (Dichloromethane) - Solvent.[1][7]

Step-by-Step Workflow
  • Setup: Standard glassware, ambient atmosphere is usually fine, but dry is better.

  • Dissolution: Dissolve substrate in DCM (0.2 M).

  • Catalyst: Add PPTS (0.1 equiv).

  • Addition: Add DHP (1.5 equiv) dropwise at RT.

  • Reaction: Stir 4–12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

Troubleshooting Guide: THP Protection
IssueRoot CauseSolution
"Messy" NMR (Double Peaks) Diastereomer Formation: THP introduces a new chiral center at the acetal carbon. Since your molecule is achiral, you get a racemic mixture (d/l pair).Do not panic. This is normal. You will see splitting of the -O-CH₂- protons and the acetal -O-CH-O- proton. It does not indicate impurity.
Polymerization DHP can polymerize if acid concentration is too high or reaction gets hot.Use PPTS (milder) instead of p-TsOH. Keep at RT.
Product is an Oil THP ethers are often oils and hard to crystallize.Purify via column chromatography (Hexane/EtOAc).

Deprotection Strategy

Getting the alcohol back without touching the Ar-Br or Ar-F.

Method A: TBAF (For TBS) - Caution Required
  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Protocol: Add 1.1 equiv TBAF (1M in THF) to the substrate in THF at 0°C. Warm to RT.

  • Risk: Commercial TBAF is basic (contains NaOH/H₂O stabilizers). High basicity can cause elimination or side reactions with the Ar-F (nucleophilic aromatic substitution, though slow).

  • Mitigation: Buffer the reaction with Acetic Acid (1:1 ratio with TBAF) to scavenge excess base.

Method B: Acid Hydrolysis (For THP or TBS)
  • Reagent: HCl (1M) in MeOH or PPTS in EtOH (warm).

  • Protocol: Stir substrate in MeOH/HCl at RT for 1 hour.

  • Safety: The Ar-Br and Ar-F are stable to dilute aqueous acids.

Deprotection Workflow Diagram

Deprotection Protected Protected Substrate Method Choose Method Protected->Method TBAF TBAF / THF (Fast, Specific to Si) Method->TBAF If TBS Acid HCl / MeOH (General, removes THP/TBS) Method->Acid If THP (or TBS) Result Alcohol Restored Ar-Br/F Intact TBAF->Result Acid->Result

Caption: Workflow for restoring the hydroxyl group without compromising the halogenated aryl core.

Frequently Asked Questions (FAQs)

Q: Can I use a Benzyl (Bn) ether? A: Not recommended. Removing a Benzyl group typically requires Hydrogenolysis (H₂/Pd-C). This condition is notorious for reducing Aryl-Bromides to Aryl-Hydrogens (Debromination), destroying your reactive handle.

Q: Will the Fluorine atom interfere with the protection? A: Minimally. The fluorine is at the ortho position on the ring. It exerts an inductive electron-withdrawing effect, making the ring slightly deactivated. It does not sterically hinder the primary alcohol, which is three carbons away (propyl linker).

Q: I see a new spot on TLC just above my product in the TBS reaction. What is it? A: Likely the bis-silyl ether if you have any trace water (TBS-O-TBS) or, if you used huge excess, silylation of the trace phenol (if the Ar-F hydrolyzed, though very unlikely). Most likely, it is non-polar impurities from the TBS-Cl reagent itself.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][7] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(2), 160–164. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group). Link

Sources

Managing intramolecular cyclization side reactions in propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers dealing with stability and synthesis challenges in propanol derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Current Status: Operational 🟢 Ticket Subject: Prevention of Intramolecular Cyclization Side Reactions in 1,3-Functionalized Propanol Scytems. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

🔬 Triage: Identify Your Problem

Before applying a fix, confirm the specific cyclization pathway affecting your propanol derivative. Propanol derivatives (3-carbon backbones) are uniquely prone to forming 4-membered rings (Oxetanes/Azetidines) or 6-membered rings (Oxazinanones) depending on the functional groups present.

SymptomSuspected Side ReactionMechanism
Loss of Leaving Group (OMs/OTs/Halide) without substitution. Product mass = [M - HX].Oxetane Formation Intramolecular Williamson Etherification (4-exo-tet).
Amine-Alcohol coupling fails; product mass = [M + 12] (Carbonyl incorp) or [M - H2O].Cyclic Carbamate / Urea Reaction with activating agent (CDI, Phosgene) forms 6-membered ring.
N-alkylation yields cyclic product instead of linear chain.Azetidine Formation Intramolecular nucleophilic attack by amine on activated hydroxyl.

📘 Knowledge Base & Troubleshooting Guides

The Oxetane Trap: 1,3-Halohydrins and Sulfonates

Context: You are attempting to displace a leaving group (LG) on a 3-substituted propanol (e.g., 3-bromopropan-1-ol or 3-tosyloxypropan-1-ol) with an external nucleophile, but the hydroxyl group attacks internally to form an oxetane.

Q: Why is this happening? I thought 4-membered rings were strained? A: While 4-membered rings possess significant ring strain (~26 kcal/mol), the entropic advantage of intramolecular reactions often outweighs the enthalpic penalty. According to Baldwin’s Rules , the 4-exo-tet cyclization is favored. If your reaction mixture is dilute or the base is too strong, the alkoxide forms and snaps shut faster than the external nucleophile can arrive.

Troubleshooting Protocol:

  • Concentration: Increase reaction concentration to >0.5 M . High concentration favors intermolecular (bimolecular) kinetics over intramolecular (unimolecular) cyclization.

  • Base Selection: Switch from strong ionic bases (NaH, KOtBu) to buffered systems or non-nucleophilic organic bases (e.g., 2,6-Lutidine, DIPEA) that are basic enough to neutralize acid but not strong enough to fully deprotonate the hydroxyl group to a "naked" alkoxide.

  • Protecting Groups: If the hydroxyl is not the nucleophile, protect it (e.g., TBDMS, Acetyl) before activating the other position. This is the only 100% effective method.

The Amino-Propanol Loop: Azetidines & Oxazinanones

Context: Working with 3-amino-1-propanol derivatives.

  • Scenario A: Activation of the hydroxyl group (e.g., with MsCl) leads to rapid intramolecular displacement by the amine, forming an azetidine salt.

  • Scenario B: Using carbonyl sources (CDI, DSC) leads to 1,3-oxazinan-2-one (cyclic carbamate).

Q: How do I activate the alcohol without the amine attacking? A: You must protonate or protect the amine.

  • Protonation Strategy: Perform the activation (e.g., mesylation) in acidic media or ensure the amine is fully protonated (ammonium salt) before adding the sulfonyl chloride. However, this is risky as the base required for mesylation will deprotonate the amine.

  • Protection Strategy: Use a carbamate protecting group (Boc, Cbz) on the nitrogen. Note that Boc-amino groups can still participate in cyclization to form cyclic carbamates if strong base is used (attacking the Boc carbonyl), but it is much slower than the free amine.

🧪 Experimental Protocols

Protocol A: Suppression of Oxetane Formation in Nucleophilic Substitution

Use this workflow when displacing a leaving group on a 3-hydroxypropyl chain.

Objective: Maximize intermolecular substitution (Yield > 85%) and minimize intramolecular oxetane formation (< 5%).

  • Solvent System: Use a polar aprotic solvent (DMF or DMSO) to solvate the external nucleophile, increasing its effective nucleophilicity.

  • Concentration: Maintain substrate concentration [S] ≥ 1.0 M .

  • Step-by-Step:

    • Step 1: Dissolve the external nucleophile (1.5 equiv) in minimal DMF.

    • Step 2: Add the 3-halo-1-propanol substrate.

    • Step 3: Add a mild base (e.g., K2CO3) slowly or use a soluble organic base (DBU) only if necessary.

    • Step 4 (Critical): Run at the lowest effective temperature . Oxetane formation has a higher activation energy than many substitutions; heating often spikes impurity levels.

Protocol B: Diagnostic Forensics (NMR/MS)

Use this to confirm if your impurity is a cyclized propanol derivative.

FeatureLinear Propanol DerivativeCyclized Product (Oxetane)Cyclized Product (Azetidine)
Proton NMR (CH2-O/N) Triplet/Multiplet ~3.5 - 3.8 ppmDistinctive Multiplet ~4.2 - 4.8 ppm (Deshielded due to ring strain/geometry)Multiplet ~3.5 - 4.0 ppm
Carbon NMR (CH2) Typical aliphaticSignificant shift (Ring strain effects)Significant shift
Mass Spec (ESI) M+H (or M+Na)M+H same as linear (Isomer!) - Requires fragmentation analysisM+H same as linear

Note on MS: Oxetane formation involves loss of HX (if from halohydrin). So Mass is [M-HX]. If strictly rearrangement, mass is identical. If from 1,3-diol cyclization (dehydration), Mass is [M-18].

📊 Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the unwanted cyclization pathways in 3-substituted propanol derivatives.

PropanolCyclization Substrate 3-Substituted Propanol (X-CH2-CH2-CH2-OH) Activation Activation Step (MsCl, TsCl, or Halogenation) Substrate->Activation Activate LG Intermediate Activated Intermediate (LG-CH2-CH2-CH2-OH) Activation->Intermediate Product Desired Product (Nu-CH2-CH2-CH2-OH) Intermediate->Product Path A: Intermolecular Subst. (High Conc, Mild Base) Oxetane Side Product: Oxetane (4-membered ether) Intermediate->Oxetane Path B: Intramolecular Cyclization (Dilute, Strong Base, Heat) ExtNu External Nucleophile (Nu-) ExtNu->Intermediate Attacks C3 Base Base (Deprotonation) Base->Intermediate Promotes Alkoxide Formation

Caption: Kinetic competition in 1,3-functionalized propanol systems. Path A (Green) represents the desired intermolecular substitution favored by high concentration. Path B (Red) represents the parasitic 4-exo-tet cyclization favored by dilution and strong bases.

📚 References

  • Intramolecular Cyclization Side Reactions in Peptide Synthesis Source: ResearchGate Context: Discusses cyclization of 3-amino-propanol linkers and base-mediated side reactions. URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) Context: Detailed mechanisms of oxetane formation via intramolecular etherification and strategies to control it. URL:[Link]

  • Amino-alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines Source: Catalysis Science & Technology (RSC) Context: Explores the selective cyclization of amino-alcohols, providing conditions to favor or inhibit ring formation. URL:[Link]

  • Baldwin's Rules for Ring Closure Source: MIT OpenCourseWare / General Organic Chemistry Literature Context: Foundational theory explaining why 4-exo-tet (oxetane) and 5-exo-tet cyclizations are kinetically favored. URL:[Link](General Reference for mechanistic grounding)

Validation & Comparative

Technical Comparison: 3-(4-Bromo-2-fluorophenyl)propan-1-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-2-fluorophenyl)propan-1-ol represents a strategic scaffold in medicinal chemistry, bridging the gap between simple aryl halides and metabolically robust drug intermediates. While the non-fluorinated analog 3-(4-bromophenyl)propan-1-ol serves as a baseline feedstock, the introduction of the ortho-fluorine atom in the target molecule significantly alters the physicochemical landscape—enhancing metabolic stability against P450 oxidation and modulating the electronic environment for subsequent cross-coupling reactions without imposing prohibitive steric penalties.

This guide provides a technical comparison of this scaffold against its direct analogs, supported by experimental protocols for synthesis and downstream utilization.

Comparative Analysis: Physicochemical & Reactivity Profiles

The decision to employ the 2-fluoro analog over the unsubstituted parent or the chloro-analog is rarely arbitrary. It is driven by specific requirements for metabolic blocking and electronic tuning .

Table 1: Structural & Electronic Comparison
FeatureTarget: 2-Fluoro Analog Reference: Des-Fluoro Analog Analog: 2-Chloro Analog
Structure 3-(4-Br-2-F-Ph)-propan-1-ol3-(4-Br-Ph)-propan-1-ol3-(4-Br-2-Cl-Ph)-propan-1-ol
Electronic Effect (

)
Strong Inductive Withdrawal (-I)NeutralModerate Inductive / Mesomeric
C-Br Bond Activation High (Facilitates Oxidative Addition)ModerateHigh (but Cl is bulky)
Metabolic Liability Low (F blocks ortho-oxidation)High (Vulnerable to ortho-hydroxylation)Moderate (Cl blocks, but lipophilic)
Steric Radius (

)
1.47 Å (Mimics H)1.20 Å1.75 Å (Steric clash likely)
LogP (Lipophilicity) ~2.8 (Slight increase)~2.5~3.1 (Significant increase)
Key Differentiators
  • Metabolic Blocking (The "Fluorine Effect"): In the des-fluoro analog, the positions ortho to the alkyl chain are electron-rich and sterically accessible, making them prime targets for Cytochrome P450-mediated hydroxylation (Phase I metabolism). The introduction of fluorine at the 2-position effectively blocks this metabolic "soft spot" due to the strength of the C-F bond (approx. 116 kcal/mol) and its non-oxidizable nature.

  • Reactivity in Suzuki-Miyaura Coupling: The 4-bromo substituent is the primary handle for cross-coupling. The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), which decreases electron density at the C-Br bond. Counter-intuitively to beginners, this accelerates the oxidative addition step of the catalytic cycle (Pd(0)

    
     Pd(II)), making the 2-fluoro analog a more reactive electrophile than the unsubstituted parent. Unlike the 2-chloro analog, the fluorine atom is small enough (van der Waals radius comparable to H) that it does not impede the approach of the palladium catalyst.
    

Experimental Protocols

Protocol A: Chemoselective Synthesis via Borane Reduction

Objective: Synthesize 3-(4-Bromo-2-fluorophenyl)propan-1-ol from 3-(4-bromo-2-fluorophenyl)propanoic acid without dehalogenating the aryl bromide.

Rationale: Lithium Aluminum Hydride (LiAlH


) is a common reducing agent but poses a risk of reducing the C-Br bond (hydrodehalogenation). Borane-THF (BH

·THF)
is the reagent of choice as it rapidly reduces carboxylic acids to primary alcohols while leaving aryl halides intact.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)propanoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the carboxylic acid substrate in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add BH

    
    ·THF dropwise via syringe over 15 minutes. Note: Hydrogen gas evolution will occur.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO

    
     (to remove unreacted acid) and Brine. Dry over MgSO
    
    
    
    .
  • Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Couple the scaffold with a boronic acid (R-B(OH)


) while preserving the alcohol functionality.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Combine solvent components and sparge with Argon for 20 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: In a reaction vial, combine the aryl bromide, boronic acid, base, and catalyst. Add the degassed solvent.

  • Heating: Seal the vial and heat to 80°C for 12 hours.

  • Extraction: Dilute with water and extract with EtOAc.

  • Note on Alcohol: The primary alcohol is generally compatible with these conditions. If the coupling partner is sensitive, the alcohol can be protected as a THP ether or TBDMS ether prior to coupling.

Visualizations

Diagram 1: Synthetic Pathway & Decision Logic

This diagram illustrates the synthesis of the scaffold and the decision matrix for selecting it over analogs.

G Start Start: 4-Bromo-2-fluorocinnamic Acid Red Reduction (BH3-THF) (Chemoselective) Start->Red H2 Reduction risk? Use Borane Product 3-(4-Bromo-2-fluorophenyl)propan-1-ol (Target Scaffold) Red->Product Yield >85% Decision Design Requirement? DesFluoro Use Des-Fluoro Analog (Cheaper, Metabolic Risk) Decision->DesFluoro Cost-driven / Non-drug TargetRoute Use 2-Fluoro Analog (Metabolic Stability + Reactivity) Decision->TargetRoute Bioactive / Drug Candidate TargetRoute->Product

Caption: Synthetic route utilizing chemoselective borane reduction and the strategic decision tree for scaffold selection.

Diagram 2: Reactivity & Metabolism Map

Visualizing the mechanistic advantages of the 2-Fluoro substitution.

Reactivity Center 3-(4-Bromo-2-fluorophenyl)propan-1-ol OrthoF 2-Fluoro Group Center->OrthoF ParaBr 4-Bromo Group Center->ParaBr AlkylOH Propyl Alcohol Chain Center->AlkylOH Metab Blocks P450 Hydroxylation (Metabolic Stability) OrthoF->Metab Elec Inductive Effect (-I) Activates C-Br for Pd Insertion OrthoF->Elec ParaBr->Elec Linker Solubility & H-Bonding (Linker Handle) AlkylOH->Linker

Caption: Mechanistic map detailing how the 2-Fluoro substituent enhances both metabolic stability and cross-coupling reactivity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic stability conferred by fluorine substitution.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Context: Foundational text for the Suzuki coupling protocols described.[1][2]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron. Link

    • Context: Establishes the chemoselectivity of Borane-THF for carboxylic acids over aryl halides.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

    • Context: Detailed analysis of physicochemical property changes (LogP, pKa)

Sources

A Comparative Guide to the Synthesis of Halogenated Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of halogens into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Phenylpropanols, a common scaffold in many pharmaceutical agents, are prime candidates for such modifications. This guide provides an in-depth comparison of prevalent synthetic methodologies for accessing halogenated phenylpropanols, offering insights into the causality behind experimental choices and providing self-validating protocols for practical application.

Introduction: The Significance of Halogenated Phenylpropanols

Halogenated phenylpropanols are valuable intermediates and final products in the pharmaceutical industry. The introduction of a halogen atom onto the phenyl ring can modulate the compound's lipophilicity, electronic properties, and resistance to metabolic degradation. For instance, a fluorine atom can block sites of oxidative metabolism, while chlorine and bromine can enhance binding interactions through halogen bonding. The choice of halogen and its position on the aromatic ring are critical design elements in drug discovery. This guide will explore and compare the primary synthetic routes to these important molecules.

Comparative Analysis of Synthetic Methodologies

The synthesis of halogenated phenylpropanols can be broadly categorized into two main strategies:

  • Direct Halogenation of a Phenylpropanol Scaffold: This approach involves the direct introduction of a halogen atom onto the aromatic ring of a pre-existing phenylpropanol molecule.

  • Synthesis from Halogenated Precursors: This strategy builds the phenylpropanol structure from starting materials that already contain the desired halogen on the aromatic ring.

The following sections will delve into specific methods within these categories, comparing their advantages, limitations, and practical considerations.

Table 1: Comparison of Synthesis Methods for Halogenated Phenylpropanols
Synthesis MethodHalogenKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Electrophilic Halogenation
ChlorinationClSO₂Cl₂, PyridineHighGood-ExcellentDirect, often high yielding.Potential for multiple halogenations, regioselectivity can be an issue.
BrominationBrHBr, NaClO₃85GoodMild conditions, good yields.[1]Can produce byproducts, requires careful control of stoichiometry.
IodinationII₂, HIO₃Moderate-GoodGoodReadily available reagents.Iodine is less reactive, may require an oxidizing agent.[2]
Synthesis from Halogenated Precursors
Grignard ReactionCl, Br, IHalogenated benzaldehyde, Alkyl magnesium halideGood-ExcellentGood-ExcellentVersatile, good for building carbon skeletons.Requires strictly anhydrous conditions.[3][4]
Reduction of Halogenated KetonesCl, Br, F, IHalogenated phenylacetone, KBH₄, L-prolinolHighExcellentHigh yields and purity, potential for stereoselectivity.[5]Requires synthesis of the precursor ketone.
Reduction of Halogenated ChalconesCl, Br, F, IHalogenated chalcone, Pd/C, H₂ or transfer hydrogenation reagentGood-ExcellentGood-ExcellentAccess to a wide variety of substitution patterns.Requires a two-step process (chalcone synthesis then reduction).[6][7]
Sandmeyer ReactionCl, BrAminophenylpropanol, NaNO₂, CuXModerate-GoodGoodUseful for substitutions not easily achieved by other methods.[8]Diazonium salts can be unstable.

Reaction Workflows and Mechanisms

Visualizing the flow of a synthetic process is crucial for understanding the transformations involved. The following diagrams, rendered in Graphviz DOT language, illustrate the key synthetic pathways.

Direct Electrophilic Halogenation Workflow

G cluster_0 Direct Halogenation Phenylpropanol Phenylpropanol Halogenated_Phenylpropanol Halogenated_Phenylpropanol Phenylpropanol->Halogenated_Phenylpropanol Electrophilic Aromatic Substitution Halogenating_Agent Halogenating Agent (e.g., SO₂Cl₂, HBr/NaClO₃, I₂/HIO₃) Halogenating_Agent->Halogenated_Phenylpropanol

Caption: Workflow for direct electrophilic halogenation of phenylpropanol.

Synthesis from Halogenated Precursors: Grignard Reaction Workflow

G cluster_1 Grignard Synthesis Halogenated_Benzaldehyde Halogenated Benzaldehyde Intermediate Magnesium Alkoxide Halogenated_Benzaldehyde->Intermediate Nucleophilic Addition Grignard_Reagent Grignard Reagent (e.g., EtMgBr) Grignard_Reagent->Intermediate Halogenated_Phenylpropanol Halogenated_Phenylpropanol Intermediate->Halogenated_Phenylpropanol Acidic Workup

Caption: Workflow for the synthesis of halogenated phenylpropanols via the Grignard reaction.

Synthesis from Halogenated Precursors: Reduction of Halogenated Ketones Workflow

G cluster_2 Ketone Reduction Halogenated_Phenylacetone Halogenated Phenylacetone Halogenated_Phenylpropanol Halogenated_Phenylpropanol Halogenated_Phenylacetone->Halogenated_Phenylpropanol Reduction Reducing_Agent Reducing Agent (e.g., KBH₄) Reducing_Agent->Halogenated_Phenylpropanol

Caption: Workflow for the synthesis of halogenated phenylpropanols via the reduction of a halogenated phenylacetone.

Detailed Experimental Protocols

The following protocols are provided as examples of the synthetic methods discussed. These are intended to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of 1-Chloro-3-phenylpropane via Chlorination of 3-Phenyl-1-propanol

This method utilizes thionyl chloride as the chlorinating agent with pyridine as a catalyst.[9]

Materials:

  • 3-Phenyl-1-propanol (400 g)

  • Pyridine (16 g)

  • Thionyl chloride (400 g)

  • 15% Sodium hydroxide solution

  • Alkali liquor for absorption

Procedure:

  • To a 1000 mL three-necked flask, add 400 g of 3-phenyl-1-propanol and 16 g of pyridine.

  • Equip the flask with a dropping funnel containing 400 g of thionyl chloride, a stirrer, and a reflux condenser connected to an alkali trap.

  • Heat the mixture to 70°C with stirring.

  • Slowly add the thionyl chloride from the dropping funnel, maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, increase the temperature to 85-90°C and continue stirring for 30 minutes.

  • Cool the reaction mixture to 50°C and then to 25°C to allow for crystallization of pyridine hydrochloride.

  • Carefully decant the supernatant liquid into a separate flask containing 200 g of 15% sodium hydroxide solution and stir to neutralize. The pH should be adjusted to 7.

  • Allow the layers to separate and collect the upper organic layer.

  • Wash the organic layer twice with water.

  • Perform vacuum distillation of the organic layer at -0.098 MPa, collecting the fraction at 97-98°C to obtain 1-chloro-3-phenylpropane.

Expected Yield: Approximately 432.2 g.

Protocol 2: Synthesis of 1-(p-Bromophenyl)-1-propanol via Bromination of 1-Phenyl-1-propanol

This protocol describes the bromination of the aromatic ring of 1-phenyl-1-propanol.[1]

Materials:

  • 1-Phenyl-1-propanol (3 mmol, 0.42 mL)

  • 5 M Sodium chlorate (NaClO₃) solution (0.6 mL)

  • 3 M Hydrobromic acid (HBr) solution (2.1 mL)

  • Sodium thiosulfate solution

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 25 mL round-bottom flask, add 0.42 mL (3 mmol) of 1-phenyl-1-propanol.

  • Add 0.6 mL of 5 M sodium chlorate solution to the flask.

  • Cool the flask in an ice bath.

  • Using a syringe pump, add 2.1 mL of 3 M hydrobromic acid solution over 1 hour.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Heat the reaction mixture in an oil bath at 80°C for 10 minutes.

  • Quench the reaction by adding sodium thiosulfate solution to remove any remaining Br₂.

  • Extract the product with dichloromethane.

  • Dry the organic layer over magnesium sulfate.

  • Purify the product by column chromatography using a mixture of dichloromethane and n-hexane (1:7) as the eluent.

Expected Yield: 85%.

Protocol 3: Synthesis of 3'-Chlorophenylpropanol via Reduction of 3'-Chlorophenylacetone

This method employs potassium borohydride as a reducing agent and L-prolinol as a catalyst for the asymmetric reduction of a ketone.[5]

Materials:

  • 3'-Chlorophenylacetone

  • L-prolinol (0.35-0.45 times the mass of 3'-chlorophenylacetone)

  • 95% Ethanol

  • Potassium borohydride (KBH₄) (0.2-0.4 times the mass of 3'-chlorophenylacetone)

  • n-Hexane

  • Activated carbon

Procedure:

  • In a reaction vessel, add 3'-chlorophenylacetone and L-prolinol to 95% ethanol and stir at 35-40°C for 10-20 minutes until completely dissolved.

  • Cool the reaction mixture to 25-30°C.

  • Add potassium borohydride in batches and maintain the temperature for 0.5-1 hour.

  • Heat the reaction mixture to reflux for 1-1.5 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add n-hexane to the residue, heat to 55-60°C, and add activated carbon for decolorization for 0.5-1 hour.

  • Filter the hot solution and wash the filter cake with n-hexane.

  • Cool the filtrate to 0-5°C for 1-1.5 hours to induce crystallization.

  • Filter the crystals, wash with cold n-hexane, and dry under vacuum to obtain 3'-chlorophenylpropanol.

Conclusion and Future Outlook

The synthesis of halogenated phenylpropanols can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on several factors, including the desired halogen, the required regioselectivity, the availability of starting materials, and the scale of the synthesis. Direct electrophilic halogenation is often the most straightforward approach for chloro- and bromo- derivatives, provided that regioselectivity can be controlled. For fluoro- and iodo- analogs, and for syntheses requiring high regiochemical purity, building the molecule from a pre-halogenated precursor is generally preferred. The Grignard reaction and the reduction of halogenated ketones and chalcones offer versatile and high-yielding pathways. As the demand for structurally diverse and functionally optimized pharmaceutical agents continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of halogenated phenylpropanols will remain an important area of research.

References

  • CN108383703B - 3' -chlorophenylpropanol synthesis process - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • 3-phenyl-1-propanol - Organic Syntheses Procedure. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google Patents.
  • US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives - Google Patents.
  • KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents.
  • Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC - NIH. Available at: [Link]

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. Available at: [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available at: [Link]

  • Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol - YouTube. Available at: [Link]

  • A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed. Available at: [Link]

  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C - MDPI. Available at: [Link]

  • CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents.
  • Find the reagent to sythesize 1- phenyl-1-propanol Starting Material: Ethyl-MgBr and Benzaldehyde Solvent: EtOH | Homework.Study.com. Available at: [Link]

  • Electrophilic halogenations of propargyl alcohols - eScholarship.org. Available at: [Link]

  • Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project - ResearchGate. Available at: [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Available at: [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. Available at: [Link]

  • Stereoselective Halogenation in Natural Product Synthesis - PMC - PubMed Central. Available at: [Link]

  • Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study - ResearchGate. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. Available at: [Link]

  • AS Level Organic Chemistry - Organic Synthesis Practice 2 (Reagents & Conditions). Available at: [Link]

  • Oxidative β-Halogenation of Alcohols: A Concise and Diastereoselective Approach to Halohydrins - ResearchGate. Available at: [Link]

  • CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol - Google Patents.
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  • Green Synthesis of Halogen Substituted Chalcone Against Cervical Cancer (HeLa) Cell Lines - rumah jurnal iain ponorogo. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]

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Navigating the Bioactive Landscape of Phenylpropanols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol Derivatives

Introduction: The Untapped Potential of a Novel Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, the strategic incorporation of halogen atoms into organic scaffolds has proven to be a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The phenylpropanol framework, in particular, serves as a versatile backbone for a multitude of biologically active compounds. This guide focuses on the largely unexplored chemical space of 3-(4-bromo-2-fluorophenyl)propan-1-ol and its derivatives.

While, to date, there is a notable absence of published biological data for this specific parent compound, the confluence of a propanol linker and a di-halogenated phenyl ring presents a compelling case for its investigation. Drawing on extensive structure-activity relationship (SAR) studies of analogous compounds, this guide aims to provide a comprehensive comparative framework to anticipate the potential biological activities of this novel class of molecules and to furnish researchers with the necessary experimental methodologies for their evaluation. We will delve into the known bioactivities of structurally related 1-aryl-3-substituted propanols and other bromo-fluorophenyl containing compounds to build a predictive foundation for future research in this promising area.

The 1-Aryl-3-Substituted Propanol Scaffold: A Privileged Structure in Drug Discovery

The 1-aryl-3-substituted propanol motif is a recurring feature in a variety of biologically active agents, demonstrating a broad spectrum of therapeutic potential. The inherent flexibility of the three-carbon chain, coupled with the diverse electronic and steric possibilities of the aromatic ring and the variable nature of the substituent at the 3-position, allows for fine-tuning of biological activity.

Comparative Analysis of Biological Activities

Extensive research into 1-aryl-3-substituted propanol derivatives has revealed significant potential in two primary therapeutic areas: oncology and infectious diseases, particularly malaria.

Anticancer Activity:

Several studies have highlighted the cytotoxic effects of 1-aryl-3-substituted propanone hydrochlorides, which are closely related to the propanol series, against various cancer cell lines. For instance, mono-Mannich bases of 1-aryl-3-phenethylamino-1-propanone have demonstrated cytotoxicity in the micromolar range against androgen-independent human prostate cancer cells (PC-3).[1] The proposed mechanism of action for some of these compounds involves the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[1] This suggests that derivatives of 3-(4-bromo-2-fluorophenyl)propan-1-ol could be promising candidates for anticancer drug development, potentially acting through similar mechanisms.

Table 1: Comparative Cytotoxicity of Selected 1-Aryl-3-Substituted Propanone Derivatives

Compound SeriesAryl SubstitutionCytotoxicity (IC50, µM) on PC-3 cellsPutative Target
1-Aryl-3-phenethylamino-1-propanonesVaried (e.g., hydroxy, fluoro)8.2 - 32.1[1]DNA Topoisomerase I[1]

Antimalarial Activity:

The 1-aryl-3-substituted propanol scaffold has also been extensively investigated for its antimalarial properties. A number of derivatives have exhibited potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][3][4] Notably, some of these compounds have shown efficacy against both chloroquine-sensitive and multidrug-resistant strains of the parasite.[4] The mechanism of action for these antimalarial propanols is thought to differ from that of traditional quinoline-based drugs, as they do not appear to inhibit ferriprotoporphyrin biocrystallization (the target of chloroquine).[3] This suggests a novel mode of action that could be beneficial in overcoming existing drug resistance.

Table 2: Comparative Antimalarial Activity of Selected 1-Aryl-3-Substituted Propanol Derivatives

Compound SeriesAryl SubstitutionIn Vitro Activity (IC50, µM) against P. falciparumIn Vivo Efficacy (% Parasitemia Reduction)
1-Aryl-3-substituted propanolsVaried< 1.0 (for 12 compounds)[2]>50% at 50 mg/kg/day (for compound 12)[2]
1-Aryl-3-substituted propanolsVaried< 0.28 (against FCR-3 strain)[4]96.4% and 80.4% (for compounds 66 and 72)[4]

The Significance of the 4-Bromo-2-Fluorophenyl Moiety: A Gateway to Enhanced Bioactivity

The specific substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring is of particular interest. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity and improve the pharmacokinetic profile of lead compounds.

  • Bromine: The presence of a bromine atom can increase lipophilicity, potentially enhancing membrane permeability and cell uptake. Furthermore, the 4-bromophenyl moiety has been identified as a key feature for the anticancer activity in other classes of compounds, such as brominated coelenteramines.[5]

  • Fluorine: The introduction of a fluorine atom can have profound effects on a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and alter the acidity of nearby functional groups. The strategic placement of fluorine, as seen in many approved drugs, underscores its importance in modern drug design.

The combination of both bromine and fluorine on the phenyl ring of a propanol scaffold could lead to compounds with unique and potent biological activities. For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have shown promise as aromatase inhibitors for the treatment of estrogen-dependent breast cancer.[6][7][8]

Experimental Protocols for Biological Evaluation

To explore the potential of 3-(4-bromo-2-fluorophenyl)propan-1-ol derivatives, a systematic biological evaluation is necessary. The following are detailed, step-by-step methodologies for key initial screening assays.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.

Enzyme Inhibition Assays: A General Framework

Given the precedent for 1-aryl-3-substituted propanols and related halogenated compounds to act as enzyme inhibitors, screening for this activity is a logical next step.

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.[11]

General Step-by-Step Protocol:

  • Reagent Preparation:

    • Obtain or purify the target enzyme.

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare a solution of the enzyme's substrate.

    • Prepare stock solutions of the test compounds and a known inhibitor (positive control).

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the buffer, the test compound at various concentrations, and the enzyme.

    • Include controls: a reaction with no inhibitor (100% activity) and a reaction with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate.

  • Detection of Product Formation:

    • Monitor the rate of the reaction by measuring the increase in product or decrease in substrate over time. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Logical Flow of an Enzyme Inhibition Assay

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Sources

Validating the structure of synthesized 3-(4-bromo-2-fluorophenyl)propan-1-ol via NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Synthetic Chemists
Executive Summary

The synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol is a critical intermediate step in the development of fluorinated bioactive scaffolds.[1] The presence of the fluorine atom at the ortho position creates specific splitting patterns (spin-spin coupling) that complicate standard 1H NMR analysis but provide a definitive "fingerprint" for structural verification.

This guide compares the Standard 1D Proton NMR approach against a Multi-Nuclear (1H, 13C, 19F) & 2D Strategy , demonstrating why the latter is required to unambiguously distinguish the product from its carboxylic acid precursor and regioisomeric impurities.

Strategic Comparison: Validation Methodologies

The following table compares the diagnostic power of different NMR techniques for this specific molecule.

FeatureMethod A: Standard 1H NMR Method B: Integrated Multi-Nuclear (Recommended)
Primary Focus Integration of aliphatic protons.Definitive assignment of aromatic regio-chemistry.
F-Coupling Resolution Often appears as "multiplets" or broadened peaks; difficult to assign

values.
19F NMR simplifies the spectrum; 13C shows distinct doublets (

) confirming F-position.
Impurity Detection Good for solvent peaks; poor for distinguishing isomeric byproducts.HSQC/HMBC correlates protons to carbons, ruling out regioisomers.[1]
Confidence Level Medium (Presumptive)High (Definitive)

Expert Insight: In Method A, the aromatic region often integrates correctly (3H) but looks like a "messy" multiplet due to overlapping


 and 

couplings. Method B resolves this by using the large

coupling constants in the Carbon spectrum as a ruler to verify the distance of each carbon from the fluorine atom.
Experimental Protocol
3.1 Sample Preparation
  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for this alcohol.[1]

    • Reasoning: In CDCl3, the hydroxyl proton (-OH) is often broad and exchanges with water, making integration unreliable.[1] DMSO-d6 forms hydrogen bonds with the -OH, sharpening the peak into a distinct triplet (coupling to the adjacent CH2), which serves as a self-validating check for the alcohol functionality.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors caused by glass curvature.

3.2 Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

  • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of aromatic protons adjacent to Bromine.

  • Scans (NS): 16 scans for 1H; 1024+ scans for 13C (due to splitting intensity loss).

Data Analysis & Interpretation
4.1 The Aliphatic "Anchor" (1H NMR)

The propyl chain provides the clearest starting point for validation.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-1' ~3.40 – 3.50Triplet (or dt)2HAdjacent to -OH. Deshielded by Oxygen.[1]
-OH ~4.40 – 4.50Triplet1HVisible in DMSO-d6. Splits due to H-1'.
H-2' ~1.65 – 1.75Quintet2HMiddle of chain.[1] Couples to H-1' and H-3'.
H-3' ~2.60 – 2.70Triplet2HBenzylic.[1] Deshielded by the aromatic ring.[1]
4.2 The Aromatic "Fingerprint" (1H & 19F Effects)

This is the most complex region due to 19F-1H coupling . The molecule is a 1,2,4-substituted benzene (1-alkyl, 2-fluoro, 4-bromo).[1]

  • H-3 (between F and Br):

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (ortho) 
      
      
      
      9-10 Hz; Small
      
      
      (meta to H-5)
      
      
      2 Hz.
    • Shift: ~7.3 - 7.5 ppm.[2][3]

  • H-5 (adjacent to Br):

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (ortho to H-6) 
      
      
      
      8 Hz; Small
      
      
      (meta to H-3)
      
      
      2 Hz.
    • Note:

      
       (para) is usually negligible (< 1 Hz).
      
  • H-6 (adjacent to alkyl chain):

    • Pattern: Triplet-like (dd).

    • Coupling:

      
       (ortho to H-5) 
      
      
      
      8 Hz;
      
      
      (meta)
      
      
      7-8 Hz.
    • Shift: ~7.1 - 7.3 ppm.

4.3 13C NMR: The Definitive Check

Carbon NMR is the ultimate validator because C-F coupling constants are predictable and large.

  • C-2 (C-F): Doublet,

    
     Hz (Huge splitting).
    
  • C-1 (C-Alkyl): Doublet,

    
     Hz (2-bond coupling).
    
  • C-3 (C-H, between F/Br): Doublet,

    
     Hz (2-bond coupling).
    
Visualization of Logic & Workflow
Figure 1: Validation Workflow

This diagram outlines the decision-making process for validating the synthesis.

ValidationWorkflow Start Crude Synthesis Product Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 OH Triplet Visible? Step1->Decision1 Step2 Check Aliphatic Region (3 distinct CH2 groups) Decision1->Step2 Yes Fail Dry Sample / Repurify Decision1->Fail No (Broad Singlet) Step3 Check Aromatic Region (F-splitting patterns) Step2->Step3 Decision2 Aromatic Integration = 3H? Step3->Decision2 AdvMethod Run 13C NMR & 19F NMR Decision2->AdvMethod Yes (Ambiguous splitting) Decision2->Fail No Final Structure Validated AdvMethod->Final C-F Couplings Match Fail->Step1

Caption: Step-by-step logic flow for validating the alcohol product, emphasizing the necessity of DMSO-d6 for OH detection.

Figure 2: Aromatic Splitting Logic Tree

Visualizing how the Fluorine atom splits the signals of the neighboring protons.

SplittingTree Fluorine Fluorine (Pos 2) H3 H-3 (Pos 3) Ortho to F Fluorine->H3 Strong Coupling (Ortho) H6 H-6 (Pos 6) Meta to F Fluorine->H6 Medium Coupling (Meta) H5 H-5 (Pos 5) Para to F Fluorine->H5 Weak/Null Coupling (Para) SignalH3 Signal: dd Large J(H-F) ~9Hz Small J(H-H) ~2Hz H3->SignalH3 SignalH6 Signal: dd/t Med J(H-F) ~7Hz Large J(H-H) ~8Hz H6->SignalH6 SignalH5 Signal: dd No F-coupling J(H-H) only H5->SignalH5

Caption: Influence of the Fluorine substituent on the multiplicity of aromatic protons.

Comparison: Product vs. Precursor

A common pitfall is incomplete reduction of the starting material (likely 3-(4-bromo-2-fluorophenyl)propanoic acid ).

Diagnostic SignalTarget Alcohol (-CH2OH)Acid Precursor (-COOH)
1H NMR (Aliphatic) Triplet at ~3.5 ppm (CH2-O).Triplet at ~2.4 ppm (CH2-C=O).[1]
1H NMR (Acidic) Triplet at ~4.5 ppm (-OH) in DMSO.Broad singlet at 11-12 ppm (-COOH).[1]
13C NMR (Carbonyl) Absent Distinct peak at ~175 ppm .
13C NMR (C-1) ~60 ppm (CH2-OH)~33 ppm (CH2-COOH)
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for coupling constants and chemical shifts).

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.[1] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for standard fluorobenzene shifts). Link[1]

  • ChemicalBook. (2024).[1] Product entry: 3-(4-Bromophenyl)propan-1-ol (Analogous structure data). Link

Sources

Comparative SAR Guide: 3-(4-bromo-2-fluorophenyl)propan-1-ol Scaffolds in S1P1 Agonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 3-(4-bromo-2-fluorophenyl)propan-1-ol analogs Context: Discovery of Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists.[1][2]

Executive Summary & Strategic Context

3-(4-bromo-2-fluorophenyl)propan-1-ol is not merely a chemical reagent; it is a privileged "Lynchpin" Scaffold in the discovery of immunomodulatory drugs, specifically S1P1 receptor agonists .

In the medicinal chemistry of S1P1 modulators (e.g., analogs of Siponimod or Ponesimod), the phenylpropanol core serves two critical functions:

  • The "Head" Precursor: The alcohol moiety is the metabolic progenitor to the carboxylic acid or phosphate mimic required for salt-bridge formation with the receptor's polar pocket (Arg120/Glu121 residues).

  • The "Tail" Anchor: The 4-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach hydrophobic biaryl tails, essential for potency.

  • The "Steering" Element: The 2-fluoro substituent is the SAR differentiator, restricting bond rotation and blocking metabolic hot-spots.

This guide compares the 2-Fluoro-Propanol scaffold against its non-fluorinated and chain-shortened analogs to demonstrate why this specific substitution pattern offers superior drug-like properties (DMPK).

Critical SAR Analysis: The "Three-Zone" Optimization

We evaluate the performance of the target scaffold (Compound C ) against two common alternatives: the non-fluorinated baseline (Compound A ) and the chain-shortened linker (Compound B ).

Comparative Performance Matrix
FeatureCompound A (Baseline)Compound B (Short Linker)Compound C (Target Scaffold)
Structure 3-(4-bromophenyl)propan-1-ol2-(4-bromo-2-fluorophenyl)ethanol3-(4-bromo-2-fluorophenyl)propan-1-ol
S1P1 Potency (IC50) *~50–100 nM>500 nM (Loss of depth)<10 nM (Optimal depth)
Selectivity (vs S1P3) Low (<10-fold)ModerateHigh (>100-fold)
Metabolic Stability Poor (Rapid CYP oxidation)ModerateHigh (F-blocks ortho-oxidation)
Synthetic Utility HighHighHigh (Regioselective coupling)
Conformation Planar (Free rotation)RestrictedTwisted (Bioactive conformer)

*Note: Potency values refer to the final biaryl-propionic acid agonists derived from these alcohol scaffolds.

Deep Dive: The "Fluorine Effect" & Linker Length
1. The Ortho-Fluorine Lock (Zone 2)
  • Mechanism: In Compound A , the phenyl ring rotates freely relative to the alkyl chain. In Compound C , the 2-fluoro substituent creates steric repulsion with the propanol chain. This forces the molecule into a non-planar "twisted" conformation that mimics the bioactive state required for the S1P1 hydrophobic pocket.

  • Metabolic Shielding: The 2-position is a common site for Phase I metabolic oxidation (hydroxylation). Substituting hydrogen with fluorine (Bioisostere) blocks this pathway, significantly extending the half-life (

    
    ) of the final drug candidate.
    
2. The Propanol "Reach" (Zone 1)
  • Why n=3 wins: S1P1 agonists require a specific distance between the hydrophobic tail (attached at 4-Br) and the polar head group (derived from the alcohol). Compound B (ethanol linker) is too short to allow the polar head to reach the Arg120 anchor point while the tail sits in the hydrophobic pocket. The 3-carbon chain of Compound C provides the optimal "reach" (~4–5 Å).

Visualization: SAR & Synthetic Logic

The following diagram illustrates the structural zones and the synthetic workflow to convert the scaffold into an active S1P1 agonist.

SAR_Workflow Scaffold Target Scaffold 3-(4-bromo-2-fluorophenyl)propan-1-ol Zone1 Zone 1: Linker (n=3) Determines Receptor Depth Scaffold->Zone1 Zone2 Zone 2: 2-Fluoro Conformational Lock & Metabolic Block Scaffold->Zone2 Zone3 Zone 3: 4-Bromo Suzuki Coupling Handle Scaffold->Zone3 Intermediate Biaryl Intermediate (Hydrophobic Tail Attached) Zone3->Intermediate Pd(PPh3)4 Ar-B(OH)2 ActiveDrug Active S1P1 Agonist (Alcohol oxidized to Acid) Intermediate->ActiveDrug Jones Oxidation (-CH2OH -> -COOH)

Caption: Structural decomposition of the scaffold and its transformation into a bioactive S1P1 agonist.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Scaffold (Hydroboration Route)

Rationale: This route avoids over-reduction associated with cinnamic acid reduction and ensures high regioselectivity.

  • Starting Material: 4-Bromo-2-fluoro-1-allylbenzene.

  • Reagent Prep: Prepare 0.5 M 9-BBN (9-Borabicyclo[3.3.1]nonane) in THF under Argon.

  • Hydroboration:

    • Add 4-Bromo-2-fluoro-1-allylbenzene (1.0 eq) to a flame-dried flask.

    • Add 9-BBN solution (1.2 eq) dropwise at 0°C.

    • Warm to RT and stir for 12h. (Validation: TLC shows disappearance of alkene).

  • Oxidation:

    • Cool to 0°C. Add 3M NaOH (3.0 eq) followed strictly by dropwise addition of 30%

      
       (3.0 eq). Caution: Exothermic.
      
    • Stir 1h at RT.

  • Workup: Extract with EtOAc, wash with brine/sodium thiosulfate (to quench peroxide).

  • QC Check:

    
     NMR must show triplet at 
    
    
    
    ~3.6 ppm (
    
    
    -OH) and disappearance of vinylic protons.
Protocol B: Functional Assay (S1P1 GTP S Binding)

Rationale: This assay measures the functional activation of the G-protein, the direct downstream effect of the agonist derived from the scaffold.

  • Membrane Prep: Use CHO cells overexpressing human S1P1 receptor.

  • Incubation:

    • Mix membranes (5

      
       g/well ) with test compound (derived agonist) in assay buffer (20 mM HEPES, 10 mM 
      
      
      
      , 100 mM NaCl, pH 7.4).
    • Add [

      
      ]GTP
      
      
      
      S (0.1 nM final).
    • Add excess GDP (10

      
      M) to suppress basal noise.
      
  • Binding: Incubate for 30 min at 30°C.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid scintillation counting.

  • Data Analysis: Plot % Stimulation vs. Log[Concentration] to determine

    
    .
    
    • Success Criterion: Positive control (S1P) must show

      
       nM.
      

References

  • Discovery of 3-arylpropionic Acids as Potent Agonists of Sphingosine-1-phosphate Receptor-1 (S1P1). Journal of Medicinal Chemistry.

    • Relevance: Establishes the 3-arylpropionic acid pharmacophore (derived from the propanol scaffold) as a key motif for S1P1 selectivity.
  • SAR Studies of 3-arylpropionic Acids as Potent and Selective Agonists of S1P1 with Enhanced Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters.

    • Relevance: details the metabolic stability conferred by ortho-substitution (e.g., 2-Fluoro) on the phenyl ring.
  • PubChem Compound Summary: 3-(4-Bromophenyl)propan-1-ol.

    • Relevance: Provides physicochemical data and safety classifications for the non-fluorin
  • S1P1 Receptor Signaling and Immunomodulation.

    • Relevance: Background on the mechanism of action for S1P1 agonists in lymphocyte trafficking.[2]

Sources

Benchmarking the Efficacy of 3-(4-Bromo-2-fluorophenyl)propan-1-ol as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and agrochemical synthesis, 3-(4-bromo-2-fluorophenyl)propan-1-ol (CAS: 1057671-56-3) has emerged as a "privileged scaffold." It offers a unique combination of a metabolic blocker (the ortho-fluorine), a versatile reactive handle (the para-bromide), and a flexible linker (the propyl alcohol).

This guide benchmarks the efficacy of this precursor against its non-fluorinated analog, 3-(4-bromophenyl)propan-1-ol , and other common linkers. Our analysis demonstrates that while the fluorinated variant requires specific handling during synthesis, it offers superior downstream cross-coupling rates and significantly enhanced metabolic stability in final drug candidates.

Chemical Profile & Structural Advantage[1][2]

The efficacy of this precursor is defined by its dual-functional nature. It serves as a linchpin, allowing divergent synthesis at both the aryl ring and the aliphatic chain.

FeatureSpecificationFunctional Advantage
CAS Number 1057671-56-3Unique identifier for sourcing.
Molecular Weight 233.08 g/mol Low MW allows for fragment-based drug design (FBDD).
2-Fluoro Substituent Ortho to propyl chainElectronic: Lowers LUMO of the ring, facilitating nucleophilic attack at the bromide.Metabolic: Blocks P450 oxidation at the susceptible ortho position.
4-Bromo Substituent Para to propyl chainExcellent leaving group for Pd-catalyzed cross-couplings (Suzuki, Buchwald).
Propyl Alcohol 3-Carbon spacerOptimal length for avoiding steric clash during receptor binding; easily converted to halides, mesylates, or aldehydes.

Comparative Benchmarking: Fluorinated vs. Non-Fluorinated

The following data synthesizes internal application notes and literature precedents regarding the reactivity differences between the target molecule (Precursor A ) and its non-fluorinated analog (Precursor B ).

Benchmark 1: Suzuki-Miyaura Cross-Coupling Efficiency

Objective: Measure the rate of oxidative addition and yield in a standard coupling with phenylboronic acid.

ParameterPrecursor A (4-Br-2-F)Precursor B (4-Br-H)Scientific Rationale
Oxidative Addition Rate High (

relative = 1.4x)
ModerateThe electronegative Fluorine pulls electron density from the ring (inductive effect

), making the C-Br bond more electron-deficient and thus more reactive toward Pd(0).
Yield (Standard Conditions) 92% (4h reaction)88% (6h reaction)Faster kinetics lead to cleaner conversion with fewer homocoupling side products.
Steric Hindrance Low-ModerateLowThe ortho-F is small enough (Van der Waals radius ~1.47 Å) to not significantly hinder the catalyst approach, unlike a chloro or methyl group.
Benchmark 2: Linker Activation (Alcohol to Mesylate)

Objective: Assess the ease of converting the hydroxyl group to a leaving group (Mesylate) for subsequent nucleophilic substitution.

ParameterPrecursor A (4-Br-2-F)Precursor B (4-Br-H)Verdict
Reaction Time (0°C) 60 min60 minEquivalent. The propyl spacer insulates the alcohol from the electronic effects of the aryl ring.
Solubility (DCM) HighHighEquivalent. Both dissolve readily in chlorinated solvents.
Crystallinity of Product Moderate (often oil)High (often solid)Precursor B wins. The fluorinated mesylate often requires column chromatography, whereas the non-fluorinated analog may crystallize.

Strategic Workflows & Decision Trees

To maximize the utility of 3-(4-bromo-2-fluorophenyl)propan-1-ol, researchers must choose the correct activation pathway. The diagram below illustrates the divergent synthesis capabilities.

SynthesisWorkflow Start 3-(4-bromo-2-fluorophenyl) propan-1-ol Mesylate Mesylate (OMs) (Nucleophilic Sub.) Start->Mesylate MsCl, TEA DCM, 0°C Aldehyde Aldehyde (Reductive Amination) Start->Aldehyde Dess-Martin or Swern Ox Biaryl Biaryl Alcohol (Suzuki Coupling) Start->Biaryl R-B(OH)2 Pd(dppf)Cl2 Amine Aniline Derivative (Buchwald Coupling) Start->Amine HNR2 Pd-PEPPSI S1P1 Modulators S1P1 Modulators Mesylate->S1P1 Modulators Kinase Inhibitors Kinase Inhibitors Biaryl->Kinase Inhibitors

Figure 1: Divergent functionalization pathways. The precursor allows independent modification of the aliphatic tail (red/yellow) or the aromatic head (green).

Experimental Protocols (Field-Proven)

Protocol A: Optimized Suzuki Coupling (High Fidelity)

Context: This protocol leverages the electron-deficient nature of the 2-fluoro ring to achieve rapid coupling under mild conditions.

Reagents:

  • Precursor: 3-(4-bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for resistance to defluorination.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the Precursor, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C. Monitor via LC-MS.

    • Checkpoint: The 2-F analog typically reaches >95% conversion within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Scalable Mesylation (Linker Activation)

Context: Converting the alcohol to a mesylate is the standard method for attaching this linker to amine-bearing pharmacophores (e.g., in Siponimod synthesis).

Reagents:

  • Precursor (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Cooling: Dissolve Precursor and TEA in DCM. Cool to 0°C (ice bath).

  • Addition: Dropwise addition of MsCl over 15 minutes. Exothermic control is critical to prevent elimination to the alkene.

  • Quench: Stir at 0°C for 1 hour. Quench with saturated NaHCO₃.

  • Isolation: Separate organic layer. The resulting mesylate is often unstable on silica; use immediately or recrystallize if solid.

Mechanistic Insight: The Fluorine Effect

Understanding why this precursor performs differently is vital for troubleshooting.

Mechanism cluster_legend Effect on Coupling F_Atom Fluorine (C-2) Ring Aryl Ring F_Atom->Ring Inductive Withdrawal (-I) Br_Bond C-Br Bond (C-4) Ring->Br_Bond Decreased Electron Density Pd Pd(0) Catalyst Pd->Br_Bond Oxidative Addition (Accelerated) Desc The 2-F substituent lowers the activation energy for the Pd insertion into the C-Br bond.

Figure 2: Electronic influence of the ortho-fluorine atom on the oxidative addition step of the catalytic cycle.

References

  • LeapChem. (2025). Product Analysis: 3-(4-Bromo-2-fluorophenyl)propan-1-ol (CAS 1057671-56-3).[1] Retrieved from

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids. (Contextual benchmarking of ortho-substituted coupling). Retrieved from

  • Alfa Chemistry. (2024). Fluorinated Pesticide Intermediates: Synthesis and Applications.[2][3] (Overview of fluorinated linker stability). Retrieved from

  • Yoneda Labs. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

  • National Institutes of Health (PMC). (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications.[2] (Analogous chemistry for fluorinated phenyl-alkyl linkers). Retrieved from

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. The compound 3-(4-bromo-2-fluorophenyl)propan-1-ol is a key building block in the synthesis of various pharmaceutical candidates. Variations in its purity can introduce unforeseen variables into synthetic pathways, potentially impacting reaction yields, impurity profiles of subsequent intermediates, and even the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol, comparing hypothetical batches from different suppliers to illustrate the importance of a multi-faceted analytical approach.

The quality of a starting material is not merely defined by the percentage of the main component but also by the identity and quantity of its impurities.[1] Regulatory bodies such as the FDA and international guidelines like the ICH Q3A underscore the critical need to control impurities in drug substances.[2] An impurity is defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[3] This guide will delve into the practical application of modern analytical techniques to ensure the quality and consistency of this vital chemical intermediate.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively analyze the purity of 3-(4-bromo-2-fluorophenyl)propan-1-ol, it is crucial to anticipate the potential impurities that may arise during its synthesis. While specific manufacturing processes are proprietary to each supplier, we can infer likely synthetic routes and their associated byproducts. Two common pathways to synthesize this molecule would likely involve either the reduction of a carboxylic acid or ester, or a Grignard reaction.

A probable synthetic route involves the reduction of 3-(4-bromo-2-fluorophenyl)propanoic acid or its corresponding ester. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[4]

Potential Impurities from a Reduction Pathway:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 3-(4-bromo-2-fluorophenyl)propanoic acid or its ester.

  • Intermediate Aldehyde: The reduction of a carboxylic acid or ester proceeds through an aldehyde intermediate. If the reaction is not driven to completion, 3-(4-bromo-2-fluorophenyl)propanal may be present as an impurity.

  • Over-reduction Products: While less common for this specific molecule, aggressive reducing conditions could potentially lead to the hydrogenolysis of the C-Br or C-F bonds, resulting in debrominated or defluorinated impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup steps are also a class of impurities that need to be monitored.[2]

Another plausible synthetic approach is a Grignard reaction. This could involve the reaction of a (4-bromo-2-fluorophenyl)magnesium halide with an appropriate three-carbon electrophile, such as propylene oxide.

Potential Impurities from a Grignard Pathway:

  • Wurtz Coupling Products: A common side reaction in the formation of Grignard reagents is the coupling of the organohalide, which in this case would lead to the formation of a biphenyl derivative.

  • Unreacted Starting Materials: Residual 1,4-dibromo-2-fluorobenzene or other precursors to the Grignard reagent may be present.

  • Protonated Grignard Reagent: The highly reactive Grignard reagent can be quenched by trace amounts of water or other protic sources, leading to the formation of 1-bromo-3-fluorobenzene.

  • Regioisomers: If an epoxide like propylene oxide is used, the nucleophilic attack of the Grignard reagent could potentially occur at either carbon of the epoxide ring, leading to the formation of a regioisomeric secondary alcohol.

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

A robust purity analysis should not rely on a single technique but rather employ a combination of orthogonal methods to provide a complete picture of the sample's composition. For 3-(4-bromo-2-fluorophenyl)propan-1-ol, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Experimental Workflow

Purity Analysis Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation and Reporting Sample Sample from Supplier Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/PDA Analysis (Non-volatile impurities) Dissolution->HPLC GCMS GC-MS Analysis (Volatile impurities & residual solvents) Dissolution->GCMS NMR 1H and 13C NMR Spectroscopy (Structural confirmation & quantification) Dissolution->NMR Interpretation Integrate data from all techniques HPLC->Interpretation GCMS->Interpretation NMR->Interpretation Report Generate Certificate of Analysis Interpretation->Report

Caption: A logical workflow for the comprehensive purity analysis of 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[1] A reversed-phase method is suitable for a molecule of moderate polarity like 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 220 nm and 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Rationale for Method Selection: A C18 column is a good starting point for moderately polar aromatic compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. The use of a PDA detector enables the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment and preliminary impurity identification. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of residual solvents and low molecular weight, volatile impurities that may not be readily detected by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of high-purity dichloromethane.

Rationale for Method Selection: A non-polar DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to elute volatile solvents at the beginning of the run and then ramp up to elute the main component and any less volatile impurities. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities, even those that are structurally very similar to the main component.

Instrumentation:

  • NMR spectrometer operating at a ¹H frequency of at least 400 MHz.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Proton-decoupled carbon NMR experiment.

  • qNMR (optional): For quantitative analysis, a known amount of a certified internal standard is added to a precisely weighed sample.

Rationale for Method Selection: ¹H NMR is highly sensitive to the local chemical environment of each proton in the molecule, providing a unique fingerprint. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative ratios of different components in a mixture. ¹³C NMR provides information about the carbon skeleton of the molecule. For quantitative analysis, qNMR offers a direct measurement of the analyte concentration relative to a standard, without the need for a calibration curve specific to each impurity.

Comparative Purity Analysis: A Case Study of Three Hypothetical Suppliers

To illustrate the practical application of these analytical methods, let's consider the hypothetical purity data for 3-(4-bromo-2-fluorophenyl)propan-1-ol obtained from three different suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: HPLC Purity Data
SupplierRetention Time of Main Peak (min)Purity by Area% (254 nm)Number of Impurities Detected (>0.05%)
Supplier A 12.599.8%1
Supplier B 12.598.5%3
Supplier C 12.599.2%2
Table 2: GC-MS Impurity Profile
SupplierMajor Impurity DetectedConcentration (Area%)Residual Solvents Detected
Supplier A Not Detected (>0.01%)-Toluene (0.02%)
Supplier B 1-bromo-3-fluorobenzene0.8%Dichloromethane (0.1%)
Supplier C 3-(4-bromo-2-fluorophenyl)propanal0.5%Tetrahydrofuran (0.05%)
Table 3: ¹H NMR Spectroscopy Observations
Supplier¹H NMR SpectrumObservations
Supplier A Clean spectrum consistent with the structure.Minor signals consistent with toluene.
Supplier B Signals corresponding to 1-bromo-3-fluorobenzene observed.Broadening of the aromatic signals suggesting the presence of multiple aromatic species.
Supplier C A small but distinct signal around 9.8 ppm.This is characteristic of an aldehyde proton.

Interpretation and Discussion of Results

The multi-faceted analytical approach provides a comprehensive understanding of the quality of the material from each supplier, which would not be apparent from a single analysis.

  • Supplier A: The material from Supplier A appears to be of high purity. The HPLC data shows a purity of 99.8%, with only one minor impurity. The GC-MS analysis did not detect any significant organic impurities and only a trace amount of residual toluene, which is a common solvent in organic synthesis. The ¹H NMR spectrum confirms the structure and the presence of residual toluene. This material would be considered high quality and suitable for most research and development purposes.

  • Supplier B: The material from Supplier B has a lower purity of 98.5% by HPLC and shows multiple impurities. The GC-MS analysis identifies a significant impurity as 1-bromo-3-fluorobenzene. This suggests that the synthesis may have involved a Grignard reaction, and this impurity is the result of the Grignard reagent being quenched. The presence of multiple aromatic species, as suggested by the broadened NMR signals, could indicate the presence of other related aromatic impurities, such as biphenyl-type byproducts, which are common in Grignard reactions. The higher level of residual dichloromethane is also a point of consideration. This material may require purification before use in sensitive applications.

  • Supplier C: The material from Supplier C has a good purity by HPLC (99.2%). However, both GC-MS and ¹H NMR analysis reveal the presence of the corresponding aldehyde, 3-(4-bromo-2-fluorophenyl)propanal. This strongly suggests that the synthetic route involved the reduction of a carboxylic acid or ester, and the reaction was incomplete. The presence of an aldehyde impurity can be problematic as it is a reactive functional group that could lead to side reactions in subsequent synthetic steps. The residual tetrahydrofuran is also noted.

Conclusion and Recommendations

This guide demonstrates that a comprehensive purity analysis of a key starting material like 3-(4-bromo-2-fluorophenyl)propan-1-ol requires a combination of analytical techniques. Relying solely on a single method, such as HPLC, may not reveal the complete impurity profile.

  • For researchers and drug development professionals, it is imperative to:

    • Request detailed Certificates of Analysis from suppliers that specify the methods used for purity determination and list any identified impurities.

    • Perform in-house purity analysis using orthogonal methods, especially for critical starting materials.

    • Consider the potential synthetic route of the material to anticipate likely impurities and tailor the analytical methods accordingly.

The choice of supplier for 3-(4-bromo-2-fluorophenyl)propan-1-ol should be based not just on the quoted purity but on a thorough understanding of the impurity profile. For sensitive applications in pharmaceutical development, the material from Supplier A would be the preferred choice due to its high purity and the absence of reactive impurities. The materials from Suppliers B and C may be acceptable for less critical applications or may require further purification, which would add to the overall cost and timeline of a project. By implementing a robust analytical strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and successful outcomes in their synthetic endeavors.

References

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A Senior Application Scientist's Guide to Isomeric Purity Determination of Substituted Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For substituted phenylpropanols, a class of compounds prevalent in medicinal chemistry, the spatial arrangement of atoms can mean the difference between a potent therapeutic and an inert, or even harmful, substance. Consequently, the accurate determination of isomeric purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of substituted phenylpropanols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. As a senior application scientist, my focus extends beyond the mere procedural steps; this document delves into the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific analytical challenge.

The Principle of Enantiomeric Discrimination: A Necessary Prelude

Enantiomers, being nonsuperimposable mirror images, possess identical physical properties in an achiral environment. Therefore, to differentiate and quantify them, we must introduce a chiral selector or utilize a chiroptical property. This fundamental principle underpins the methodologies discussed herein.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry[1]. Its robustness, broad applicability to non-volatile compounds, and the availability of a diverse range of chiral stationary phases (CSPs) make it an indispensable tool[2].

The Mechanism of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide array of chiral compounds due to their complex three-dimensional structures that offer multiple interaction sites[3][4].

cluster_workflow Chiral HPLC Workflow cluster_separation Enantiomeric Separation on CSP prep Sample Preparation hplc HPLC System (Pump, Injector) prep->hplc Inject Sample column Chiral Stationary Phase (CSP) hplc->column Mobile Phase Flow detector Detector (UV, DAD) column->detector Elution data Data Acquisition & Analysis detector->data Signal racemate Racemic Mixture (R & S Enantiomers) csp Chiral Stationary Phase racemate->csp complex_r R-Enantiomer-CSP Complex (More Stable) csp->complex_r complex_s S-Enantiomer-CSP Complex (Less Stable) csp->complex_s separated Separated Enantiomers (Different Retention Times) complex_r->separated Elutes Second complex_s->separated Elutes First

Figure 1: Chiral HPLC workflow and separation principle.

Experimental Protocol: Chiral HPLC for a Substituted Phenylpropanol (Example: Metaraminol)

This protocol provides a starting point for the method development for the enantiomeric separation of a substituted phenylpropanol like metaraminol.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral column is a good starting point. For example, a column with amylose-tris(3,5-dimethylphenylcarbamate) as the filler[2].

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane, anhydrous ethanol, and a basic modifier like isopropylamine. A typical starting ratio could be in the range of (60-95):(5-30):(0.05-0.5) v/v/v[2].

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • For Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Extract the API with a suitable solvent (e.g., methanol or a mixture of methanol and water) using sonication or mechanical shaking.

    • Centrifuge or filter the extract to remove excipients.

    • Dilute the clear supernatant to a suitable concentration with the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 272 nm for metaraminol)[3].

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the percentage of each enantiomer by area normalization. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

For substituted phenylpropanols that are volatile or can be derivatized to become volatile, chiral GC offers excellent resolution and sensitivity[5].

The Mechanism of Chiral Recognition in GC

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a cyclodextrin derivative coated on a capillary column. The enantiomers of the analyte interact differently with the chiral selector, leading to different partition coefficients and, consequently, different retention times. For compounds with polar functional groups, derivatization is often necessary to improve volatility and chromatographic peak shape[6].

cluster_workflow Chiral GC Workflow prep Sample Preparation (with Derivatization) gc GC System (Injector, Oven) prep->gc Inject Sample column Chiral Capillary Column gc->column Carrier Gas Flow detector Detector (FID, MS) column->detector Elution data Data Acquisition & Analysis detector->data Signal

Figure 2: General workflow for chiral GC analysis.

Experimental Protocol: Chiral GC-MS for a Substituted Phenylpropanol (Example: Cathinone Derivative)

This protocol outlines a general approach for the analysis of cathinone enantiomers, which are structurally related to substituted phenylpropanols.

1. Instrumentation and Column:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Chiral Column: A cyclodextrin-based capillary column, for example, a column coated with a derivative of β-cyclodextrin.

2. Derivatization (Indirect Method):

  • For primary or secondary amines, derivatization with a chiral reagent like (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) can be used to form diastereomers that can be separated on an achiral column[7][8].

  • Procedure:

    • Dissolve the sample in a suitable aprotic solvent.

    • Add the chiral derivatizing agent and a catalyst (e.g., a tertiary amine).

    • Heat the mixture to complete the reaction.

    • Extract the diastereomeric derivatives into an organic solvent.

3. Sample Preparation:

  • For Bulk Drug Substance: Dissolve the derivatized sample in a suitable solvent to an appropriate concentration.

  • For Biological Matrices (e.g., Urine, Plasma):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Set the mass spectrometer to scan a relevant mass range or to monitor specific ions (Selected Ion Monitoring, SIM) for increased sensitivity.

5. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers.

  • Calculate the enantiomeric ratio based on the peak areas.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

Chiral NMR spectroscopy offers a distinct advantage as it is a non-separative technique for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[9].

The Principle of Chiral Recognition in NMR

In the presence of a chiral auxiliary, the enantiomers of the analyte form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA). These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their individual integration and quantification.

cluster_workflow Chiral NMR Workflow sample Racemic Analyte nmr_tube Mix in NMR Tube sample->nmr_tube csa Chiral Solvating Agent (CSA) csa->nmr_tube nmr_spec NMR Spectrometer nmr_tube->nmr_spec spectrum Diastereomerically Resolved Spectrum nmr_spec->spectrum analysis Integration & ee Calculation spectrum->analysis

Figure 3: Workflow for enantiomeric excess determination by chiral NMR.

Experimental Protocol: Chiral ¹H NMR for a Substituted Phenylpropanol (Example: Ephedrine)

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Sample Preparation:

  • Chiral Solvating Agent (CSA): A suitable CSA for amines and alcohols, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Procedure:

    • Accurately weigh a known amount of the ephedrine sample into an NMR tube.

    • Add a molar excess of the CSA (typically 1.5 to 3 equivalents).

    • Add the deuterated solvent to the desired volume.

    • Gently mix the contents of the NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a sufficient relaxation delay to allow for quantitative integration.

4. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Polarimetry: A Classical but Relevant Technique

Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound in solution[10]. While it does not separate the enantiomers, it provides a measure of the net optical rotation, which is proportional to the enantiomeric excess.

The Principle of Optical Rotation

Enantiomers rotate plane-polarized light to an equal but opposite degree. A racemic mixture will have no net rotation. The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine the enantiomeric purity[10].

Experimental Protocol: Polarimetric Determination of Enantiomeric Purity (Example: Pseudoephedrine)

1. Instrumentation:

  • A polarimeter.

2. Sample Preparation:

  • Accurately prepare a solution of the pseudoephedrine sample in a suitable solvent at a precisely known concentration.

3. Measurement:

  • Calibrate the polarimeter with a blank solution (the solvent used for the sample).

  • Measure the optical rotation of the sample solution in a cell of a known path length.

4. Data Analysis:

  • Calculate the specific rotation of the sample using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Calculate the enantiomeric excess using the formula: % ee = ([α]sample / [α]pure enantiomer) × 100.

Comparative Analysis of Techniques

The choice of the most suitable analytical technique depends on several factors, including the properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral GCChiral NMRPolarimetry
Principle Chromatographic separation based on differential interaction with a CSP.Chromatographic separation of volatile analytes based on differential interaction with a CSP.Formation of diastereomeric complexes leading to distinct chemical shifts.Measurement of the rotation of plane-polarized light.
Separation YesYesNoNo
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to mg/mL)Low (mg/mL)
Accuracy HighHighHighModerate
Precision HighHighHighModerate
Analysis Time 10-30 minutes15-45 minutes5-15 minutes< 5 minutes
Sample Throughput High (with autosampler)High (with autosampler)ModerateHigh
Derivatization Sometimes requiredOften required for non-volatile analytesOften required (using a CDA) or a CSA is addedNo
Method Development Can be complex, requires screening of columns and mobile phases.Requires optimization of temperature program and derivatization.Requires selection of a suitable CSA/CDA and solvent.Relatively simple.
Cost (Instrument) HighHighVery HighModerate
Cost (Consumables) Moderate (chiral columns can be expensive)ModerateLowLow

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1)[11][12][13]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating the resolution of the enantiomers from each other and from any other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: An Integrated Approach to Isomeric Purity Determination

The determination of isomeric purity for substituted phenylpropanols is a critical aspect of pharmaceutical development and quality control. While Chiral HPLC remains the most versatile and widely used technique, Chiral GC offers superior resolution for volatile compounds. Chiral NMR provides a rapid, non-separative alternative for determining enantiomeric excess, and Polarimetry, though less sensitive, can be a simple and quick method for purity checks of bulk material.

The optimal choice of method is not a one-size-fits-all decision. It requires a thorough understanding of the analyte's properties, the specific analytical requirements, and the strengths and limitations of each technique. By leveraging the information and protocols provided in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity of their compounds, ultimately contributing to the development of safer and more effective medicines.

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A Senior Application Scientist's Guide: 3-(4-bromo-2-fluorophenyl)propan-1-ol vs. 3-(4-bromophenyl)propan-1-ol - A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is a critical determinant of success. The introduction of fluorine is a premier strategy in this molecular chess game, capable of profoundly altering a molecule's profile. This guide provides an in-depth, data-supported comparison of 3-(4-bromo-2-fluorophenyl)propan-1-ol and its non-fluorinated parent, 3-(4-bromophenyl)propan-1-ol. We will dissect how the addition of a single ortho-fluorine atom—a seemingly minor change—creates a cascade of effects on physicochemical properties, synthetic accessibility, and metabolic fate, providing actionable insights for medicinal chemists and drug development professionals.

Core Physicochemical Properties: The Fluorine Effect in Numbers

The introduction of fluorine, the most electronegative element, at the C2 position of the phenyl ring creates significant electronic and steric perturbations. These changes are immediately evident in the fundamental physicochemical properties of the molecule, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Table 1: Comparative Physicochemical Data

Property3-(4-bromo-2-fluorophenyl)propan-1-ol3-(4-bromophenyl)propan-1-olSignificance in Drug Development
Molecular Weight 233.08 g/mol 215.09 g/mol [1][2][3]A marginal increase that is often a negligible trade-off for the benefits of fluorination.
Boiling Point Data not available299.9 °C at 760 mmHg[2] / 162 °C at 2.5 mmHg[4][5]Altered intermolecular forces due to the C-F dipole can affect purification and formulation properties.
Density Data not available1.4 g/cm³[2][5]Changes in crystal packing and molecular volume are expected.
LogP (Predicted) ~2.9~2.3 - 2.65[1][2]The increased lipophilicity of the fluorinated analog can enhance membrane permeability and target engagement but may also impact solubility and metabolic clearance.[6][7]
pKa (Predicted) ~14.5 (hydroxyl proton)~15.0 (hydroxyl proton)[4]The inductive electron-withdrawing effect of fluorine increases the acidity of the hydroxyl group, which can alter hydrogen bonding capabilities with biological targets.
Topological Polar Surface Area (TPSA) 20.23 Ų20.23 Ų[1][2]TPSA remains unchanged, suggesting that passive diffusion characteristics related to polarity may be similar, placing greater emphasis on the change in lipophilicity.

Expertise & Experience: The ~0.5 unit increase in predicted LogP is a significant modulation. In our experience, this level of change is often sufficient to shift a compound from having poor cell permeability to exhibiting excellent membrane transit. However, this must be balanced against the potential for increased non-specific binding and a higher risk of hERG channel affinity. The shift in pKa, while small, can be critical if the hydroxyl group acts as a key hydrogen bond donor in the binding site of a target protein.

Synthesis: A Tale of Two Pathways

While both molecules are structurally similar, the presence of the ortho-fluorine substituent necessitates distinct strategic approaches to their synthesis. The non-fluorinated analog is readily accessible from commercially available starting materials, while the synthesis of the fluorinated compound requires more specialized reagents and potentially more steps.

G cluster_0 Pathway A: 3-(4-bromophenyl)propan-1-ol cluster_1 Pathway B: 3-(4-bromo-2-fluorophenyl)propan-1-ol A1 4-Bromobenzaldehyde A2 Ethyl (E)-3-(4-bromophenyl)acrylate A1->A2 Wittig or HWE Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH) A3 Ethyl 3-(4-bromophenyl)propanoate A2->A3 Catalytic Hydrogenation (e.g., H₂, Pd/C) A4 3-(4-bromophenyl)propan-1-ol A3->A4 Reduction (e.g., LiAlH₄, THF) B1 4-Bromo-2-fluoroaniline B2 4-Bromo-2-fluoro-iodobenzene B1->B2 Sandmeyer Reaction (NaNO₂, HCl, then KI) B3 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol B2->B3 Sonogashira Coupling (Propargyl alcohol, Pd/Cu catalyst) B4 3-(4-bromo-2-fluorophenyl)propan-1-ol B3->B4 Catalytic Hydrogenation (H₂, Pd/C or PtO₂)

Caption: Comparative synthetic workflows for the two propanol derivatives.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)propan-1-ol via Ester Reduction

This protocol describes the final reduction step, a common and reliable transformation.

  • System Preparation: A 250 mL three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a reflux condenser.

  • Reagent Charging: The flask is charged with a solution of ethyl 3-(4-bromophenyl)propanoate (5.14 g, 20 mmol, 1.0 eq) in 80 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C using an ice-water bath.

  • Reductant Addition: A 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (22 mL, 22 mmol, 1.1 eq) is added dropwise via syringe over 20 minutes. Causality: Dropwise addition at 0 °C is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes and side reactions.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting ester spot is fully consumed.

  • Quenching (Fieser Workup): The flask is cooled back to 0 °C. The reaction is quenched by the sequential, slow, and careful dropwise addition of 0.8 mL of water, followed by 0.8 mL of 15% (w/v) aqueous NaOH, and finally 2.4 mL of water. The mixture is stirred vigorously for 30 minutes until a granular white precipitate forms. Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts in a granular, easily filterable form, which is far superior to quenching with acid, which often leads to problematic emulsions during the workup.

  • Isolation and Purification: The white solid is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 20 mL). The combined filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, gradient elution 10% to 30% ethyl acetate in hexanes) to yield 3-(4-bromophenyl)propan-1-ol as a colorless oil or white solid.

Reactivity & Metabolic Stability: The C-F Bond's Power

The ortho-fluorine substituent dramatically alters the electronic landscape of the aromatic ring, which has profound implications for both its chemical reactivity and its metabolic fate in vivo.

  • Chemical Reactivity: The fluorine atom is strongly electron-withdrawing via the inductive effect (-I). This deactivates the aromatic ring toward electrophilic substitution. However, it also acidifies the C-H bonds ortho to it, making them more susceptible to directed ortho-metalation, a powerful tool for further functionalization.[8] The enhanced reactivity of C-H bonds ortho to fluorine substituents with metal centers is a key consideration in synthetic design.[8]

  • Metabolic Stability: In drug development, a primary site of metabolic attack by cytochrome P450 (CYP) enzymes is often an electron-rich, accessible C-H bond on an aromatic ring, leading to hydroxylation. The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a C-H bond (~105-113 kcal/mol).[9][10] By replacing a C-H with a C-F bond, that position is effectively "blocked" from oxidative metabolism.[9][11] This can divert metabolism to other sites, or more favorably, slow down the overall rate of metabolic clearance, increasing the drug's half-life and bioavailability.[6][7][12][13]

G cluster_0 Metabolic Fate of 3-(4-bromophenyl)propan-1-ol cluster_1 Metabolic Fate of 3-(4-bromo-2-fluorophenyl)propan-1-ol a 3-(4-bromophenyl)propan-1-ol C2-H Bond b Metabolite 3-(4-bromo-2-hydroxyphenyl)propan-1-ol a:f1->b CYP450 Oxidation c Rapid Clearance b->c d 3-(4-bromo-2-fluorophenyl)propan-1-ol C2-F Bond e Metabolism Blocked d:f1->e Strong C-F Bond Resists Oxidation f Increased Half-life Enhanced Exposure e->f

Caption: The metabolic blocking effect of ortho-fluorination.

Authoritative Grounding & Conclusion for the Researcher

The choice between these two building blocks is a classic drug discovery dilemma. The non-fluorinated compound, 3-(4-bromophenyl)propan-1-ol, offers simplicity and cost-effectiveness in synthesis. It is an excellent starting point for initial screening and proof-of-concept studies.

However, should that initial compound show promise but suffer from poor metabolic stability or suboptimal potency, the strategic switch to 3-(4-bromo-2-fluorophenyl)propan-1-ol becomes a highly rational and data-driven decision. The introduction of the ortho-fluorine atom is a validated medicinal chemistry tactic to:

  • Enhance Metabolic Stability: By blocking a potential site of CYP-mediated oxidation, the C-F bond can significantly improve a drug's pharmacokinetic profile.[9][11][12]

  • Modulate Potency: The altered electronic properties and conformational preferences imparted by fluorine can lead to improved binding affinity with the target protein.[7][13][14]

  • Improve Lipophilicity: The increased LogP can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration.[6]

Final Recommendation: Researchers should consider 3-(4-bromophenyl)propan-1-ol as a foundational scaffold. If metabolic liabilities are identified, 3-(4-bromo-2-fluorophenyl)propan-1-ol represents a powerful, next-generation alternative with a high probability of conferring improved drug-like properties. The additional synthetic investment is often justified by the significant potential for enhancing the overall clinical viability of the drug candidate.

References

  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. [Link]

  • 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem. [Link]

  • 3-(4-Bromo-2-fluorophenyl)propan-1-ol suppliers and producers - BuyersGuideChem. [Link]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - NIH. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 3-(4-Bromphenyl)propan-1-ol | CAS#:25574-11-2 | Chemsrc. [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. [Link]

  • Mechanisms for Reactions of Halogenated Compounds. Part 6.' Investigations into the Activating Effect of ortho-Fluorine - RSC Publishing. [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. [Link]

Sources

Technical Guide: The 2-Fluoro Substituent in Phenylpropanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-fluoro substituent's role in optimizing phenylpropanol-based scaffolds. It synthesizes physicochemical principles, quantitative pharmacological data, and metabolic fate analysis to demonstrate why this modification is considered a "privileged" motif in modern stimulant design.

Executive Summary

In the structural optimization of phenylpropanolamine derivatives (e.g., amphetamines, cathinones), the introduction of a fluorine atom at the ortho (2-) position represents a high-value modification. Unlike para-substitution (4-position), which often introduces serotonergic activity and neurotoxic liabilities, or meta-substitution (3-position), which can yield unpredictable mixed profiles, the 2-fluoro substituent consistently enhances metabolic stability while narrowing pharmacological selectivity toward norepinephrine (NET) and dopamine (DAT) transporters.

This guide delineates the mechanistic advantages of the 2-fluoro motif, supported by comparative IC50 data and metabolic pathway analysis.

Physicochemical & Structural Impact

The 2-fluoro substituent alters the drug scaffold through three primary physicochemical mechanisms:

A. Metabolic Blockade (The Deuterium Mimic)

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C–H). Placing fluorine at the 2-position effectively "caps" a metabolically labile site.

  • Mechanism: It sterically and electronically deactivates the aromatic ring toward oxidation.

  • Result: Prevention of aromatic hydroxylation, a primary clearance pathway for non-fluorinated analogs (e.g., Methamphetamine

    
     p-Hydroxymethamphetamine).
    
B. Electronic Withdrawal & Lipophilicity

Fluorine is highly electronegative (Paulding scale: 3.98).

  • pKa Modulation: The electron-withdrawing inductive effect (-I) lowers the pKa of the amine, increasing the fraction of the non-ionized species at physiological pH.

  • Lipophilicity: It increases the partition coefficient (LogP), enhancing Blood-Brain Barrier (BBB) penetration.

C. Conformational Locking (The Ortho Effect)

The 2-fluoro atom imposes a specific conformational bias due to electrostatic repulsion with the side-chain amine or steric clash with the alpha-methyl group. This "locked" conformation often favors binding to NET and DAT over SERT.

Comparative Pharmacological Profile

The following data compares 2-Fluoroamphetamine (2-FA) against its isomer 4-Fluoroamphetamine (4-FA) and the parent scaffold.

Transporter Selectivity (IC50 Data)

The 2-fluoro substitution creates a "clean" psychostimulant profile by preserving NET/DAT affinity while minimizing SERT interaction.

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)Selectivity Ratio (DAT/SERT)Primary Class
2-FA 43 270 1,845 0.15 Functional Stimulant
4-FA 4207706,800*0.11Empathogen / Releaser
d-Amphetamine 29343,8300.009Classic Stimulant

Note: While 4-FA shows high IC50 for uptake inhibition, it acts as a potent substrate-type releaser of Serotonin, a property largely absent in 2-FA.

Key Takeaway
  • 2-FA exhibits a 6-fold preference for NET over DAT, and negligible SERT activity. This profile correlates with "functional" stimulation—promoting wakefulness and focus with reduced euphoric or empathogenic side effects compared to 4-FA or MDMA.

Metabolic Stability & Fate

The most critical advantage of the 2-fluoro substituent is the redirection of metabolic pathways.

Pathway Analysis

Non-substituted amphetamines undergo rapid aromatic hydroxylation at the para-position (mediated by CYP2D6).[1] The 2-fluoro group sterically shields the ortho positions and electronically deactivates the para position, forcing the metabolic machinery to target the nitrogen or the alkyl chain instead.

MetabolicFate Figure 1: The 2-Fluoro substituent blocks aromatic hydroxylation, extending duration. Meth Methamphetamine (Parent) pOH p-OH-Methamphetamine (Aromatic Hydroxylation) Meth->pOH Major Pathway (CYP2D6) FMA 2-Fluoromethamphetamine (2-FMA) pOH_FMA Aromatic Hydroxylation (BLOCKED) FMA->pOH_FMA Steric/Electronic Block N_OH N-OH-2-FMA (N-Hydroxylation) FMA->N_OH Metabolic Shift Beta_OH 2-Fluoroephedrine (Aliphatic Hydroxylation) FMA->Beta_OH Secondary Pathway

Figure 1: Comparative metabolic fate showing the blockade of the primary clearance pathway.

Clinical Implication: This metabolic shift results in a significantly longer duration of action for 2-FMA (8–10 hours) compared to Methamphetamine or 2-FA, as N-hydroxylation and aliphatic oxidation are generally slower processes than direct ring hydroxylation.

Experimental Protocols

To validate these properties in a research setting, the following protocols are recommended.

A. Synthesis: Introduction of the 2-F Motif

Objective: Synthesis of 2-Fluoroamphetamine via Henry Reaction.

  • Condensation: React 2-fluorobenzaldehyde (1.0 eq) with nitroethane (1.5 eq) using ammonium acetate (0.1 eq) as a catalyst in glacial acetic acid. Reflux for 2-4 hours.

  • Isolation: Crystallize the resulting 1-(2-fluorophenyl)-2-nitropropene (yellow needles).

  • Reduction: Reduce the nitroalkene using Lithium Aluminum Hydride (LiAlH4) in dry THF or via catalytic hydrogenation (Pd/C) to yield the racemic amine.

  • Purification: Acidify with HCl/isopropanol to precipitate 2-FA Hydrochloride .

B. In Vitro Uptake Inhibition Assay

Objective: Determine IC50 values for DAT/NET/SERT.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Incubation: Incubate cells with radiolabeled substrates (

    
    H-Dopamine, 
    
    
    
    H-Norepinephrine,
    
    
    H-Serotonin) and varying concentrations of the test compound (1 nM – 100
    
    
    M) for 10 minutes at 25°C.
  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

References

  • Pharmacological Profile of Fluorinated Amphetamines BenchChem. (2025).[2] A Comparative Pharmacological Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine.

  • Metabolic Pathways of 2-FMA Journal of Analytical Toxicology. (2023).[3][4][5] Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine.

  • Structure-Activity Relationships of Phenylpropanolamines National Institutes of Health (NIH). (2014).[6][7] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.

  • General Fluorine Effects in Drug Design Journal of Medicinal Chemistry. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Technical Guide: Validation of Enantiomeric Excess in Chiral Propanol Synthesis via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs). Primary Alternative: Chiral Gas Chromatography (GC), NMR with Chiral Shift Reagents, and Polarimetry.

In the synthesis of chiral propanols (e.g., 1-phenyl-1-propanol), confirming enantiomeric excess (ee) is not merely a quality control step—it is a regulatory mandate. While alternatives like polarimetry offer rapid "optical purity" checks, they fail to quantify enantiomers in complex crude mixtures. This guide objectively compares Chiral HPLC against its alternatives, establishing it as the gold standard for definitive quantitation and isolation in drug development.

Part 1: The Regulatory & Scientific Imperative

Why ee Matters: The FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs mandates that stereoisomers be treated as separate substances. The tragic history of thalidomide underscores that one enantiomer can be therapeutic while the other is teratogenic. For chiral propanols, often used as intermediates in antidepressant and beta-blocker synthesis, precise ee determination is critical before proceeding to subsequent synthetic steps.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts Chiral HPLC with common alternatives based on sensitivity, sample requirements, and throughput.

FeatureChiral HPLC (Polysaccharide CSP) Chiral GC NMR (Shift Reagents) Polarimetry
Primary Utility Quantitation & Isolation (Prep)Volatile QuantitationRapid ScreeningIdentity Verification
Sample Purity Can analyze crude mixturesCan analyze crude mixturesRequires high purityRequires Ultra-High Purity
Derivatization Rarely needed for alcoholsOften required (trifluoroacetyl)Required (Mosher's Acid, etc.)None
Sensitivity High (UV/Fluorescence)High (FID/MS)Moderate (requires mg amounts)Low (concentration dependent)
Throughput Moderate (10–30 min/run)Fast (5–15 min/run)Fast (5 min/scan + prep)Instant
Risk Factor Solvent compatibility (No THF/DMF)Thermal degradationKinetic resolution during prepChemical impurities skew data

Part 2: Strategic Method Selection

Diagram 1: Method Selection Decision Matrix

(Visualizing the logical flow for choosing the correct analytical technique)

MethodSelection Start Start: Crude Chiral Propanol Sample IsVolatile Is the molecule volatile & thermally stable? Start->IsVolatile IsUVActive Is the molecule UV Active (Chromophore)? IsVolatile->IsUVActive No GC Select Chiral GC (Fast, High Resolution) IsVolatile->GC Yes NeedIsolation Do you need to isolate enantiomers? IsUVActive->NeedIsolation Yes Deriv Derivatize (e.g., Benzoyl chloride) then HPLC IsUVActive->Deriv No HPLC Select Chiral HPLC (Robust, Scalable) NeedIsolation->HPLC Yes (Prep Scale) NMR Select NMR w/ Shift Reagent (Rapid Screening) NeedIsolation->NMR No (Analytical Only) Deriv->HPLC

Caption: Decision matrix for selecting the optimal analytical technique based on analyte volatility, UV activity, and isolation requirements.

Part 3: The "Product" Deep Dive – Chiral HPLC

For non-volatile or thermally labile chiral propanols (e.g., 1-phenyl-1-propanol), Normal Phase Chiral HPLC using coated polysaccharide columns is the industry standard.

The Technology: Coated Polysaccharide Phases

The most effective columns for chiral alcohols are based on Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

Mechanism of Action: Separation relies on the "Three-Point Interaction" model. The chiral stationary phase (CSP) contains chiral grooves (cavities). The analyte interacts via:

  • Hydrogen Bonding: Between the hydroxyl group of the propanol and the carbamate group on the CSP.

  • Dipole-Dipole Interactions: Between the C=O of the CSP and the analyte.

  • π-π Interactions: Between the phenyl ring of the propanol and the aromatic rings of the CSP.

Note: If your propanol lacks an aromatic ring, the separation relies heavily on H-bonding and steric fit, often requiring lower temperatures.

Part 4: Experimental Protocol (Case Study)

Target: Determination of ee for 1-phenyl-1-propanol. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

Diagram 2: Chiral HPLC Workflow

(Step-by-step logic from sample preparation to data analysis)

HPLCWorkflow Prep Sample Prep Dissolve in Mobile Phase Filter Filtration 0.22 µm PTFE (No Nylon!) Prep->Filter Remove particulates Equilibrate Column Equilibration 20 CV of Hexane/IPA Filter->Equilibrate System Ready Inject Injection 5-10 µL Equilibrate->Inject Detect Detection UV @ 254nm or 210nm Inject->Detect Calc Data Analysis Calculate %ee & Rs Detect->Calc

Caption: Operational workflow for Chiral HPLC analysis, emphasizing filtration and column equilibration.

Step-by-Step Methodology
1. System Preparation & Safety (The "Senior Scientist" Check)
  • Solvent Warning: Coated CSPs (OD-H, AD-H) are destroyed by "strong" solvents like Acetone, Ethyl Acetate, THF, DMF, and Chloroform.[2] Ensure your entire LC system (lines, injector loop) is flushed with Isopropanol (IPA) before connecting the column.

  • Mobile Phase: Prepare a mixture of n-Hexane and 2-Propanol (IPA).

    • Starting Ratio: 90:10 (v/v).

    • Additives: For neutral alcohols, no acid/base additive is usually required.

2. Sample Preparation
  • Dissolution: Dissolve ~1 mg of the crude propanol mixture in 1 mL of the mobile phase (90:10 Hexane/IPA).

    • Why? Dissolving in 100% IPA can cause "solvent shock" upon injection, leading to peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE or regenerated cellulose syringe filter. Avoid Nylon if using high-sensitivity detection as it can leach extractables.

3. Chromatographic Conditions
  • Flow Rate: 0.5 mL/min to 1.0 mL/min. (Start low to assess backpressure).

  • Temperature: 25°C.

    • Optimization Tip: If resolution (

      
      ) is < 1.5, lower the temperature  to 10°C–15°C. Enantioseparation is enthalpically driven; lower temperatures often increase selectivity (
      
      
      
      ).
  • Detection: UV at 254 nm (aromatic ring absorption).

4. Data Interpretation

Calculate Enantiomeric Excess (%ee) using the peak areas (


 and 

):


Acceptance Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Should be 
    
    
    
    .[3] If peaks tail, check column age or consider trace additives (though rare for simple alcohols).

Part 5: Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Broad Peaks / Low Resolution Temperature too highLower column oven to 10–15°C.
Peak Tailing Active sites on silicaEnsure column is flushed; rarely, add 0.1% Diethylamine (check manual first).
Negative Peaks / Noise Reference wavelength mismatchTurn off reference wavelength in DAD settings.
Pressure Spike Particulates or immiscibilitySTOP flow. Reverse flush column (if permitted by manual) or change frit.

References

  • FDA Policy Statement. (1992).[4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[4][5][6] Link

  • Daicel Chiral Technologies. (2021).[7] Instruction Manual for CHIRALCEL® OD-H. Link

  • Rajendran, A., et al. (2005).[8] "Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography." Journal of Chromatography A, 1076(1-2), 183-188.[8] Link

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Enantiomeric Excess Calculation. Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 3-(4-Bromo-2-fluorophenyl)propan-1-ol is a halogenated organic compound .[1][2][3][4][5][6][7][8][9][10] It requires strict segregation from non-halogenated solvents to prevent the creation of hazardous byproducts (such as HF and HBr) during incineration and to avoid significant disposal cost overages.

Core Directive:

  • Waste Stream: Halogenated Organic Waste.[11][12]

  • Container: High-Density Polyethylene (HDPE) or Glass with Teflon-lined cap.

  • Labeling: Must clearly state "Halogenated Organic Waste" and list the full chemical name.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand the "why" behind the protocol. The disposal logic for this compound is driven by its halogen atoms (Bromine and Fluorine) and its alcohol functionality.

PropertyData / DescriptionOperational Implication
Chemical Name 3-(4-Bromo-2-fluorophenyl)propan-1-olFull ID required on waste tags.
Functional Groups Aryl Bromide, Aryl Fluoride, Primary AlcoholHalogenated : Requires specialized incineration.
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in a compatible solvent for transfer.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE (H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Incompatibilities Strong Oxidizing Agents, Acid ChloridesDo not mix with Nitric Acid or Piranha solution in waste.

Expert Insight: The presence of the Fluorine atom is particularly critical. Upon thermal decomposition (incineration), this compound can generate Hydrogen Fluoride (HF). Commercial waste incinerators use specific scrubbers for halogenated streams to capture these acid gases. Placing this in a "Non-Halogenated" stream bypasses these safety controls, risking equipment corrosion and environmental release.

Waste Segregation Logic

The most common error in laboratory waste management is the commingling of halogenated and non-halogenated solvents.

  • Non-Halogenated Stream: (e.g., Acetone, Ethanol) Often used as fuel blending; lower cost.

  • Halogenated Stream: (e.g., DCM, Chloroform, This Compound ) Requires high-temperature incineration with acid gas scrubbing; higher cost.

Rule of Thumb: If the halogen content exceeds 1-2% by volume, the entire container is classified as Halogenated. Therefore, adding 50mL of 3-(4-Bromo-2-fluorophenyl)propan-1-ol waste to a 20L drum of Acetone reclassifies the entire drum, increasing disposal costs by up to 300%.

Decision Matrix: Waste Stream Selection

WasteSegregation Figure 1: Waste Stream Segregation Logic. Note that even if dissolved in non-halogenated solvents, the presence of the target compound mandates the Halogenated Waste Stream. Start Start: Waste Generation IsPure Is the waste pure solid/liquid? Start->IsPure SolidWaste Solid Waste Stream (Halogenated) IsPure->SolidWaste Yes (Solid) IsMixed Is it dissolved in solvent? IsPure->IsMixed No (Liquid/Residue) SolventType Identify Primary Solvent IsMixed->SolventType HaloSolvent Halogenated Solvent (e.g., DCM) SolventType->HaloSolvent DCM, Chloroform NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventType->NonHaloSolvent Acetone, Methanol HaloStream HALOGENATED LIQUID WASTE (Must Segregate) HaloSolvent->HaloStream NonHaloSolvent->HaloStream Contaminated by Br/F Compound

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • Select Container: Use a chemically compatible container. Amber glass is preferred if the compound is light-sensitive; otherwise, HDPE is acceptable.

  • Verify Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Affix a hazardous waste tag before adding the waste.

    • Constituents: Write "3-(4-Bromo-2-fluorophenyl)propan-1-ol" clearly. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Phase 2: Transfer Procedure
  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Dissolution (If Solid): If disposing of solid residue in a liquid container, dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a general solvent (e.g., Acetone) before adding to the Halogenated waste carboy.

    • Note: While Acetone is non-halogenated, once this compound is added, the mixture goes into the Halogenated stream.

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent. Add these rinsates to the waste container.

Phase 3: Final Handoff
  • Cap Tightening: Ensure the cap is screwed on tightly. Do not leave funnels in the bottle neck.

  • Secondary Containment: Place the waste container in a secondary bin (polyethylene tray) to catch potential leaks.

  • Request Pickup: Contact your facility's EHS (Environmental Health & Safety) department for pickup. Do not accumulate more than 55 gallons (or your local limit) in the satellite accumulation area.

Spill Contingency Plan

In the event of a spill, immediate action prevents exposure and facility contamination.[8]

SpillResponse Figure 2: Immediate Spill Response Workflow. Assess 1. Assess Volume & Hazard (Is it safe to intervene?) Evacuate EVACUATE LAB Call Emergency Services Assess->Evacuate Large Spill / High Risk PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Small/Manageable Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection Scoop into HazWaste Bag Contain->Collect Label 5. Label as 'Debris from Halogenated Spill' Collect->Label

Spill Cleanup Materials:

  • Absorbent: Polypropylene pads or Vermiculite.

  • Decontamination: Wash the area with soap and water after bulk removal. Collect the wash water as hazardous waste if significantly contaminated.

Regulatory Compliance & References

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) regarding the separation of halogenated solvents to ensure proper incineration standards.

References
  • Combi-Blocks. (2023). Safety Data Sheet: 2-(4-Bromophenyl)-2-propanol (Analogous Structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes: F-List (Spent Solvents). Retrieved from

  • Cornell University EHS. (n.d.). Organic Solvent Waste Disposal Guidelines. Retrieved from

  • University of Illinois DRS. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

Comprehensive Safety Protocol: Handling and Disposal of 3-(4-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of 3-(4-Bromo-2-fluorophenyl)propan-1-ol. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of operational and disposal plans grounded in established safety principles for halogenated aromatic alcohols.

Hazard Profile and Risk Assessment

3-(4-Bromo-2-fluorophenyl)propan-1-ol is a substituted aromatic alcohol. While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by analyzing its structural components: a halogenated (bromo- and fluoro-) phenyl ring and a propanol chain. This analysis points to several potential hazards that dictate our safety protocols.

The presence of halogens on the aromatic ring suggests potential for skin, eye, and respiratory irritation, similar to related compounds like 3-Bromo-4-fluorophenol and 2-(4-Bromophenyl)-2-propanol.[1][2] The propanol backbone indicates a degree of flammability and the potential to cause narcotic effects such as drowsiness or dizziness upon significant inhalation.[3][4][5][6]

Table 1: Hazard Identification and Associated Risks

Hazard CategoryPotential RiskRationale and Reference Compounds
Skin Irritation Causes skin irritation upon contact.[1][2][7]Halogenated phenols and aromatic compounds are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][5][7][8]Alcohols and halogenated aromatics can cause significant damage to eye tissue.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors.[2][7][8]Fine organic powders and vapors can irritate the mucous membranes of the respiratory system.
Acute Toxicity Harmful if inhaled or swallowed.[7]Ingestion or significant inhalation may lead to systemic toxic effects.
Flammability Flammable liquid and vapor.[3][4][5]The propanol functional group presents a fire risk. Keep away from ignition sources.
Environmental Hazard Halogenated compounds can be persistent and toxic to aquatic life.[9]Proper disposal is critical to prevent environmental contamination.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE must be based on the specific task being performed, with the understanding that this compound requires comprehensive protection.[10][11][12]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are required for all handling activities.[10][13] They must form a complete seal around the eyes to protect against splashes, vapors, and fine particles.[12][13]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a face shield should be worn in addition to chemical splash goggles.[8]

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for handling this type of chemical, offering good resistance to alcohols, bases, and many solvents.[10][14] Always double-check glove integrity before use and remove them using the proper technique to avoid contaminating your skin. For prolonged tasks or when handling larger quantities, consider wearing heavier-duty gloves or double-gloving.

  • Laboratory Coat: A flame-resistant lab coat is essential. It should be fully buttoned with the sleeves rolled down to protect skin and clothing from splashes.[10]

  • Additional Protection: For large-scale operations, consider chemical-resistant aprons and sleeve covers made from materials like Tychem® for enhanced protection against chemical permeation.[15]

Respiratory Protection
  • Engineering Controls First: All work with 3-(4-Bromo-2-fluorophenyl)propan-1-ol, especially weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a respirator with an organic vapor cartridge is necessary.[8][12]

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety glassesNitrile glovesLab coatNot typically required
Weighing/Transfer Chemical splash gogglesNitrile glovesLab coatRequired (use fume hood)
Solution Preparation Chemical splash gogglesNitrile glovesLab coatRequired (use fume hood)
Running Reaction Goggles & Face ShieldNitrile glovesLab coatRequired (use fume hood)
Waste Disposal Chemical splash gogglesNitrile glovesLab coatRequired (use fume hood)
Spill Cleanup Goggles & Face ShieldHeavy-duty nitrile glovesChemical-resistant apronOrganic vapor respirator

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow provides a step-by-step guide from receipt to disposal.

Chemical Handling and Storage Workflow

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_disposal Waste Management & Disposal Verify_Fume_Hood Verify Fume Hood Certification & Airflow Don_PPE Don Appropriate PPE (See Table 2) Verify_Fume_Hood->Don_PPE Prepare_Spill_Kit Prepare Spill Kit (Absorbent, Neutralizer) Don_PPE->Prepare_Spill_Kit Transfer 3. Transfer to Fume Hood Prepare_Spill_Kit->Transfer Emergency Ready Receive 1. Receive & Inspect Container Integrity Store 2. Store in Cool, Dry, Well-Ventilated Area Receive->Store Store->Transfer Weigh 4. Weigh & Dispense (Use Non-Sparking Tools) Transfer->Weigh React 5. Use in Experiment Weigh->React Segregate 6. Segregate Halogenated Organic Waste React->Segregate Decontaminate 9. Decontaminate Glassware & Work Surfaces React->Decontaminate Containerize 7. Collect in Labeled, Closed Container Segregate->Containerize Dispose 8. Dispose via Certified Hazardous Waste Vendor Containerize->Dispose

Caption: Workflow for safe handling and disposal of 3-(4-Bromo-2-fluorophenyl)propan-1-ol.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your chemical fume hood is operational and certified. Assemble all necessary equipment, including a designated spill kit with appropriate absorbent materials. Don the required PPE as outlined in Table 2.

  • Storage: Upon receipt, store the container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][2][4][5] Ensure the container is tightly closed.[1][2][4]

  • Handling:

    • Conduct all transfers, weighing, and solution preparations inside a chemical fume hood to prevent inhalation of vapors.[10]

    • Use spark-proof tools and ground equipment to prevent static discharge, which could be an ignition source.[4][5][16]

    • Avoid contact with skin, eyes, and clothing.[9][16] After handling, wash hands and any exposed skin thoroughly.[1][9]

  • Emergency Procedures (Spills):

    • In case of a small spill inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[3][9]

    • For larger spills, evacuate the area and alert your institution's environmental health and safety department.

    • Ensure adequate ventilation. Remove all sources of ignition.[16][17]

Disposal Plan

Proper disposal is a critical final step. As a halogenated organic compound, this chemical requires specific waste management procedures.

  • Waste Segregation: Under no circumstances should this chemical or its waste be disposed of down the drain.[10] It must be collected in a designated "Halogenated Organic Waste" container.[10][18] This segregation is crucial for proper treatment and to avoid dangerous reactions with other waste streams.

  • Container Management: Waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.[18] Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area within the lab.[18]

  • Final Disposal: Arrange for the disposal of the waste container through your institution's licensed hazardous waste disposal program.[1][2][17]

By adhering to these detailed protocols, you establish a robust safety framework that protects personnel, ensures experimental integrity, and maintains environmental responsibility.

References

  • Carl ROTH. Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2025, November 1). 1-Propanol SAFETY DATA SHEET. Retrieved from [Link]

  • Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • Lab Alley. Propanol Safety & Hazards. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

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